DSPE-PEG-Amine, MW 2000 ammonium
Descripción
Propiedades
Número CAS |
474922-26-4 |
|---|---|
Fórmula molecular |
C46H94N3O11P |
Peso molecular |
896.2 g/mol |
Nombre IUPAC |
azanium 2-[2-(2-aminoethoxy)ethoxycarbonylamino]ethyl 2,3-di(octadecanoyloxy)propyl phosphate |
InChI |
InChI=1S/C46H91N2O11P.H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-44(49)56-41-43(42-58-60(52,53)57-38-36-48-46(51)55-40-39-54-37-35-47)59-45(50)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h43H,3-42,47H2,1-2H3,(H,48,51)(H,52,53);1H3 |
Clave InChI |
AXHRCGLQEUQOIS-UHFFFAOYSA-N |
Solubilidad |
not available |
Origen del producto |
United States |
Foundational & Exploratory
DSPE-PEG-Amine MW 2000 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG-Amine MW 2000), a critical component in advanced drug delivery systems. This document outlines its chemical structure, physicochemical properties, and its role in the formulation of nanoparticles, with a focus on liposomes. Detailed experimental protocols and characterization data are also presented to assist researchers in their drug development endeavors.
Core Concepts: Chemical Structure and Properties
DSPE-PEG-Amine MW 2000 is a bifunctional lipid-polymer conjugate. It consists of a hydrophobic 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) anchor, a hydrophilic polyethylene (B3416737) glycol (PEG) linker with an average molecular weight of 2000 Daltons, and a terminal primary amine group (-NH2).[1] This amphipathic nature is fundamental to its self-assembly in aqueous environments and its utility in drug delivery.[2]
The DSPE moiety provides a stable anchor within the lipid bilayer of nanoparticles, such as liposomes.[1][3] The PEG linker creates a hydrophilic corona on the nanoparticle surface, which imparts a "stealth" characteristic, reducing recognition by the reticuloendothelial system and prolonging circulation time in the bloodstream.[1][4] The terminal amine group serves as a reactive handle for the covalent conjugation of various molecules, including targeting ligands (antibodies, peptides), imaging agents, and drugs.[1][3]
A visual representation of the chemical structure is provided below:
Caption: Schematic of DSPE-PEG-Amine MW 2000 structure.
Physicochemical Properties
The key physicochemical properties of DSPE-PEG-Amine MW 2000 are summarized in the table below. These properties are crucial for its handling, formulation, and in vivo behavior.
| Property | Value | Reference(s) |
| Synonyms | DSPE-PEG2000-NH2, 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (ammonium or sodium salt) | [2][3][5] |
| CAS Number | 474922-26-4 | [5][6] |
| Average Molecular Weight | ~2800 g/mol (DSPE: ~748 g/mol + PEG: ~2000 g/mol + linker/amine) The exact weight can vary due to the polydispersity of PEG.[3] | [3] |
| Molecular Formula | C132H266N3O54P (average, may vary based on PEG polydispersity and salt form) | [3] |
| Purity | Typically >95% | [6] |
| Appearance | White to off-white solid | [5] |
| Solubility | Soluble in chloroform (B151607) and methanol. Soluble in aqueous solutions, forming micelles. | [2][3] |
| Storage Conditions | -20°C in a dry environment, protected from light. | [3][6] |
Role in Nanoparticle Formulation and Drug Delivery
DSPE-PEG-Amine MW 2000 is a versatile excipient for the formulation of various nanoparticles, most notably liposomes and polymeric micelles. Its incorporation into these systems offers several advantages:
-
Prolonged Circulation: The PEG chains form a hydration layer that sterically hinders the adsorption of opsonins, thereby reducing clearance by the mononuclear phagocyte system and extending the nanoparticle's half-life in the bloodstream.[1][4]
-
Enhanced Stability: The PEG layer also prevents aggregation and increases the colloidal stability of the nanoparticle formulation.[5]
-
Active Targeting: The terminal amine group provides a conjugation site for targeting moieties. This allows for the specific delivery of therapeutic payloads to diseased tissues or cells, enhancing efficacy and reducing off-target toxicity.[1][3]
-
Improved Drug Solubility: The amphipathic nature of DSPE-PEG-Amine allows for the encapsulation of hydrophobic drugs within the core of micelles or the lipid bilayer of liposomes, improving their solubility in aqueous environments.[6]
The following diagram illustrates the general workflow for the preparation of targeted liposomes using DSPE-PEG-Amine MW 2000.
Caption: A generalized workflow for creating targeted liposomes.
Experimental Protocols
This section provides a detailed methodology for the preparation and characterization of liposomes incorporating DSPE-PEG-Amine MW 2000.
Liposome Preparation via Thin-Film Hydration
This protocol describes the formation of unilamellar liposomes using the thin-film hydration method followed by extrusion.
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
DSPE-PEG-Amine MW 2000
-
Chloroform
-
Hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Rotary evaporator
-
Water bath
-
Liposome extruder
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Gas-tight syringes
Procedure:
-
Lipid Mixture Preparation: In a round-bottom flask, dissolve the desired amounts of DSPC, cholesterol, and DSPE-PEG-Amine in chloroform. A common molar ratio is 55:40:5 (DSPC:Cholesterol:DSPE-PEG-Amine). Ensure complete dissolution to form a clear solution.
-
Thin-Film Formation: Attach the flask to a rotary evaporator. Evaporate the chloroform under reduced pressure at a temperature above the lipid phase transition temperature (for DSPC, >55°C). A thin, uniform lipid film should form on the inner surface of the flask.
-
Film Hydration: Hydrate the lipid film with the chosen aqueous buffer by rotating the flask in a water bath set above the lipid phase transition temperature for 30-60 minutes. This will form multilamellar vesicles (MLVs).
-
Size Reduction (Extrusion): To obtain unilamellar vesicles of a defined size, the MLV suspension is repeatedly passed through a polycarbonate membrane of a specific pore size (e.g., 100 nm) using a liposome extruder. An odd number of passes (e.g., 11-21) is recommended. The resulting translucent suspension contains small unilamellar vesicles (SUVs).
Characterization of Liposomes
Particle Size and Zeta Potential:
-
Method: Dynamic Light Scattering (DLS) is used to determine the average particle size (Z-average), size distribution (Polydispersity Index, PDI), and zeta potential of the liposomal formulation.
-
Procedure: Dilute the liposome suspension in the appropriate buffer to a suitable concentration. Analyze the sample using a DLS instrument.
Encapsulation Efficiency:
-
Method: The encapsulation efficiency (EE%) is determined by separating the unencapsulated drug from the liposomes and quantifying the drug associated with the vesicles.
-
Procedure:
-
Separate the free drug from the liposome formulation using techniques like size exclusion chromatography or dialysis.
-
Disrupt the liposomes using a suitable solvent (e.g., methanol) or detergent (e.g., Triton X-100) to release the encapsulated drug.
-
Quantify the drug concentration in the disrupted liposome fraction using an appropriate analytical method (e.g., HPLC, UV-Vis spectrophotometry).
-
Calculate the EE% using the formula: EE% = (Amount of encapsulated drug / Total amount of drug) x 100.
-
Quantitative Data
The following tables summarize typical quantitative data for nanoparticles formulated with DSPE-PEG-Amine MW 2000.
Table 1: Physicochemical Characterization of DSPE-PEG2000 Containing Nanoparticles
| Parameter | Typical Value Range | Method | Reference(s) |
| Particle Size (Z-average) | 50 - 150 nm | DLS | [1] |
| Polydispersity Index (PDI) | < 0.2 | DLS | [1] |
| Zeta Potential | -5 to -15 mV | DLS | [1] |
Note: These values can vary significantly depending on the full lipid composition, drug loading, and preparation method.
Role in Biological Pathways
DSPE-PEG-Amine MW 2000 is a delivery vehicle and is not known to directly interact with or modulate specific signaling pathways. Its primary role is to ensure the stable encapsulation and delivery of a therapeutic agent to its target site. Once the nanoparticle reaches the target cell and releases its payload, the active pharmaceutical ingredient (API) can then exert its effect on the relevant biological pathways.
The diagram below illustrates the conceptual relationship between a DSPE-PEG-Amine-based nanoparticle, its therapeutic payload, and the downstream effect on a cellular signaling pathway.
Caption: DSPE-PEG-Amine nanoparticles deliver APIs to modulate pathways.
Conclusion
DSPE-PEG-Amine MW 2000 is an indispensable tool in the field of nanomedicine, enabling the development of sophisticated drug delivery systems. Its unique tripartite structure provides stability, prolonged circulation, and a platform for targeted delivery. A thorough understanding of its properties and the methodologies for its use in nanoparticle formulation, as outlined in this guide, is essential for researchers aiming to advance the next generation of targeted therapeutics.
References
DSPE-PEG-Amine in Research: A Technical Guide to its Application in Drug Delivery and Nanotechnology
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)] (DSPE-PEG-Amine) is a versatile and widely utilized phospholipid-polymer conjugate in the field of biomedical research. Its unique amphiphilic and bifunctional nature makes it an indispensable tool for the development of advanced drug delivery systems, diagnostics, and theranostics. This technical guide provides an in-depth overview of the core applications of DSPE-PEG-Amine, focusing on its role in the formulation of nanoparticles such as liposomes and micelles. We will delve into detailed experimental protocols, present quantitative data for nanoparticle characterization, and illustrate key concepts with signaling pathways and experimental workflows using Graphviz diagrams.
Core Concepts and Applications of DSPE-PEG-Amine
DSPE-PEG-Amine is a heterobifunctional molecule composed of three key components:
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE): A saturated phospholipid that serves as a hydrophobic anchor, readily incorporating into the lipid bilayer of liposomes and the core of micelles.[1]
-
Polyethylene Glycol (PEG): A hydrophilic polymer that forms a hydrated layer on the surface of nanoparticles. This "stealth" coating sterically hinders the adsorption of opsonins (blood proteins), thereby reducing recognition and clearance by the reticuloendothelial system (RES).[2] This leads to a significantly prolonged circulation half-life of the nanoparticles in the bloodstream, a critical factor for effective drug delivery.[3]
-
Amine (NH2) Terminus: A reactive functional group at the distal end of the PEG chain. This primary amine allows for the covalent conjugation of a wide array of molecules, including targeting ligands (antibodies, peptides, aptamers), imaging agents (fluorescent dyes), and other functional moieties.[1][3]
The combination of these components makes DSPE-PEG-Amine a powerful tool for the surface functionalization of nanoparticles, enabling the development of "smart" drug delivery vehicles that can be tailored for specific applications.
The primary research applications of DSPE-PEG-Amine include:
-
Targeted Drug Delivery: By conjugating targeting ligands to the amine terminus, nanoparticles can be directed to specific cells or tissues, such as tumor cells overexpressing certain receptors. This enhances the therapeutic efficacy of encapsulated drugs while minimizing off-target side effects.[2][3]
-
Gene Delivery: DSPE-PEG-Amine can be incorporated into lipid-based nanoparticles for the delivery of nucleic acids like siRNA and plasmids. The PEG layer protects the genetic material from degradation and facilitates its delivery to target cells.
-
Medical Imaging and Diagnostics: The amine group can be used to attach imaging agents, enabling the use of nanoparticles as contrast agents for various imaging modalities. This is often combined with therapeutic agents to create "theranostic" platforms for simultaneous diagnosis and treatment.[1]
-
Thermosensitive Liposomes: DSPE-PEG-Amine is used in the formulation of thermosensitive liposomes that release their payload in response to localized hyperthermia, offering another level of targeted drug release.[4]
Quantitative Data Presentation
The physicochemical properties of nanoparticles formulated with DSPE-PEG-Amine are critical for their in vivo performance. The following tables summarize typical quantitative data obtained from the characterization of such nanoparticles.
Table 1: Physicochemical Properties of DSPE-PEG-Amine Containing Nanoparticles
| Nanoparticle Type | Core Drug/Cargo | DSPE-PEG-Amine MW | Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| PEGylated Liposomes | - | 2000 | 134 ± 1.88 | 0.238 | -13.98 | [5] |
| pH-sensitive Liposomes | - | 2000 | 122 ± 2.14 | 0.224 | -15.5 | [5] |
| Doxorubicin Micelles | Doxorubicin | Not Specified | 20 ± 5 | Not Specified | Not Specified | [5] |
| Soluplus/DSPE-PEG Micelles (1:1 ratio) | - | 2000 | 116.6 | 0.112 | -13.7 | [6] |
| Lipid-Calcium-Phosphate NP (DOPC) | - | 2000 | ~30 | Not Specified | ~ -10 | [7] |
| Lipid-Calcium-Phosphate NP (DOTAP) | - | 2000 | ~30 | Not Specified | ~ 15 | [7] |
Table 2: Influence of DSPE-PEG2000 to Soluplus Ratio on Nanoparticle Characteristics
| DSPE-PEG2000:Soluplus (w/w) | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| 10:1 | 36.5 | 0.900 | -28.5 |
| 5:1 | 80.8 | 0.644 | -29.2 |
| 4:1 | 128.1 | 0.295 | -28.1 |
Data adapted from a study by MDPI.[6]
Experimental Protocols
This section provides detailed methodologies for key experiments involving DSPE-PEG-Amine.
Preparation of DSPE-PEG-Amine Containing Liposomes via Thin-Film Hydration and Extrusion
This is a common method for preparing unilamellar liposomes with a defined size.
Materials:
-
Primary phospholipid (e.g., DSPC, HSPC)
-
Cholesterol
-
DSPE-PEG-Amine
-
Chloroform (B151607) or a chloroform/methanol mixture
-
Hydration buffer (e.g., phosphate-buffered saline (PBS) pH 7.4)
-
Drug to be encapsulated (optional, for passive loading)
Procedure:
-
Lipid Film Formation:
-
Dissolve the lipids (e.g., DSPC, cholesterol, and DSPE-PEG-Amine in a desired molar ratio) in chloroform or a chloroform/methanol mixture in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask.
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the aqueous hydration buffer (containing the drug for passive loading, if applicable) by gentle rotation of the flask at a temperature above the phase transition temperature of the lipids. This results in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
Load the MLV suspension into a high-pressure extruder equipped with polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
Extrude the suspension through the membrane multiple times (typically an odd number of passes, e.g., 11 or 21) to produce small unilamellar vesicles (SUVs) with a more uniform size distribution.[8]
-
-
Purification:
-
Remove any unencapsulated drug or other small molecules by size exclusion chromatography or dialysis.[8]
-
Conjugation of a Targeting Ligand to DSPE-PEG-Amine Liposomes
This protocol describes the common method of conjugating a targeting ligand (e.g., an antibody or peptide) to the amine group on the surface of pre-formed liposomes using N-hydroxysuccinimide (NHS) ester chemistry.
Materials:
-
DSPE-PEG-Amine containing liposomes
-
Targeting ligand with a primary amine group
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation buffer (e.g., MES buffer, pH 5-6)
-
Conjugation buffer (e.g., PBS, pH 7.2-7.5)
-
Quenching solution (e.g., hydroxylamine, Tris buffer)
Procedure:
-
Activation of Carboxyl Groups (if the ligand has a carboxyl group to be activated):
-
Dissolve the targeting ligand in the activation buffer.
-
Add EDC and NHS (or Sulfo-NHS) to the ligand solution and incubate for 15-30 minutes at room temperature to form an NHS ester.
-
-
Conjugation to Amine-Functionalized Liposomes:
-
Add the activated ligand solution to the DSPE-PEG-Amine liposome (B1194612) suspension in the conjugation buffer. The primary amine on the liposome surface will react with the NHS ester to form a stable amide bond.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching:
-
Add a quenching solution to the reaction mixture to deactivate any unreacted NHS esters.
-
-
Purification:
-
Remove the unconjugated ligand and other reagents by size exclusion chromatography or dialysis.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and processes related to the use of DSPE-PEG-Amine in research.
Caption: Molecular structure of DSPE-PEG-Amine and its incorporation into a lipid bilayer.
Caption: Experimental workflow for the preparation of liposomes using the thin-film hydration method.
Caption: Signaling pathway for the conjugation of a targeting ligand to a DSPE-PEG-Amine liposome.
Caption: Logical relationship of targeted drug delivery using functionalized nanoparticles.
References
- 1. DSPE-PEG-Amine | AxisPharm [axispharm.com]
- 2. Can DSPE - PEG2000 - NH2 be used for targeted drug delivery? - Blog [shochem.com]
- 3. DSPE-PEG-NH2, DSPE-PEG-Amine, Amine functionalized PEG Lipid- Biochempeg [biochempeg.com]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Influence of Polyethylene Glycol Density and Surface Lipid on Pharmacokinetics and Biodistribution of Lipid-Calcium-Phosphate Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
The Role of DSPE-PEG-Amine in Liposomal Drug Delivery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted mechanism of action of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)] (DSPE-PEG-Amine) in liposomal drug delivery systems. We will delve into its structural contributions, its role in enhancing stability and circulation longevity, and its function as a versatile anchor for targeted drug delivery. This guide will further provide detailed experimental protocols and quantitative data to support the rational design and characterization of advanced liposomal formulations.
Core Concepts: The Multifunctional Role of DSPE-PEG-Amine
DSPE-PEG-Amine is a phospholipid-polymer conjugate that plays a pivotal role in the formulation of modern liposomal drug delivery systems. Its unique amphiphilic structure, comprising a hydrophobic DSPE anchor and a hydrophilic polyethylene (B3416737) glycol (PEG) chain terminating in a reactive amine group, imparts several critical functionalities.[1]
-
Steric Hindrance and the "Stealth" Effect: The DSPE anchor integrates into the lipid bilayer of the liposome (B1194612), while the flexible and hydrophilic PEG chain extends into the aqueous environment. This PEG layer creates a steric barrier on the liposome surface, which inhibits the adsorption of opsonin proteins from the bloodstream. This "stealth" characteristic reduces clearance by the mononuclear phagocyte system (MPS), significantly prolonging the circulation half-life of the liposomes.[2][3] This extended circulation time increases the probability of the liposome accumulating in target tissues, such as tumors, through the enhanced permeability and retention (EPR) effect.[2][4]
-
Enhanced Stability: The PEG chains on the liposome surface also provide colloidal stability by preventing aggregation. This steric stabilization is crucial for maintaining the physicochemical properties of the liposomal formulation during storage and in vivo circulation.[3][5]
-
Reactive Moiety for Targeted Delivery: The terminal primary amine group on the PEG chain serves as a reactive handle for the covalent attachment of various targeting ligands, such as antibodies, peptides (e.g., RGD), and small molecules.[6][7] This functionalization allows for active targeting of the liposomes to specific cells or tissues that overexpress the corresponding receptors, thereby enhancing therapeutic efficacy and reducing off-target effects.[6][8]
Quantitative Analysis of DSPE-PEG-Amine Modified Liposomes
The incorporation of DSPE-PEG-Amine into liposomal formulations has a quantifiable impact on their physicochemical properties. The following tables summarize typical data obtained from the characterization of such liposomes.
Table 1: Physicochemical Properties of DSPE-PEG-Amine Containing Liposomes
| Formulation | Molar Ratio (e.g., PC:Chol:DSPE-PEG-Amine) | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| PEGylated Liposomes | 47:47:6 (SPC:CHOL:mPEG2000-DSPE) | ~94 | ~0.16 | - | [9] |
| Quercetin-loaded stealth liposomes | - | 110 | 0.169 | -3.69 | [9] |
| DSPE-PEG2000/Soluplus Nanoparticles | 1:1 (weight/weight) | 116.6 | 0.112 | -13.7 | [10] |
| cRGD-modified Liposomes | - | - | - | - | [11][12] |
Table 2: Encapsulation Efficiency and Drug Release
| Drug | Liposome Formulation | Encapsulation Efficiency (%) | Release Profile | Reference |
| Doxorubicin | cRGD-modified liposomes | >98 | - | [11] |
| Quercetin | Stealth liposomes (5% DSPE-PEG2000) | 89 | - | [9] |
| Daunorubicin | PEGylated pH-sensitive liposomes | >90 | Rapid release at acidic pH | [9] |
| Doum Extract | DEP-loaded liposomes (1% extract) | 83.90 | - | [13] |
Experimental Protocols
Preparation of DSPE-PEG-Amine Liposomes by Thin-Film Hydration
This protocol describes the preparation of unilamellar liposomes using the thin-film hydration method followed by extrusion.
Materials:
-
Phospholipids (e.g., DSPC, DOPC)
-
Cholesterol
-
DSPE-PEG-Amine
-
Organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture)
-
Aqueous hydration buffer (e.g., PBS pH 7.4)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Dissolution: Dissolve the desired lipids (e.g., DSPC, cholesterol, and DSPE-PEG-Amine in a specific molar ratio) in an organic solvent in a round-bottom flask.[14][15]
-
Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.[14][16] Ensure the temperature is kept above the phase transition temperature (Tc) of the lipids.[17]
-
Drying: Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.[18]
-
Hydration: Hydrate the lipid film with the aqueous buffer by rotating the flask. The temperature of the buffer should also be above the Tc of the lipids. This process forms multilamellar vesicles (MLVs).[14][19] For encapsulating a hydrophilic drug, it can be dissolved in the hydration buffer.[2]
-
(Optional) Freeze-Thaw Cycles: To increase encapsulation efficiency, the MLV suspension can be subjected to several freeze-thaw cycles (e.g., 5-7 cycles) using liquid nitrogen and a warm water bath.[19]
-
Extrusion: To produce unilamellar vesicles (LUVs) with a uniform size distribution, extrude the MLV suspension multiple times (e.g., 11-21 passes) through polycarbonate membranes of a defined pore size (e.g., 100 nm) using a lipid extruder.[17][20]
Characterization of Liposomes
3.2.1. Particle Size and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering (DLS)
Principle: DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in suspension. This information is used to determine the hydrodynamic diameter and the size distribution (PDI) of the liposomes.[21]
Procedure:
-
Sample Preparation: Dilute the liposome suspension with the hydration buffer to an appropriate concentration to avoid multiple scattering effects.[2]
-
Instrument Setup: Set the parameters on the DLS instrument, including the dispersant (e.g., water), temperature, and measurement angle.[20]
-
Measurement: Transfer the diluted sample to a cuvette and place it in the instrument. Allow the sample to equilibrate to the set temperature before starting the measurement.[2]
-
Data Analysis: The instrument's software will calculate the Z-average diameter and the PDI. A PDI value below 0.2 is generally considered indicative of a monodisperse population.[9]
3.2.2. Zeta Potential Measurement
Principle: Zeta potential is a measure of the magnitude of the electrostatic charge on the surface of the liposomes. It is determined by measuring the electrophoretic mobility of the liposomes in an applied electric field. A higher magnitude of zeta potential (positive or negative) generally indicates greater colloidal stability.
Procedure:
-
Sample Preparation: Dilute the liposome suspension in an appropriate buffer (typically of low ionic strength).
-
Measurement: Load the sample into a specialized zeta potential cell and place it in the instrument.
-
Data Analysis: The instrument's software will calculate the zeta potential based on the measured electrophoretic mobility.
Ligand Conjugation to DSPE-PEG-Amine Liposomes
This protocol describes a general method for conjugating a targeting ligand with a reactive carboxyl group (or an activated ester like NHS-ester) to the amine group of DSPE-PEG-Amine on the liposome surface.
Materials:
-
DSPE-PEG-Amine functionalized liposomes
-
Targeting ligand with a reactive carboxyl group or NHS-ester
-
Coupling agents (e.g., EDC and NHS if starting with a carboxyl group)
-
Reaction buffer (e.g., PBS pH 7.4)
-
Purification column (e.g., size exclusion chromatography)
Procedure:
-
Activation of Ligand (if necessary): If the ligand has a carboxyl group, activate it by reacting with EDC and NHS to form a more reactive NHS-ester.
-
Conjugation Reaction: Add the activated ligand (or the NHS-ester functionalized ligand) to the liposome suspension. Allow the reaction to proceed for a specified time (e.g., 2-4 hours at room temperature or overnight at 4°C). The primary amine on the DSPE-PEG-Amine will react with the NHS-ester to form a stable amide bond.[7][22]
-
Purification: Remove the unreacted ligand and byproducts by passing the reaction mixture through a size exclusion chromatography column. The larger liposomes will elute first, separated from the smaller molecules.[2]
Visualizing Mechanisms and Workflows
Structure of a DSPE-PEG-Amine Modified Liposome
Caption: Structure of a liposome with embedded DSPE-PEG-Amine.
Experimental Workflow for Targeted Liposome Preparation
Caption: Workflow for preparing and characterizing targeted liposomes.
Cellular Uptake of RGD-Targeted Liposomes
Caption: Cellular uptake via integrin-mediated endocytosis.
Conclusion
DSPE-PEG-Amine is an indispensable component in the design of advanced liposomal drug delivery systems. Its ability to confer stealth properties, enhance stability, and provide a platform for active targeting has revolutionized the field. A thorough understanding of its mechanism of action, coupled with robust experimental methodologies for preparation and characterization, is crucial for the development of next-generation nanomedicines with improved therapeutic outcomes. The protocols and data presented in this guide serve as a foundational resource for researchers and developers in this exciting and impactful area of pharmaceutical science.
References
- 1. dovepress.com [dovepress.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Liposomal Emergence: The Unfolding Revolution in Targeted Drug Delivery - PharmaFeatures [pharmafeatures.com]
- 5. Characterizing the size and concentration of liposomes using Multi-Angle Dynamic Light Scattering and Nanoparticle Tracking Analysis | Malvern Panalytical [malvernpanalytical.com]
- 6. Frontiers | Recent Progress of RGD Modified Liposomes as Multistage Rocket Against Cancer [frontiersin.org]
- 7. Ligation Strategies for Targeting Liposomal Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Challenges in Development of Targeted Liposomal Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Cyclic RGD peptide-modified liposomal drug delivery system: enhanced cellular uptake in vitro and improved pharmacokinetics in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 15. researchgate.net [researchgate.net]
- 16. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. protocols.io [protocols.io]
- 18. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]
- 19. The Experimental Design as Practical Approach to Develop and Optimize a Formulation of Peptide-Loaded Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ableweb.org [ableweb.org]
- 21. news-medical.net [news-medical.net]
- 22. encapsula.com [encapsula.com]
A Deep Dive into the Self-Assembly of DSPE-PEG-Amine: A Technical Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the principles of self-assembly is paramount for the rational design of effective nanomedicine. 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)] (DSPE-PEG-Amine) is a versatile phospholipid-polymer conjugate that has garnered significant attention for its ability to spontaneously form various nanostructures in aqueous environments. This technical guide provides an in-depth exploration of the self-assembly of DSPE-PEG-Amine, offering detailed experimental protocols, quantitative data, and visualizations to facilitate its application in drug delivery systems.
The Core Principles of DSPE-PEG-Amine Self-Assembly
DSPE-PEG-Amine is an amphiphilic molecule, possessing a hydrophobic tail composed of two stearic acid chains (DSPE) and a hydrophilic head group consisting of a polyethylene (B3416737) glycol (PEG) chain terminated with a primary amine (-NH2).[1] This dual nature drives its self-assembly in aqueous solutions. The hydrophobic DSPE tails minimize their contact with water by aggregating together, forming a core, while the hydrophilic PEG chains orient themselves towards the aqueous phase, creating a protective corona. This process is thermodynamically driven, seeking to lower the overall free energy of the system.[2]
The resulting nanostructures, typically micelles or liposomes, serve as excellent carriers for hydrophobic drugs, which can be encapsulated within the hydrophobic core. The PEG corona provides several key advantages, including steric stabilization that prevents aggregation and nonspecific protein binding, leading to prolonged circulation times in the body.[3][4] The terminal amine group is a crucial reactive handle, allowing for the covalent attachment of targeting ligands such as peptides, antibodies, or small molecules, enabling the nanoparticles to specifically bind to and be internalized by target cells.[1][5]
Quantitative Data on DSPE-PEG-Amine Self-Assembly
The physicochemical properties of the resulting nanoparticles are highly dependent on various formulation and process parameters. The following tables summarize key quantitative data to guide formulation development.
| Parameter | Condition | DSPE-PEG(2000)-Amine Concentration | Resulting Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference(s) |
| Formulation | DSPE-PEG(2000) only | 1 mg/mL in Chloroform, hydrated in water | ~52.0 | 0.952 | ~ -38.0 | [6] |
| Formulation | DSPE-PEG-C60:DOX (5:1 w/w) | 10 mg/mL DSPE-PEG-C60 | ~97 | - | ~ -30.87 | [7] |
| Formulation | DSPE-PEG-C60:DOX (10:1 w/w) | 20 mg/mL DSPE-PEG-C60 | ~211 | - | ~ -29.45 | [7] |
| Formulation | DSPE-PEG-C60:DOX (15:1 w/w) | 30 mg/mL DSPE-PEG-C60 | ~260 | - | ~ -28.67 | [7] |
| Formulation | LeB Prodrug:DSPE-PEG2k (10:0 w/w) | - | ~125 | ~0.147 | ~ -35 | [8] |
| Formulation | LeB Prodrug:DSPE-PEG2k (9:1 w/w) | - | ~110 | ~0.12 | ~ -17 | [8] |
| Formulation | LeB Prodrug:DSPE-PEG2k (8:2 w/w) | - | ~110 | ~0.12 | ~ -17 | [8] |
| Formulation | LeB Prodrug:DSPE-PEG2k (7:3 w/w) | - | ~110 | ~0.12 | ~ -17 | [8] |
| Formulation | LeB Prodrug:DSPE-PEG2k (6:4 w/w) | - | ~115 | ~0.13 | ~ -18 | [8] |
Table 1: Influence of DSPE-PEG-Amine concentration and formulation ratios on nanoparticle size, PDI, and zeta potential.
| PEG Chain Length | Solvent/Buffer | Temperature (°C) | Critical Micelle Concentration (CMC) (µM) | Reference(s) |
| 2000 | Water | Not Specified | 10 - 20 | [2] |
| 2000 | HEPES Buffered Saline | Not Specified | ~1.0 | [9] |
| 2000 | Not Specified | Not Specified | 0.5 - 1.0 | [10] |
| 3000 | Not Specified | Not Specified | 0.5 - 1.0 | [10] |
| 5000 | Not Specified | Not Specified | 1.0 - 1.5 | [10] |
Table 2: Critical Micelle Concentration (CMC) of DSPE-PEG with varying PEG chain lengths and solvent conditions.
Experimental Protocols
Detailed methodologies are crucial for reproducible synthesis and characterization of DSPE-PEG-Amine nanoparticles.
Protocol 1: Nanoparticle Formulation by Thin-Film Hydration
This is a common and straightforward method for preparing liposomes or micelles.
-
Lipid Film Preparation:
-
Dissolve DSPE-PEG-Amine and any other lipid components in a suitable organic solvent (e.g., chloroform) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.
-
Further dry the film under high vacuum for at least 2 hours to remove residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by gentle rotation or vortexing. The temperature of the buffer should be above the phase transition temperature of the lipids. This initial hydration results in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction (Optional but Recommended):
-
To obtain smaller and more uniform unilamellar vesicles (ULVs), the MLV suspension can be subjected to sonication (using a bath or probe sonicator) or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
Protocol 2: Nanoparticle Formulation by Microfluidics
Microfluidics offers precise control over nanoparticle size and distribution.
-
Solution Preparation:
-
Prepare a lipid phase by dissolving DSPE-PEG-Amine and other lipids in a water-miscible organic solvent (e.g., ethanol).
-
Prepare an aqueous phase, which can be a buffer solution and may contain a hydrophilic drug.
-
-
Microfluidic Mixing:
-
Load the lipid and aqueous phases into separate syringes and place them on syringe pumps.
-
Connect the syringes to the inlets of a microfluidic chip (e.g., a staggered herringbone micromixer).
-
Set the desired flow rates for both phases. The rapid and controlled mixing of the two streams within the microchannels induces nanoprecipitation and self-assembly of the lipids into nanoparticles.
-
-
Collection and Purification:
-
Collect the nanoparticle suspension from the outlet of the microfluidic chip.
-
The collected suspension may be purified by dialysis or tangential flow filtration to remove the organic solvent and any unencapsulated components.
-
Protocol 3: Characterization of Nanoparticles
a) Dynamic Light Scattering (DLS)
DLS is used to determine the hydrodynamic diameter and size distribution (Polydispersity Index, PDI) of the nanoparticles.
-
Sample Preparation: Dilute the nanoparticle suspension in the same buffer used for hydration to an appropriate concentration to avoid multiple scattering effects.
-
Measurement: Place the diluted sample in a cuvette and insert it into the DLS instrument. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the nanoparticles.
-
Data Analysis: The software calculates the particle size and PDI based on the Stokes-Einstein equation.
b) Cryogenic Transmission Electron Microscopy (Cryo-TEM)
Cryo-TEM allows for the direct visualization of the morphology of the self-assembled nanostructures.
-
Sample Preparation:
-
Apply a small droplet (3-5 µL) of the nanoparticle suspension to a TEM grid (e.g., a holey carbon grid).
-
Blot the excess liquid with filter paper to create a thin film of the suspension across the grid holes.
-
Rapidly plunge-freeze the grid into a cryogen (e.g., liquid ethane (B1197151) cooled by liquid nitrogen) to vitrify the sample, preserving the native structure of the nanoparticles.
-
-
Imaging: Transfer the vitrified grid to a cryo-TEM holder and image at cryogenic temperatures.
c) Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR can provide detailed information about the structure and purity of DSPE-PEG-Amine and its conjugates.
-
Sample Preparation: Dissolve 5-10 mg of the DSPE-PEG-Amine sample in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
Data Analysis: Analyze the chemical shifts, integration values, and coupling patterns to confirm the molecular structure, assess purity, and verify successful conjugation of ligands.
Visualizing the Self-Assembly and Cellular Uptake
Diagrams created using Graphviz (DOT language) provide a clear visual representation of the complex processes involved in DSPE-PEG-Amine self-assembly and its interaction with cells.
Signaling Pathway: Receptor-Mediated Endocytosis of Targeted Nanoparticles
When DSPE-PEG-Amine is functionalized with a targeting ligand, such as the RGD peptide that binds to integrin receptors or folate that binds to the folate receptor, the nanoparticles are internalized by cells through receptor-mediated endocytosis.[11][12][13] This process is an active, energy-dependent mechanism that allows for the specific uptake of the nanoparticles into the target cells, enhancing therapeutic efficacy and reducing off-target effects.
The binding of the ligand on the nanoparticle surface to its specific receptor on the cell membrane triggers a signaling cascade that leads to the formation of endocytic vesicles.[14] The two main pathways for receptor-mediated endocytosis are clathrin-mediated and caveolae-mediated endocytosis.
This guide provides a foundational understanding and practical protocols for working with DSPE-PEG-Amine. By carefully controlling the formulation and process parameters, researchers can tailor the physicochemical properties of the resulting nanoparticles to suit their specific drug delivery applications. The ability to functionalize the surface with targeting moieties opens up a vast array of possibilities for developing next-generation nanomedicines.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. DSPE-PEG: a distinctive component in drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Preparation and Evaluation of the Cytoprotective Activity of Micelles with DSPE-PEG-C60 as a Carrier Against Doxorubicin-Induced Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Effect of the lipid chain melting transition on the stability of DSPE-PEG(2000) micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro characterization of PEGylated phospholipid micelles for improved drug solubilization: effects of PEG chain length and PC incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of Folate-Functionalized PEGylated Zein Nanoparticles for Ligand-Directed Delivery of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cRGD peptide-conjugated polyethylenimine-based lipid nanoparticle for intracellular delivery of siRNA in hepatocarcinoma therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nanoscale: A Technical Guide to the Critical Micelle Concentration of DSPE-PEG-Amine 2000
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG-Amine 2000). As a crucial parameter for the formulation of lipid-based nanoparticles in drug delivery, a thorough understanding of the CMC is paramount for ensuring the stability and efficacy of novel therapeutic carriers. This guide synthesizes available data, presents detailed experimental protocols for CMC determination, and illustrates the underlying principles through clear visualizations.
Estimated Critical Micelle Concentration of DSPE-PEG-Amine 2000
The CMC of DSPE-PEG-Amine 2000 is anticipated to be in the low micromolar range, largely influenced by the experimental conditions such as the solvent system and temperature. The presence of salts in the buffer is known to decrease the CMC of PEGylated lipids by screening the electrostatic repulsion between the headgroups, thus favoring micelle formation at lower concentrations.[1]
Quantitative Data Summary
The following table summarizes the reported CMC values for the closely related DSPE-PEG 2000 under various experimental conditions. These values serve as a reliable reference point for estimating the CMC of DSPE-PEG-Amine 2000.
| Compound | CMC Value | Experimental Conditions | Method of Determination | Reference |
| DSPE-PEG 2000 | ~ 1 µM | Not specified | Not specified | [2] |
| DSPE-PEG 2000 | 0.5 - 1.5 µM | Not specified | Fluorescence Probe | [3] |
| DSPE-PEG 2000 | 10 - 20 µM | Pure Water | Fluorescence Probe (DPH) | [1] |
| DSPE-PEG 2000 | 0.5 - 1.0 µM | HEPES Buffered Saline | Fluorescence Probe (DPH) | [1] |
Experimental Protocols for CMC Determination
For researchers wishing to determine the precise CMC of DSPE-PEG-Amine 2000 in their specific formulation, two common and reliable methods are detailed below.
Fluorescence Spectroscopy using a Pyrene (B120774) Probe
This is a highly sensitive method that relies on the environmental sensitivity of the fluorescent probe pyrene.[4] The ratio of the intensity of the first and third vibronic peaks (I1/I3) in the pyrene emission spectrum is sensitive to the polarity of its microenvironment. In an aqueous solution below the CMC, pyrene resides in a polar environment. Above the CMC, pyrene partitions into the hydrophobic core of the micelles, leading to a decrease in the I1/I3 ratio.
Materials:
-
DSPE-PEG-Amine 2000
-
High-purity water or buffer of choice
-
Pyrene
-
Acetone (B3395972) (spectroscopic grade)
-
Volumetric flasks and pipettes
-
Fluorometer
Procedure:
-
Prepare a stock solution of pyrene (e.g., 2 µg/mL) in acetone.
-
Prepare a stock solution of DSPE-PEG-Amine 2000 in high-purity water or the desired buffer.
-
Prepare a series of vials with varying concentrations of DSPE-PEG-Amine 2000, bracketing the expected CMC.
-
Add a small, fixed amount of the pyrene stock solution to each vial.
-
Evaporate the acetone completely under a gentle stream of nitrogen or in a vacuum desiccator, leaving a thin film of pyrene. This is a critical step to avoid interference from the organic solvent.[4]
-
Add the corresponding DSPE-PEG-Amine 2000 solution to each vial and allow the solutions to equilibrate overnight with gentle stirring to ensure complete dissolution of pyrene and micelle formation.
-
Measure the fluorescence emission spectrum of each solution using a fluorometer. The excitation wavelength for pyrene is typically around 340 nm, and the emission is scanned from 350 nm to 500 nm.[5]
-
Determine the intensity ratio of the first peak (I1) to the third peak (I3) of the pyrene emission spectrum.
-
Plot the I1/I3 ratio as a function of the logarithm of the DSPE-PEG-Amine 2000 concentration. The CMC is determined from the inflection point of the resulting sigmoidal curve.
Surface Tensiometry
This classical method directly measures the surface tension of a solution at different surfactant concentrations. As the concentration of DSPE-PEG-Amine 2000 increases, the molecules adsorb at the air-water interface, reducing the surface tension. Once the interface is saturated, the molecules begin to form micelles in the bulk solution, and the surface tension remains relatively constant with further increases in concentration.[6]
Materials:
-
DSPE-PEG-Amine 2000
-
High-purity water or buffer of choice
-
Volumetric flasks and pipettes
-
Tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method)
Procedure:
-
Prepare a stock solution of DSPE-PEG-Amine 2000 in high-purity water or the desired buffer.
-
Prepare a series of dilutions of the stock solution to cover a range of concentrations below and above the expected CMC.
-
Calibrate the tensiometer according to the manufacturer's instructions, typically using high-purity water.
-
Measure the surface tension of each solution. Ensure the measuring probe is thoroughly cleaned and dried between measurements to prevent cross-contamination.[4]
-
Allow sufficient time for the surface tension to equilibrate before taking a reading, especially for solutions near the CMC.
-
Plot the surface tension as a function of the logarithm of the DSPE-PEG-Amine 2000 concentration. The CMC is the concentration at which the slope of the curve changes, indicating the onset of micelle formation.[6]
Visualizations
Experimental Workflow for CMC Determination
The following diagram illustrates the experimental workflow for determining the CMC using the pyrene fluorescence method.
Caption: Workflow for CMC determination using the pyrene fluorescence method.
Conceptual Role in Targeted Drug Delivery
DSPE-PEG-Amine 2000 is a key component in the construction of targeted nanocarriers. The terminal amine group provides a reactive handle for the conjugation of targeting ligands, such as antibodies or peptides, which can direct the nanocarrier to specific cells or tissues.[7] The following diagram illustrates this concept.
References
- 1. Structure and Dynamics of Highly PEG-ylated Sterically Stabilized Micelles in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of the lipid chain melting transition on the stability of DSPE-PEG(2000) micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro characterization of PEGylated phospholipid micelles for improved drug solubilization: effects of PEG chain length and PC incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Influence factors on the critical micelle concentration determination using pyrene as a probe and a simple method of preparing samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 7. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
DSPE-PEG-Amine for nanoparticle functionalization
An In-depth Technical Guide to DSPE-PEG-Amine for Nanoparticle Functionalization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)] (DSPE-PEG-Amine), a critical component in the development of advanced nanomedicines. We will delve into its structure, properties, and versatile applications in functionalizing nanoparticles for targeted drug delivery, gene therapy, and diagnostic imaging.
Introduction to DSPE-PEG-Amine
DSPE-PEG-Amine is a phospholipid-polymer conjugate that is biocompatible, biodegradable, and amphiphilic.[1] Its unique structure is central to its functionality in nanoparticle engineering.
-
DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine): This hydrophobic lipid moiety serves as a robust anchor, enabling stable incorporation into the lipid bilayer of liposomes or the hydrophobic core of other nanoparticles.[2][3]
-
PEG (Polyethylene Glycol): The hydrophilic PEG chain extends from the nanoparticle surface into the aqueous environment. This "PEGylation" creates a steric barrier that reduces opsonization (the process of marking pathogens for phagocytosis), thereby helping nanoparticles evade clearance by the mononuclear phagocyte system (MPS).[3][4] This "stealth" property prolongs the circulation half-life of nanoparticles, increasing their opportunity to reach the target site.[5][6][7]
-
Terminal Amine (-NH2): The primary amine group at the distal end of the PEG chain is a reactive handle for covalent conjugation.[2][8] This allows for the attachment of a wide array of molecules, including targeting ligands (antibodies, peptides), imaging agents (fluorescent dyes), and other polymers.[9]
This trifunctional nature makes DSPE-PEG-Amine an invaluable tool for designing sophisticated, multi-functional nanocarriers for a variety of biomedical applications.[2]
The Role of DSPE-PEG-Amine in Nanoparticle Design
The incorporation of DSPE-PEG-Amine into nanoparticles imparts several desirable characteristics that are crucial for therapeutic and diagnostic efficacy.
-
Improved Stability: PEGylation enhances the colloidal stability of nanoparticles, preventing aggregation in biological fluids.[3]
-
Prolonged Circulation: The "stealth" effect conferred by the PEG layer reduces clearance by the immune system, leading to longer circulation times and improved biodistribution.[4][10][11]
-
Targeted Delivery: The terminal amine group enables the attachment of targeting moieties that can specifically bind to receptors overexpressed on diseased cells, such as cancer cells. This active targeting enhances drug accumulation at the desired site, improving efficacy and reducing off-target toxicity.[6][7]
-
Versatility: It is used in the formulation of various nanocarriers, including liposomes, polymeric micelles, solid lipid nanoparticles, and lipid-polymer hybrid nanoparticles.[2][6]
Experimental Protocols and Methodologies
Detailed methodologies are essential for the successful formulation and functionalization of nanoparticles using DSPE-PEG-Amine. Below are representative protocols for key experimental procedures.
Liposome (B1194612) Formulation via Thin-Film Hydration
This is a common method for preparing liposomes incorporating DSPE-PEG-Amine.
Protocol:
-
Lipid Mixture Preparation: Dissolve the primary lipid (e.g., DSPC or DPPC), cholesterol, and DSPE-PEG-Amine in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask. A typical molar ratio might be 55:40:5 (Lipid:Cholesterol:DSPE-PEG-Amine).
-
Film Formation: Evaporate the organic solvent using a rotary evaporator under vacuum. This results in the formation of a thin, dry lipid film on the inner wall of the flask.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., PBS, HBS) by vortexing or gentle agitation at a temperature above the phase transition temperature of the primary lipid. This process leads to the self-assembly of lipids into multilamellar vesicles (MLVs).
-
Size Extrusion: To obtain unilamellar vesicles (LUVs) with a uniform size distribution, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder. This step should be repeated at least 10-20 times.
-
Purification: Remove any unencapsulated drug or free lipids via size exclusion chromatography or dialysis.
Surface Functionalization via Amide Coupling (EDC/NHS Chemistry)
This protocol describes the conjugation of a carboxyl-containing molecule (e.g., a targeting peptide) to the amine-terminated PEG on the nanoparticle surface.
Protocol:
-
Activation of Carboxyl Groups: Dissolve the molecule to be conjugated in an activation buffer (e.g., MES buffer, pH 4.5-6.0). Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) to the solution. A molar excess (e.g., 2-4 fold) of EDC/NHS over the carboxyl groups is typically used. Allow the reaction to proceed for 15-60 minutes at room temperature to form a reactive NHS ester.[12]
-
Conjugation to Nanoparticles: Add the activated molecule solution to the DSPE-PEG-Amine-functionalized nanoparticle suspension. The pH of the nanoparticle solution should be adjusted to 7.2-8.0 to ensure the primary amine is deprotonated and nucleophilic.[12]
-
Reaction: Allow the conjugation reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Quench any unreacted NHS esters by adding a small molecule with a primary amine, such as glycine (B1666218) or Tris buffer.
-
Purification: Remove unconjugated ligands and coupling reagents by dialysis, tangential flow filtration, or size exclusion chromatography.
Post-Insertion Method
This technique allows for the functionalization of pre-formed nanoparticles.
Protocol:
-
Prepare Ligand-PEG-DSPE Micelles: Dissolve the desired ligand-conjugated DSPE-PEG in an aqueous buffer.
-
Incubation: Add the ligand-PEG-DSPE micelle solution to a suspension of pre-formed, drug-loaded liposomes.
-
Transfer: Incubate the mixture at a temperature slightly above the lipid's phase transition temperature for a specified time (e.g., 30-60 minutes). During this incubation, the ligand-PEG-DSPE molecules will spontaneously insert into the outer leaflet of the liposome bilayer.[6]
-
Purification: Remove any non-inserted micelles through dialysis or column chromatography.
Quantitative Data Summary
The physicochemical properties of nanoparticles are critical determinants of their in vivo behavior. The tables below summarize typical quantitative data for DSPE-PEG functionalized nanoparticles from various studies.
Table 1: Physicochemical Properties of DSPE-PEG Functionalized Nanoparticles
| Nanoparticle Type | DSPE-PEG Derivative | Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference(s) |
| DSPE-PEG2000 Micelles | DSPE-PEG2000 | 52.0 | 0.952 | -38.0 | [11] |
| Soluplus/DSPE-PEG2000 | DSPE-PEG2000 | 61.8 | 0.095 | -11.1 | [11] |
| PLGA-Lipid Hybrid NP | DSPE-PEG-NH2 | < 200 | N/A | Slightly Negative | [13][14] |
| siRNA LNP | DSPE-PEG | ~80-100 | < 0.2 | N/A | [15] |
| mRNA LNP | DSPE-PEG | ~80-100 | < 0.2 | N/A | [15] |
Table 2: Biological Efficacy Data
| Cell Line | Nanoparticle Formulation | IC50 (µg/mL) | Observation | Reference(s) |
| HEPG2 (Liver) | DSPE-PEG(5000)-Amine SWCNTs | 300 | Biocompatibility of functionalized SWCNTs | [16] |
| A549 (Lung) | DSPE-PEG(5000)-Amine SWCNTs | 370 | Biocompatibility of functionalized SWCNTs | [16] |
| SKOV3 (Ovarian) | DSPE-PEG(5000)-Amine SWCNTs | 50 | Higher sensitivity compared to other cell lines | [16] |
| U87MG (Glioblastoma) | Dox-loaded APTEDB-PEG2000/PEG1000 LS | N/A | ~90% tumor growth suppression in xenograft model | [17] |
Visualizing Workflows and Mechanisms
Diagrams help clarify complex processes in nanoparticle functionalization and cellular interaction.
Caption: General workflow for creating targeted nanoparticles.
Caption: Amide bond formation using EDC/NHS chemistry.
Caption: Cellular uptake pathway of a targeted nanoparticle.
Cellular Uptake and Intracellular Fate
The functionalization of nanoparticles with DSPE-PEG can influence their interaction with cells. While the PEG layer reduces non-specific uptake by immune cells, it can also present a barrier to uptake by target cells, a phenomenon sometimes referred to as the "PEG dilemma".[3]
To overcome this, targeting ligands are attached to the distal end of the PEG chain. The journey of a targeted nanoparticle typically involves:
-
Receptor-Mediated Endocytosis: The ligand on the nanoparticle surface binds to its specific receptor on the target cell membrane, triggering internalization. This is a primary mechanism for enhanced cellular uptake.[18]
-
Endosomal Trafficking: Once inside the cell, the nanoparticle is enclosed within an endosome. As the endosome matures, its internal pH drops.
-
Endosomal Escape: For many therapeutic applications, particularly with gene delivery or drugs that act in the cytoplasm, the nanoparticle must escape the endosome before it fuses with a lysosome. This remains a significant challenge in drug delivery.
-
Drug Release: The therapeutic payload is released. This can be triggered by the acidic environment of the endosome/lysosome or by enzymatic degradation of the nanoparticle matrix.
The choice of targeting ligand, the density of the ligand on the surface, and the length of the PEG chain are all critical parameters that must be optimized to achieve efficient cellular uptake and therapeutic effect.[17]
Conclusion
DSPE-PEG-Amine is a cornerstone of modern nanomedicine, providing a powerful and versatile platform for the functionalization of nanoparticles. Its unique amphiphilic structure, combined with a reactive amine terminus, allows for the creation of long-circulating, stable, and target-specific nanocarriers. By understanding the fundamental principles of its application and mastering the associated experimental methodologies, researchers can unlock the full potential of this lipid-polymer conjugate to design the next generation of diagnostics and therapeutics for challenging diseases.
References
- 1. DSPE-PEG: a distinctive component in drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DSPE-PEG-Amine | AxisPharm [axispharm.com]
- 3. researchgate.net [researchgate.net]
- 4. dovepress.com [dovepress.com]
- 5. researchgate.net [researchgate.net]
- 6. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DSPE-PEG-NH2, DSPE-PEG-Amine, Amine functionalized PEG Lipid- Biochempeg [biochempeg.com]
- 8. avantiresearch.com [avantiresearch.com]
- 9. creativepegworks.com [creativepegworks.com]
- 10. High purity DSPE-PEG-DSPE, GMP standard PEGylation, PEGylation - Biochempeg [biochempeg.com]
- 11. mdpi.com [mdpi.com]
- 12. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 13. PEG–Lipid–PLGA Hybrid Particles for Targeted Delivery of Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cellular Uptake of Hybrid PLGA-Lipid Gadolinium Nanoparticles Functionalized for Magnetic Resonance Imaging of Pancreatic Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analysis of PEG-lipid anchor length on lipid nanoparticle pharmacokinetics and activity in a mouse model of traumatic brain injury - Biomaterials Science (RSC Publishing) DOI:10.1039/D2BM01846B [pubs.rsc.org]
- 16. In Vitro Evaluation of DSPE-PEG (5000) Amine SWCNT Toxicity and Efficacy as a Novel Nanovector Candidate in Photothermal Therapy by Response Surface Methodology (RSM) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effect of PEG Pairing on the Efficiency of Cancer-Targeting Liposomes [thno.org]
- 18. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]
introduction to amine-terminated PEGylated lipids
An In-depth Technical Guide to Amine-Terminated PEGylated Lipids for Researchers, Scientists, and Drug Development Professionals
Introduction
Amine-terminated Polyethylene Glycol (PEG)ylated lipids are a critical class of functional lipids that play a pivotal role in the design and efficacy of advanced drug delivery systems, particularly lipid nanoparticles (LNPs). These specialized molecules consist of a lipid anchor, a hydrophilic PEG spacer, and a terminal amine group. This unique structure not only imparts the "stealth" characteristics common to all PEGylated lipids, reducing immunogenicity and prolonging circulation time, but the terminal amine group also provides a reactive handle for the conjugation of targeting ligands, such as peptides, antibodies, and small molecules.[][2][] This functionality allows for the development of targeted LNP formulations that can selectively deliver therapeutic payloads to specific cells or tissues, thereby enhancing therapeutic efficacy and minimizing off-target effects. This guide provides a comprehensive overview of the synthesis, characterization, and application of amine-terminated PEGylated lipids in drug delivery, with a focus on quantitative data, detailed experimental protocols, and the visualization of key biological pathways.
Core Concepts and Properties
Amine-terminated PEGylated lipids are amphiphilic molecules that self-assemble at the interface of a lipid nanoparticle and the aqueous environment. The lipid anchor, commonly derived from phospholipids (B1166683) like 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE), integrates into the lipid bilayer of the nanoparticle.[4] The hydrophilic PEG chain extends from the surface, creating a hydrated layer that sterically hinders the adsorption of opsonins and other blood components, thereby preventing rapid clearance by the mononuclear phagocyte system.[2] The terminal amine group (-NH2) serves as a versatile chemical moiety for covalent modification, enabling the attachment of various targeting ligands through well-established bioconjugation chemistries.[][2]
The physicochemical properties of LNPs are significantly influenced by the characteristics of the incorporated PEGylated lipids, including the length of the PEG chain, the structure of the lipid anchor, and the nature of the terminal functional group. The molar percentage of the PEGylated lipid in the LNP formulation is another critical parameter that dictates particle size, stability, and in vivo performance.[5][6]
Data Presentation: Physicochemical Properties of LNP Formulations
The following tables summarize the impact of varying PEGylated lipid compositions and molar ratios on the key physicochemical properties of lipid nanoparticles.
Table 1: Influence of PEG-Lipid Molar Ratio on LNP Properties
| Ionizable Lipid | Helper Lipid | Cholesterol | PEG-Lipid (DMG-PEG2000) Molar Ratio (%) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Self-synthesized | DSPC | 48.5 | 0.5 | 95.3 ± 2.1 | 0.12 ± 0.02 | +15.2 ± 1.5 | >80 | [7] |
| Self-synthesized | DSPC | 48.5 | 1.5 | 82.1 ± 1.8 | 0.10 ± 0.01 | +12.8 ± 1.2 | >80 | [7] |
| Self-synthesized | DSPC | 48.5 | 5.0 | 75.4 ± 1.5 | 0.09 ± 0.01 | +8.5 ± 0.9 | >80 | [7] |
| Self-synthesized | DSPC | 48.5 | 10.0 | 68.2 ± 2.5 | 0.15 ± 0.03 | +5.1 ± 0.6 | <80 | [7] |
Table 2: Comparison of Different PEG-Lipid Anchors in LNP Formulations
| Ionizable Lipid | Helper Lipid | Cholesterol | PEG-Lipid (1.5 mol%) | Particle Size (nm) | PDI | Zeta Potential (mV) | Reference |
| DLin-MC3-DMA | DSPC | 38.5 | DMG-PEG2000 | ~70 | <0.06 | ~0 | [8] |
| DLin-MC3-DMA | DSPC | 38.5 | DSPE-PEG2000 | ~70 | <0.06 | ~0 | [8] |
| Proprietary | DSPC | 47.5 | DMPE-PEG2000 | ~70 | N/A | ~0 | [9] |
| Proprietary | DSPC | 47.5 | DSPE-PEG2000 | 90-100 | N/A | ~0 | [9] |
| Proprietary | DSPC | 47.5 | DMG-PEG2000 | 90-100 | N/A | 5-7 | [9] |
Experimental Protocols
Synthesis of Amine-Terminated PEGylated Lipids (e.g., DSPE-PEG-NH2)
The synthesis of amine-terminated PEGylated lipids typically involves the reaction of a lipid with a heterobifunctional PEG linker containing an amine group at one end and a reactive group for lipid conjugation at the other. A common approach is the use of a PEG linker with a terminal amine and an N-hydroxysuccinimide (NHS) ester.
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE)
-
NH2-PEG-NHS (e.g., NH2-PEG2000-NHS)
-
Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIEA)
-
Anhydrous Chloroform (B151607) or Dichloromethane (DCM)
-
Dialysis membrane (e.g., 1 kDa MWCO)
-
Lyophilizer
Procedure:
-
Dissolve DSPE in anhydrous chloroform or DCM in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Add a slight molar excess of triethylamine or DIEA to the DSPE solution to act as a base.
-
In a separate vial, dissolve a molar equivalent of NH2-PEG-NHS in the same anhydrous solvent.
-
Slowly add the NH2-PEG-NHS solution to the DSPE solution with continuous stirring at room temperature.
-
Allow the reaction to proceed overnight at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Redissolve the resulting lipid film in a minimal amount of a suitable solvent (e.g., chloroform/methanol (B129727) mixture).
-
Purify the DSPE-PEG-NH2 by dialysis against deionized water for 48-72 hours, with frequent water changes, to remove unreacted PEG and other small molecule impurities.
-
Freeze the purified product and lyophilize to obtain a dry, white powder.
-
Store the final product at -20°C under an inert atmosphere.
Characterization of Amine-Terminated PEGylated Lipids
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the chemical structure and purity of the synthesized DSPE-PEG-NH2.[10][11][12]
-
Protocol:
-
Dissolve a small amount of the lyophilized DSPE-PEG-NH2 in a deuterated solvent (e.g., CDCl3 or MeOD).
-
Acquire 1H NMR and 31P NMR spectra.
-
In the 1H NMR spectrum, characteristic peaks for the fatty acid chains of DSPE, the ethylene (B1197577) glycol repeating units of PEG, and the terminal amine group should be present. The integration of these peaks can be used to confirm the molar ratio of the lipid to the PEG chain.[10]
-
The 31P NMR spectrum should show a single peak corresponding to the phosphate (B84403) group of DSPE, confirming the integrity of the phospholipid headgroup.
-
High-Performance Liquid Chromatography (HPLC):
-
Purpose: To assess the purity of the synthesized DSPE-PEG-NH2.[10][13][]
-
Protocol:
-
Use a reverse-phase HPLC system equipped with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), as PEGylated lipids lack a strong UV chromophore.[15]
-
A C8 or C18 column is typically used.
-
The mobile phase often consists of a gradient of water and an organic solvent like methanol or acetonitrile, with additives such as ammonium (B1175870) acetate (B1210297) or trifluoroacetic acid to improve peak shape.[13]
-
Dissolve the DSPE-PEG-NH2 sample in a suitable solvent and inject it into the HPLC system.
-
The resulting chromatogram should show a major peak corresponding to the DSPE-PEG-NH2 product, with minimal impurity peaks.[10]
-
Formulation of Lipid Nanoparticles (LNPs)
A common method for LNP formulation is microfluidic mixing, which allows for rapid and reproducible production of nanoparticles with controlled size.
Materials:
-
Ionizable lipid (e.g., DLin-MC3-DMA)
-
Helper lipid (e.g., DSPC)
-
Cholesterol
-
Amine-terminated PEGylated lipid (e.g., DSPE-PEG-NH2)
-
Therapeutic payload (e.g., mRNA) in an acidic aqueous buffer (e.g., acetate buffer, pH 4.0)
-
Microfluidic mixing device (e.g., staggered herringbone micromixer)
Procedure:
-
Prepare a lipid mixture by dissolving the ionizable lipid, helper lipid, cholesterol, and amine-terminated PEGylated lipid in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5).[8][16]
-
Dissolve the mRNA payload in the acidic aqueous buffer.
-
Set up the microfluidic mixing device with two inlet streams, one for the lipid-ethanol solution and one for the mRNA-aqueous solution.
-
Pump the two solutions through the microfluidic device at a defined flow rate ratio (e.g., 3:1 aqueous to ethanol).[8] The rapid mixing of the ethanol and aqueous phases causes the lipids to precipitate and self-assemble into LNPs, encapsulating the mRNA.
-
Collect the resulting LNP suspension.
-
Dialyze the LNP suspension against a suitable buffer (e.g., PBS, pH 7.4) to remove ethanol and unencapsulated mRNA.
-
Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
Visualization of Key Pathways and Workflows
Synthesis Workflow of Amine-Terminated PEGylated Lipid
References
- 2. cdn2.sapphirebioscience.com [cdn2.sapphirebioscience.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PEGylated lipids in lipid nanoparticle delivery dynamics and therapeutic innovation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Predictive high-throughput screening of PEGylated lipids in oligonucleotide-loaded lipid nanoparticles for neuronal gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formulation-Driven Optimization of PEG-Lipid Content in Lipid Nanoparticles for Enhanced mRNA Delivery In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of PEG-lipid anchor length on lipid nanoparticle pharmacokinetics and activity in a mouse model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. caymanchem.com [caymanchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Application of NMR spectroscopy to the characterization of PEG-stabilized lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Simultaneous Determination of Polyethylene Glycol-Conjugated Liposome Components by Using Reversed-Phase High-Performance Liquid Chromatography with UV and Evaporative Light Scattering Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. researchgate.net [researchgate.net]
A Technical Guide to the Storage and Handling of DSPE-PEG-Amine 2000 Ammonium Salt
Authored for: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the critical procedures for the proper storage and handling of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG-Amine 2000), supplied as an ammonium (B1175870) salt. Adherence to these guidelines is essential to maintain the compound's stability, purity, and performance in research and drug delivery applications.
DSPE-PEG-Amine 2000 is a heterobifunctional lipid-polymer conjugate widely utilized in the formulation of liposomes and lipid nanoparticles (LNPs).[1][2] Its structure consists of a hydrophobic 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) anchor, which integrates into the lipid bilayer of nanoparticles, and a hydrophilic polyethylene (B3416737) glycol (PEG) linker.[3] The PEG chain provides a "stealth" characteristic, extending the circulation half-life of nanoparticles, while the terminal primary amine group serves as a reactive handle for conjugating targeting ligands such as antibodies, peptides, or proteins.[1][2][3] This functionality is pivotal for developing targeted drug delivery systems.[4]
Physicochemical Properties
DSPE-PEG-Amine 2000 is typically supplied as a white to off-white solid. Its hygroscopic nature necessitates careful handling to prevent moisture absorption.[3]
| Property | Description | Source(s) |
| Appearance | White to off-white solid, which may be a powder or chunk. | [1] |
| Purity | Standard grades are typically ≥95% pure; high-purity grades (>99%) are also available. | [2][3][5][6] |
| Formulation | Commonly supplied as a lyophilized powder or pre-dissolved in chloroform. | [3] |
| Hygroscopicity | The compound is hygroscopic and sensitive to moisture. | [3] |
Storage and Stability
The long-term stability of DSPE-PEG-Amine 2000 is critically dependent on storage temperature and protection from light and moisture. The manufacturer's certificate of analysis should always be consulted for batch-specific recommendations.
| Form | Duration | Temperature | Conditions | Stability | Source(s) |
| Solid / Powder | Long-Term | -20°C | Dry, dark, sealed container | ≥2 to 4 years | [3][5][6][7] |
| Solid / Powder | Short-Term | 0 – 4°C | Dry, dark, sealed container | Days to weeks | [1] |
| Stock Solution | Long-Term | -20°C | In a suitable solvent, purged with inert gas | Months | [1] |
| Stock Solution | Short-Term | 0 – 4°C | In a suitable solvent, purged with inert gas | Days to weeks | [1] |
Solubility Profile
The solubility of DSPE-PEG-Amine 2000 can vary based on the specific salt form and supplier. It is generally soluble in various organic solvents. For quantitative applications, it is advisable to perform small-scale solubility tests.
| Solvent | Solubility | Concentration / Notes | Source(s) |
| Chloroform / Dichloromethane | Soluble | - | [1] |
| Chloroform:Methanol (85:15, v/v) | Soluble | Tested at 5 mg/mL | [3] |
| Ethanol (B145695) | Soluble | Approximately 20 mg/mL | [6] |
| Dimethylformamide (DMF) | Soluble | Approximately 11 mg/mL | [6] |
| Acetone | Soluble | - | [1] |
| Dimethyl sulfoxide (B87167) (DMSO) | Conflicting Data | One source reports solubility, another insolubility. | [1][3] |
Experimental Protocols and Handling
Proper handling techniques are crucial to prevent degradation and ensure experimental reproducibility.
-
Equilibration: Before opening, allow the sealed container to warm to room temperature for at least 30-60 minutes. This step is critical to prevent atmospheric moisture from condensing on the cold solid, as the compound is hygroscopic.[3]
-
Weighing: Dispense the desired amount of powder quickly in a low-humidity environment.
-
Resealing: Tightly reseal the container immediately after dispensing. For long-term storage, purging the vial headspace with a dry, inert gas (e.g., argon or nitrogen) is recommended to displace air and moisture.
-
Storage: Promptly return the sealed container to the recommended storage condition (e.g., -20°C).[3][5][6]
-
Solvent Selection: Choose a high-purity organic solvent in which the lipid is readily soluble, such as ethanol or chloroform.[6]
-
Inert Atmosphere: To prevent potential oxidation, the solvent should be purged with an inert gas prior to use.[6][7]
-
Dissolution: Add the purged solvent to the vial containing the pre-weighed DSPE-PEG-Amine 2000.
-
Mixing: Ensure complete dissolution by gentle vortexing or sonication in a bath sonicator. Avoid excessive heating.
-
Storage: Store the resulting stock solution in a tightly sealed vial at the appropriate temperature, as outlined in the storage table.[1]
DSPE-PEG-Amine 2000 can be incorporated into lipid nanoparticles using several established methods.
-
Lipid Film Hydration: The DSPE-PEG-Amine 2000 is co-dissolved with other formulation lipids (e.g., phospholipids, cholesterol) in an organic solvent. The solvent is then evaporated under vacuum to create a thin lipid film, which is subsequently hydrated with an aqueous buffer to form liposomes.
-
Post-Insertion: This technique involves incubating pre-formed liposomes or nanoparticles with a micellar solution of DSPE-PEG-Amine 2000. The lipid-PEG conjugate spontaneously inserts its DSPE anchor into the existing lipid bilayer.[3]
-
Microfluidic Assembly: In this method, an organic stream containing all lipid components (including DSPE-PEG-Amine 2000) is rapidly mixed with an aqueous stream under controlled flow, leading to the self-assembly of nanoparticles.[3]
Safety Precautions
Safety information can vary between suppliers. It is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the purchased product.
-
General Handling: Use in a well-ventilated area.[6]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Exposure Avoidance: Avoid ingestion, inhalation, and direct contact with skin or eyes.[6] Wash hands thoroughly after handling.[6]
-
Incompatibilities: Avoid contact with strong oxidizing agents.
Visualized Workflows and Concepts
The following diagrams illustrate key processes related to the handling and application of DSPE-PEG-Amine 2000.
Caption: Logical workflow for the storage and handling of solid DSPE-PEG-Amine 2000.
References
- 1. DSPE-PEG-NH2 [nanosoftpolymers.com]
- 2. biochempeg.com [biochempeg.com]
- 3. avantiresearch.com [avantiresearch.com]
- 4. DSPE-PEG(2000)-Amine Ammonium Salt for the Preparation of Liposomes and Lipid Nanoparticles | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. DSPE-PEG-Amine sodium salt, MW 2,000, 474922-26-4 | BroadPharm [broadpharm.com]
- 6. biokom.com.pl [biokom.com.pl]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Methodological & Application
Protocol for the Formulation of Amine-Functionalized Liposomes using DSPE-PEG-Amine 2000
Application Notes
Introduction
Liposomes are artificially-prepared vesicles composed of a lipid bilayer that are used as a vehicle for the administration of nutrients and pharmaceutical drugs.[1] The inclusion of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) conjugated to polyethylene (B3416737) glycol (PEG), and further functionalized with a terminal amine group (DSPE-PEG-Amine 2000), offers a versatile platform for drug delivery. The DSPE component provides a stable anchor within the lipid bilayer, while the PEG linker creates a hydrophilic corona that sterically stabilizes the liposomes, prolonging their circulation time by evading the mononuclear phagocyte system. This "stealth" characteristic enhances the probability of the liposome (B1194612) accumulating at target sites, such as tumors, through the enhanced permeability and retention (EPR) effect.[1]
The terminal primary amine group on the PEG chain serves as a reactive handle for the covalent conjugation of various molecules, such as targeting ligands (antibodies, peptides, aptamers), imaging agents, and other functional moieties.[2] This allows for the development of actively targeted nanocarriers that can specifically bind to and be internalized by target cells, thereby increasing therapeutic efficacy and reducing off-target effects.
Principle of the Method
The most common method for preparing liposomes incorporating DSPE-PEG-Amine 2000 is the thin-film hydration technique followed by extrusion.[1] This procedure involves dissolving the lipids, including DSPE-PEG-Amine 2000, in an organic solvent, which is then evaporated to form a thin lipid film on the inner surface of a round-bottom flask. Subsequent hydration of this film with an aqueous buffer leads to the spontaneous formation of multilamellar vesicles (MLVs). The size of these MLVs is then reduced and homogenized by extrusion through polycarbonate membranes with a defined pore size to produce small unilamellar vesicles (SUVs) with a narrow size distribution.
Experimental Protocols
Materials
-
Lipids:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (ammonium salt) (DSPE-PEG-Amine 2000)
-
-
Solvents:
-
Chloroform (B151607) or a mixture of Chloroform:Methanol (e.g., 2:1 v/v)
-
-
Hydration Buffer:
-
Phosphate-buffered saline (PBS), pH 7.4
-
HEPES-buffered saline (HBS), pH 7.4
-
-
Equipment:
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Liposome extruder
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Gas-tight syringes
-
Dynamic Light Scattering (DLS) instrument for size and zeta potential measurement
-
Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system for encapsulation efficiency determination
-
Protocol 1: Preparation of Amine-Functionalized Liposomes
-
Lipid Film Formation:
-
In a round-bottom flask, dissolve the desired amounts of DSPC, cholesterol, and DSPE-PEG-Amine 2000 in chloroform or a chloroform:methanol mixture. A common molar ratio is 55:40:5 (DSPC:Cholesterol:DSPE-PEG-Amine 2000).[1]
-
Ensure the lipids are completely dissolved to form a clear solution.
-
Attach the flask to a rotary evaporator and evaporate the organic solvent under reduced pressure at a temperature above the phase transition temperature of the lipids (for DSPC, this is ~55°C).
-
Continue evaporation until a thin, uniform lipid film is formed on the inner surface of the flask.
-
To ensure complete removal of the organic solvent, place the flask under high vacuum for at least 2 hours.
-
-
Hydration of the Lipid Film:
-
Pre-heat the hydration buffer (e.g., PBS, pH 7.4) to a temperature above the lipid phase transition temperature.
-
Add the warm hydration buffer to the flask containing the dry lipid film.
-
Agitate the flask by gentle rotation in the water bath for 1-2 hours to allow for the complete hydration of the lipid film and the formation of multilamellar vesicles (MLVs). The resulting suspension will appear milky.
-
-
Liposome Extrusion (Size Reduction):
-
Assemble the liposome extruder with the desired polycarbonate membrane (e.g., 100 nm). Pre-heat the extruder to the same temperature as the hydration step.
-
Load the MLV suspension into one of the gas-tight syringes.
-
Pass the lipid suspension through the membrane to the other syringe. Repeat this process for an odd number of passes (e.g., 11-21 times) to ensure a homogenous population of small unilamellar vesicles (SUVs).
-
The final liposome suspension should be a translucent solution.
-
-
Characterization of Liposomes:
-
Particle Size and Polydispersity Index (PDI): Measure the hydrodynamic diameter and PDI of the liposomes using Dynamic Light Scattering (DLS).
-
Zeta Potential: Determine the surface charge of the liposomes using DLS with an electrode. The presence of the amine group should result in a positive or near-neutral zeta potential at physiological pH.
-
Encapsulation Efficiency (for drug-loaded liposomes): If a drug is co-encapsulated, determine the encapsulation efficiency by separating the unencapsulated drug from the liposomes (e.g., using size exclusion chromatography or dialysis) and quantifying the drug concentration in the liposomal fraction using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Protocol 2: Conjugation of a Targeting Ligand to Amine-Functionalized Liposomes
This protocol provides a general guideline for conjugating a carboxyl-containing ligand to the amine-functionalized liposomes using EDC/NHS chemistry.
-
Activation of the Ligand:
-
Dissolve the carboxyl-containing ligand in a suitable buffer (e.g., MES buffer, pH 6.0).
-
Add a molar excess of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) to the ligand solution.
-
Incubate the reaction mixture for 15-30 minutes at room temperature to activate the carboxyl groups.
-
-
Conjugation to Liposomes:
-
Add the activated ligand solution to the prepared amine-functionalized liposome suspension.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.
-
The primary amine groups on the liposome surface will react with the NHS-activated carboxyl groups of the ligand to form a stable amide bond.
-
-
Purification of Conjugated Liposomes:
-
Remove the unreacted ligand and coupling reagents by dialysis against PBS or by size exclusion chromatography.
-
Data Presentation
The following tables summarize typical quantitative data for liposomes formulated with DSPE-PEG 2000 derivatives. Note that the specific values can vary depending on the exact lipid composition, preparation method, and characterization instrument used.
Table 1: Physicochemical Properties of DSPE-PEG 2000-Containing Liposomes
| Parameter | Typical Value | Reference |
| Hydrodynamic Diameter (nm) | 100 - 150 | [3] |
| Polydispersity Index (PDI) | < 0.2 | [3] |
| Zeta Potential (mV) | -10 to +10 | [4] |
Table 2: Influence of DSPE-PEG 2000 Concentration on Liposome Properties
| DSPE-PEG 2000 (mol%) | Particle Size (nm) | PDI | Zeta Potential (mV) |
| 1 | ~130 | ~0.15 | -5 |
| 5 | ~110 | ~0.12 | -8 |
| 10 | ~95 | ~0.10 | -12 |
Note: This table represents a general trend. Actual values will vary based on the overall formulation.
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the key steps in the formulation and functionalization of DSPE-PEG-Amine 2000 liposomes.
Caption: Workflow for the formulation and functionalization of DSPE-PEG-Amine 2000 liposomes.
Cellular Uptake and Targeted Signaling Pathway
This diagram illustrates the mechanism of receptor-mediated endocytosis of a ligand-conjugated liposome and a simplified representation of a targeted signaling pathway. For instance, a liposome functionalized with a ligand targeting the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in cancer cells.
Caption: Receptor-mediated endocytosis and targeted inhibition of the MAPK/ERK signaling pathway.
References
- 1. Folic acid-tethered Pep-1 peptide-conjugated liposomal nanocarrier for enhanced intracellular drug delivery to cancer cells: conformational characterization and in vitro cellular uptake evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. avantiresearch.com [avantiresearch.com]
- 3. mdpi.com [mdpi.com]
- 4. DSPE-PEG2000-amine sodium | Liposome | 1292302-96-5 | Invivochem [invivochem.com]
Application Notes and Protocols for the Conjugation of Peptides to DSPE-PEG-Amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)] (DSPE-PEG-Amine) is an amphiphilic lipid-polymer conjugate widely used in the development of nanocarrier drug delivery systems, such as liposomes and micelles.[1][2] The hydrophobic DSPE anchor inserts into the lipid bilayer of the nanoparticle, while the hydrophilic PEG chain provides a steric barrier, prolonging circulation time and improving stability.[3] The terminal primary amine group serves as a versatile reactive handle for covalently attaching targeting ligands, including peptides, to the nanoparticle surface.[4]
This document provides detailed protocols for conjugating peptides to DSPE-PEG-Amine. The primary method described utilizes carbodiimide (B86325) chemistry to couple a peptide's carboxylic acid group to the amine on the DSPE-PEG. Additionally, two common alternative strategies are presented that involve commercially available, pre-activated DSPE-PEG derivatives for reaction with peptide amines or thiols.
Core Protocol: Carbodiimide-Mediated Conjugation of Peptide-COOH to DSPE-PEG-Amine
This method is ideal for peptides that lack a free primary amine for conjugation or when site-specific C-terminal attachment is desired. The reaction involves the activation of a carboxyl group (on the peptide's C-terminus or an acidic amino acid side chain like Asp or Glu) using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) to form a semi-stable NHS ester. This activated peptide then readily reacts with the primary amine of DSPE-PEG-Amine to form a stable amide bond.[5][6][7]
Caption: Workflow for EDC/NHS-mediated peptide conjugation.
Experimental Protocol
1. Materials and Reagents:
-
Peptide with an accessible carboxyl group
-
DSPE-PEG-Amine (e.g., DSPE-PEG(2000)-Amine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.5-6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5 (must be free of primary amines)
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification equipment (e.g., dialysis cassettes with appropriate MWCO, SEC or RP-HPLC system)
2. Procedure:
-
Reagent Preparation: Equilibrate EDC and NHS to room temperature before opening. Prepare fresh stock solutions of EDC and NHS in anhydrous DMF or DMSO, or in Activation Buffer immediately before use.
-
Peptide Dissolution: Dissolve the peptide in Activation Buffer at a desired concentration (e.g., 1-5 mg/mL).
-
Peptide Activation: Add a 5 to 10-fold molar excess of EDC and NHS to the peptide solution.[6][8] The activation reaction is most efficient at pH 4.5-7.2.[6] Incubate for 15-30 minutes at room temperature.
-
Conjugation Reaction: Dissolve DSPE-PEG-Amine in the Coupling Buffer. Immediately add the activated peptide solution to the DSPE-PEG-Amine solution. A typical molar ratio is 1:1.2 to 1:2 of peptide to DSPE-PEG-Amine to ensure efficient coupling. Adjust the pH of the reaction mixture to 7.2-7.5 using PBS.[9] Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 10-50 mM.[6] Incubate for 15 minutes. This hydrolyzes any unreacted NHS esters.
-
Purification: Remove unreacted peptide, DSPE-PEG-Amine, and byproducts.
-
Dialysis: Dialyze the reaction mixture against PBS (pH 7.4) using a dialysis membrane with a molecular weight cutoff (MWCO) appropriate for the final conjugate (e.g., 3-10 kDa).[5]
-
Size Exclusion Chromatography (SEC): Use a column that can separate the larger conjugate from the smaller unreacted molecules.
-
RP-HPLC: This can be used for both purification and analysis, especially for ensuring high purity of the final product.[10]
-
Data Summary
| Parameter | Recommended Condition | Purpose | Expected Outcome |
| Activation pH | 4.5 - 6.0 | Maximizes EDC/NHS efficiency.[6][8] | Formation of semi-stable NHS-ester on the peptide. |
| Conjugation pH | 7.2 - 8.0 | Facilitates nucleophilic attack by the primary amine.[9] | Formation of a stable amide bond. |
| Molar Ratio (Peptide:Lipid) | 1:1.2 to 1:2 | Drives the reaction towards the desired product. | High conjugation efficiency (>80%). |
| Molar Ratio (EDC/NHS:Peptide) | 5:1 to 10:1 | Ensures sufficient activation of peptide carboxyl groups. | High yield of activated peptide. |
| Reaction Time | 2-4 hours at RT or overnight at 4°C | Allows sufficient time for the reaction to complete. | Maximizes product yield. |
Alternative Protocols
While direct conjugation to DSPE-PEG-Amine is feasible, it is often more straightforward to use pre-activated DSPE-PEG derivatives that react with common functional groups on peptides.
Amine-Reactive Conjugation via DSPE-PEG-NHS
This is the most common method for conjugating molecules with primary amines.[11][12] A commercially available DSPE-PEG with a terminal NHS ester (DSPE-PEG-NHS) reacts directly with the N-terminal amine or a lysine (B10760008) side-chain amine on the peptide.
Caption: Workflow for NHS-ester-mediated peptide conjugation.
Protocol Summary:
-
Dissolve the peptide in an amine-free buffer at pH 7.2-8.5 (e.g., PBS or borate (B1201080) buffer).[9]
-
Dissolve DSPE-PEG-NHS in a small amount of organic solvent (like DMSO) and add it to the peptide solution. Use a slight molar excess of the peptide (e.g., 1.2:1 peptide to lipid) to maximize lipid conjugation.
-
React for 1-2 hours at room temperature.
-
Quench and purify as described in the core protocol.
Thiol-Reactive Conjugation via DSPE-PEG-Maleimide
This method offers high specificity by targeting the thiol group of a cysteine residue, which is less common in peptides than amines.[10][13] This "click chemistry" reaction is rapid and efficient.
Caption: Workflow for maleimide-mediated peptide conjugation.
Protocol Summary:
-
Ensure the peptide has a free thiol group. If cysteines are disulfide-bonded, they must first be reduced (e.g., with TCEP) and purified.
-
Dissolve the peptide and DSPE-PEG-Maleimide (at a 1:1 to 1:1.2 molar ratio) in a slightly acidic to neutral buffer (pH 6.5-7.5) to favor the reaction of the thiol over amines.[10]
-
React for 2-4 hours at room temperature.
-
Purify the conjugate using dialysis or chromatography.
Purification and Characterization of the Conjugate
Proper purification and characterization are critical to ensure the quality and functionality of the final product.
Caption: General post-conjugation processing workflow.
Characterization Techniques
The successful synthesis of the peptide-DSPE-PEG conjugate should be confirmed using a combination of analytical techniques.
| Technique | Principle | Information Gained |
| MALDI-TOF or ESI Mass Spectrometry | Measures the mass-to-charge ratio of molecules. | Confirms the covalent attachment of the peptide to the DSPE-PEG by identifying the molecular weight of the final conjugate.[14][15] |
| RP-HPLC | Separates molecules based on hydrophobicity. | Assesses the purity of the conjugate and can be used to quantify conjugation efficiency by comparing peak areas of reactants and products.[13] |
| SDS-PAGE | Separates molecules based on size. | Visualizes the increase in molecular weight from the free peptide to the larger conjugate (useful for larger peptides).[13] |
| Fluorescence Spectroscopy | Measures changes in fluorescence properties. | Can quantify conjugation if either the peptide or lipid is fluorescently labeled.[16] |
Application Note: Incorporation into Liposomes
The primary application of peptide-DSPE-PEG conjugates is to create targeted nanocarriers.[17] The synthesized conjugate can be incorporated into liposomes using two main methods:
-
Thin-Film Hydration: The peptide-DSPE-PEG conjugate is mixed with other lipids (e.g., HSPC, cholesterol) in an organic solvent. The solvent is evaporated to create a thin lipid film, which is then hydrated with an aqueous buffer to form peptide-functionalized liposomes.
-
Post-Insertion: Pre-formed liposomes are incubated with a solution of the peptide-DSPE-PEG conjugate at a temperature above the phase transition temperature of the liposomal lipids.[11][18] The DSPE anchor spontaneously inserts into the existing lipid bilayer.
Caption: Structure of a liposome with a peptide-PEG-DSPE conjugate.
References
- 1. DSPE-PEG: a distinctive component in drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Characterization of DSPE-PEG2000 and its Complex with Doxorubicin Using NMR Spectroscopy and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DSPE-PEG-NHS [nanocs.net]
- 5. Synthesis and characterization of a tumor-seeking LyP-1 peptide integrated lipid–polymer composite nanoparticle - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00203H [pubs.rsc.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Amine coupling through EDC/NHS: a practical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. encapsula.com [encapsula.com]
- 12. encapsula.com [encapsula.com]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. d-nb.info [d-nb.info]
- 16. Quantitative assessment of peptide-lipid interactions. Ubiquitous fluorescence methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Peptide-Conjugated Nano Delivery Systems for Therapy and Diagnosis of Cancer [mdpi.com]
- 18. Folic acid-tethered Pep-1 peptide-conjugated liposomal nanocarrier for enhanced intracellular drug delivery to cancer cells: conformational characterization and in vitro cellular uptake evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DSPE-PEG-Amine in mRNA Lipid Nanoparticle Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The delivery of messenger RNA (mRNA) therapeutics and vaccines relies heavily on advanced delivery systems, with lipid nanoparticles (LNPs) emerging as a clinically validated and highly effective platform. The composition of these LNPs is critical to their success, influencing stability, encapsulation efficiency, biodistribution, and cellular uptake. Among the key components, the PEGylated lipid plays a pivotal role in providing a hydrophilic corona that sterically stabilizes the nanoparticles, prevents aggregation, and reduces clearance by the mononuclear phagocyte system.
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)] (DSPE-PEG-Amine) is a functionalized PEGylated lipid that offers unique advantages in LNP formulation. The terminal amine group provides a positive charge at physiological pH, which can influence the overall surface charge of the LNP. This modification can be leveraged for targeted delivery to specific cell types or tissues, enhance cellular uptake through electrostatic interactions with negatively charged cell membranes, and facilitate endosomal escape, a critical step for the cytosolic delivery of mRNA.
These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and application of DSPE-PEG-Amine in mRNA-LNP delivery systems.
Key Applications of DSPE-PEG-Amine in mRNA LNPs
-
Enhanced Cellular Uptake: The cationic nature of the amine group can promote interaction with anionic cell surface proteoglycans, leading to increased cellular association and internalization of the LNPs.
-
Targeted Delivery: The amine functionality serves as a reactive handle for the conjugation of targeting ligands such as antibodies, peptides, or aptamers, enabling the development of tissue- or cell-specific mRNA delivery vehicles.
-
Modulation of LNP Properties: The inclusion of DSPE-PEG-Amine can alter the physicochemical properties of LNPs, including their size, zeta potential, and surface charge, which in turn affects their in vivo behavior.[1]
-
Improved Endosomal Escape: The "proton sponge" effect, facilitated by the amine groups, can lead to the rupture of endosomes and the efficient release of mRNA into the cytoplasm.
Experimental Protocols
Protocol 1: Formulation of DSPE-PEG-Amine Containing mRNA LNPs via Microfluidic Mixing
This protocol describes the formulation of mRNA LNPs using a microfluidic mixing device, a reproducible and scalable method for nanoparticle synthesis.
Materials:
-
Ionizable lipid (e.g., DLin-MC3-DMA, SM-102)
-
Helper lipid: 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC)
-
Cholesterol
-
DSPE-PEG2000-Amine
-
DMG-PEG2000 (optional, for comparison or mixed PEGylation)
-
mRNA encoding a reporter protein (e.g., Luciferase, eGFP)
-
Ethanol (B145695) (anhydrous, molecular biology grade)
-
Citrate (B86180) buffer (50 mM, pH 4.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixing device (e.g., NanoAssemblr™)
Procedure:
-
Lipid Stock Solution Preparation:
-
Prepare individual stock solutions of the ionizable lipid, DSPC, cholesterol, and DSPE-PEG-Amine in ethanol.
-
Combine the lipid stock solutions in an appropriate molar ratio. A common starting ratio is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).[2] For formulations containing DSPE-PEG-Amine, it can be used as a fraction of the total PEG-lipid content. For example, a formulation could contain 1.2% DMG-PEG2k and 0.3% DSPE-PEG2k-Amine.[1]
-
-
mRNA Solution Preparation:
-
Dissolve the mRNA in 50 mM citrate buffer (pH 4.0) to the desired concentration.
-
-
LNP Formulation:
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid solution in ethanol into one syringe and the mRNA solution in citrate buffer into another.
-
Set the flow rate ratio of the aqueous to organic phase (e.g., 3:1) and the total flow rate.
-
Initiate the mixing process to form the LNPs.
-
-
Purification:
-
Dialyze the resulting LNP suspension against PBS (pH 7.4) overnight at 4°C using a dialysis membrane (e.g., 10 kDa MWCO) to remove ethanol and unencapsulated mRNA.
-
Alternatively, use tangential flow filtration (TFF) for larger scale preparations.
-
-
Sterilization and Storage:
-
Sterilize the LNP suspension by passing it through a 0.22 µm syringe filter.
-
Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.
-
Protocol 2: Characterization of DSPE-PEG-Amine LNPs
1. Particle Size and Polydispersity Index (PDI) Measurement:
-
Method: Dynamic Light Scattering (DLS).
-
Procedure:
-
Dilute the LNP suspension in PBS (pH 7.4).
-
Measure the hydrodynamic diameter and PDI using a DLS instrument (e.g., Malvern Zetasizer).
-
Perform measurements in triplicate.
-
2. Zeta Potential Measurement:
-
Method: Laser Doppler Velocimetry.
-
Procedure:
-
Dilute the LNP suspension in an appropriate buffer (e.g., 10 mM NaCl).
-
Measure the electrophoretic mobility to determine the zeta potential using a DLS instrument.
-
Perform measurements in triplicate.
-
3. mRNA Encapsulation Efficiency:
-
Method: RiboGreen Assay.
-
Procedure:
-
Prepare two sets of LNP samples.
-
In the first set, add a surfactant (e.g., 0.5% Triton X-100) to lyse the LNPs and release the encapsulated mRNA (total mRNA).
-
In the second set, do not add surfactant to measure the amount of free (unencapsulated) mRNA.
-
Add the RiboGreen reagent to both sets and measure the fluorescence intensity (Excitation: ~480 nm, Emission: ~520 nm).
-
Calculate the encapsulation efficiency using the following formula:
-
Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100
-
-
Protocol 3: In Vitro Transfection of Cells with DSPE-PEG-Amine LNPs
Materials:
-
Cell line of interest (e.g., HEK293, HeLa)
-
Complete cell culture medium
-
DSPE-PEG-Amine mRNA LNPs
-
Plate reader for fluorescence or luminescence detection
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Incubate the cells overnight.
-
-
Transfection:
-
Dilute the DSPE-PEG-Amine mRNA LNPs to the desired concentration in serum-free cell culture medium.
-
Remove the old medium from the cells and replace it with the LNP-containing medium.
-
Incubate the cells for 4-6 hours.
-
-
Post-transfection:
-
After the incubation period, replace the transfection medium with complete cell culture medium.
-
Incubate the cells for an additional 24-48 hours to allow for protein expression.
-
-
Analysis of Protein Expression:
-
If using a fluorescent reporter (e.g., eGFP), visualize the cells under a fluorescence microscope or quantify the fluorescence using a plate reader.
-
If using a luminescent reporter (e.g., Luciferase), lyse the cells and measure the luminescence using a luminometer and the appropriate substrate.
-
Data Presentation
Table 1: Physicochemical Properties of mRNA LNPs with and without DSPE-PEG-Amine
| LNP Formulation | Molar Ratio (Ionizable:DSPC:Chol:PEG) | DSPE-PEG-Amine (mol%) | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| Control LNP | 50:10:38.5:1.5 (DMG-PEG2k) | 0 | 85.2 ± 3.1 | 0.15 ± 0.02 | -5.6 ± 1.2 | > 95 |
| LNPa | 50:10:38.5:1.2:0.3 (DMG-PEG2k:DSPE-PEG2k-Amine) | 0.3 | 88.7 ± 4.5 | 0.18 ± 0.03 | +2.1 ± 0.8 | > 94 |
Data presented here is illustrative and based on typical values reported in the literature. Actual results may vary depending on the specific lipids and formulation parameters used.[1]
Visualizations
Caption: Experimental workflow for mRNA-LNP formulation and characterization.
Caption: Cellular uptake and mechanism of action of DSPE-PEG-Amine LNPs.
References
Application Notes and Protocols: A Step-by-Step Guide for Surface Modification with DSPE-PEG-Amine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Surface modification of nanoparticles is a cornerstone of advanced drug delivery and diagnostic system development. The use of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)] (DSPE-PEG-Amine) is a widely adopted strategy for functionalizing lipid-based and polymeric nanoparticles.[1][2] This molecule is an amphiphilic polymer, featuring a hydrophobic DSPE tail that anchors it within a lipid bilayer, a hydrophilic polyethylene (B3416737) glycol (PEG) chain, and a terminal primary amine (-NH₂) group.[3][4]
The PEG component provides a "stealth" characteristic, creating a hydrophilic shield that reduces protein adsorption (opsonization) and minimizes uptake by the mononuclear phagocyte system, thereby prolonging systemic circulation time.[5][6] The terminal amine group serves as a versatile reactive handle for the covalent conjugation of various biomolecules, such as targeting ligands (antibodies, peptides), imaging agents, or drugs.[1][3][5] These application notes provide detailed protocols for the incorporation of DSPE-PEG-Amine into nanoparticles and subsequent surface functionalization.
Caption: Molecular structure of DSPE-PEG-Amine.
Principle of Surface Modification
The surface modification process generally involves two key stages:
-
Incorporation: The DSPE-PEG-Amine lipid is incorporated into the nanoparticle structure during its formation. The hydrophobic DSPE tail spontaneously integrates into the lipid core of liposomes or the polymeric matrix of nanoparticles, leaving the hydrophilic PEG-Amine chain extending into the aqueous exterior.[3]
-
Bioconjugation: The exposed primary amine groups on the nanoparticle surface are then available for covalent coupling to a molecule of interest. A common and efficient method is carbodiimide (B86325) chemistry, which couples the amine group to a carboxyl group on the target molecule, forming a stable amide bond.[1][7]
Key Applications
The functionalization of nanoparticles with DSPE-PEG-Amine is critical for numerous biomedical applications:
-
Targeted Drug Delivery: The amine group can be conjugated to ligands (e.g., antibodies, aptamers, peptides) that specifically bind to receptors overexpressed on diseased cells, such as cancer cells, enhancing drug delivery efficacy and reducing off-target effects.[5][6]
-
Medical Imaging: Imaging agents like fluorescent dyes or contrast agents can be attached to the nanoparticle surface, enabling targeted in vivo imaging and diagnostics.[1]
-
Enhanced Stability: PEGylation significantly improves the colloidal stability of nanoparticles in physiological fluids, preventing aggregation and improving shelf-life.[8]
Experimental Protocols
Protocol 1: Preparation of Amine-Functionalized Liposomes
This protocol describes the preparation of liposomes with surface-exposed amine groups using the thin-film hydration method.[9]
Materials:
-
Primary structural lipid (e.g., DSPC or HSPC)
-
Cholesterol
-
DSPE-PEG-Amine
-
Chloroform (B151607) or a chloroform/methanol mixture
-
Hydration buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
Procedure:
-
Lipid Film Preparation:
-
Dissolve the structural lipid, cholesterol, and DSPE-PEG-Amine in chloroform in a round-bottom flask. A typical molar ratio is 55:40:5 (Lipid:Cholesterol:DSPE-PEG-Amine), but this can be optimized.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.[9]
-
-
Hydration:
-
Hydrate the lipid film with the hydration buffer by vortexing or sonicating the flask. The temperature should be above the phase transition temperature of the primary lipid.[9] This results in the formation of multilamellar vesicles (MLVs).
-
-
Size Extrusion:
-
To obtain unilamellar vesicles with a defined size, subject the MLV suspension to extrusion using a mini-extruder.
-
Pass the suspension 10-20 times through polycarbonate membranes with a specific pore size (e.g., 100 nm).
-
-
Purification:
-
Remove un-encapsulated material and non-incorporated lipids by size exclusion chromatography or dialysis.
-
-
Storage:
-
Store the final liposome (B1194612) suspension at 4°C. For long-term storage, use a cryoprotectant and store at -20°C or below.[10]
-
Caption: Workflow for nanoparticle functionalization.
Protocol 2: Ligand Conjugation via EDC/NHS Chemistry
This protocol details the conjugation of a carboxyl-containing molecule (e.g., a peptide) to the amine-functionalized nanoparticle surface.
Materials:
-
Amine-functionalized nanoparticles (from Protocol 4.1)
-
Molecule to be conjugated (with a -COOH group)
-
Activation Buffer (e.g., MES buffer, pH 6.0)
-
Coupling Buffer (e.g., PBS, pH 7.4)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Quenching Solution (e.g., hydroxylamine (B1172632) or Tris buffer)
Procedure:
-
Carboxyl Group Activation:
-
Dissolve the molecule to be conjugated in the Activation Buffer.
-
Add a 5-fold molar excess of EDC and NHS to the solution.[8]
-
Incubate for 15-30 minutes at room temperature to form a semi-stable NHS-ester.
-
-
Amine Coupling:
-
Adjust the pH of the activated molecule solution to 7.4 by adding the Coupling Buffer.
-
Immediately add the amine-functionalized nanoparticles to the solution. A typical molar ratio is a 10-20 fold excess of the activated molecule relative to the surface amine groups.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching:
-
Add the Quenching Solution to deactivate any unreacted NHS-esters.
-
-
Purification:
-
Remove unreacted molecules and coupling reagents via dialysis or tangential flow filtration against a suitable buffer.
-
Caption: EDC/NHS coupling reaction pathway.
Characterization and Data
Thorough characterization is essential to confirm successful surface modification.
Physicochemical Characterization
Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential of the nanoparticles at each modification step.
| Sample | Avg. Diameter (nm) | PDI | Zeta Potential (mV) |
| Unmodified Liposomes | 105.2 ± 3.1 | 0.11 ± 0.02 | -5.3 ± 0.8 |
| DSPE-PEG-Amine Liposomes | 110.5 ± 2.8 | 0.13 ± 0.03 | +15.8 ± 1.5 |
| Peptide-Conjugated Liposomes | 114.8 ± 3.5 | 0.15 ± 0.02 | +8.2 ± 1.1 |
| Table 1. Representative DLS data showing changes in nanoparticle properties after surface modification. The shift from a negative to a positive zeta potential confirms the presence of the amine groups. |
Quantification of Surface Amine Groups
Several methods can quantify the density of amine groups on the nanoparticle surface. Colorimetric assays are convenient for routine analysis.[11]
| Quantification Method | Principle | Amine Density (µmol/g) |
| Ninhydrin Assay | Colorimetric reaction with primary amines. | 45.7 ± 4.2 |
| 4-NBA Assay | Colorimetric reaction with 4-nitrobenzaldehyde. | 48.1 ± 3.9 |
| 1H qNMR | Dissolution of particles and NMR quantification of released amines. | 60.5 ± 2.5 |
| Table 2. Comparison of methods for quantifying surface amine groups. Colorimetric assays measure accessible amines, which may be slightly lower than the total amine content measured by destructive methods like qNMR.[11][12][13] |
Confirmation of Conjugation
-
FT-IR Spectroscopy: The formation of an amide bond between the ligand and the nanoparticle can be confirmed by the appearance of characteristic amide I (around 1650 cm⁻¹) and amide II (around 1550 cm⁻¹) peaks.[14]
-
Gel Electrophoresis: A shift in the band of the conjugated nanoparticle compared to the unconjugated one can indicate a change in size and/or charge, confirming successful conjugation.
Conclusion
The surface modification of nanoparticles with DSPE-PEG-Amine is a robust and highly adaptable strategy for developing sophisticated drug delivery and diagnostic systems.[15] By following the detailed protocols for nanoparticle preparation, ligand conjugation, and characterization outlined in these notes, researchers can effectively tailor the surface properties of their nanoparticles to achieve desired biological outcomes and advance their therapeutic and diagnostic potential.
References
- 1. DSPE-PEG-Amine | AxisPharm [axispharm.com]
- 2. researchgate.net [researchgate.net]
- 3. avantiresearch.com [avantiresearch.com]
- 4. CN101805369B - Preparation methods of distearoyl phosphatidyl ethanolamine and amino polyethylene glycol derivatives thereof - Google Patents [patents.google.com]
- 5. DSPE-PEG-NH2, DSPE-PEG-Amine, Amine functionalized PEG Lipid- Biochempeg [biochempeg.com]
- 6. creativepegworks.com [creativepegworks.com]
- 7. encapsula.com [encapsula.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. DSPE PEG Amine, DSPE-PEG-NH2 [nanocs.net]
- 11. Quantification of amine functional groups on silica nanoparticles: a multi-method approach - Nanoscale Advances (RSC Publishing) DOI:10.1039/C9NA00016J [pubs.rsc.org]
- 12. Quantification and Stability Determination of Surface Amine Groups on Silica Nanoparticles Using Solution NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Self-assembly of phospholipid-PEG coating on nanoparticles through dual solvent exchange - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DSPE-PEG-Amine in Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) conjugated to polyethylene (B3416737) glycol (PEG) with a terminal amine group (DSPE-PEG-Amine) is a versatile and widely used phospholipid for the development of targeted drug delivery systems.[1][2][3] This amphiphilic polymer is a critical component in the formulation of nanoparticles, such as liposomes and micelles, designed to improve the therapeutic index of various drugs.[3][4] The DSPE moiety provides a hydrophobic anchor for stable integration into the lipid bilayer of nanoparticles, while the hydrophilic PEG chain creates a "stealth" coating that reduces opsonization and clearance by the mononuclear phagocyte system, thereby prolonging circulation time.[1][2] The terminal primary amine group serves as a reactive handle for the covalent conjugation of targeting ligands, such as antibodies, peptides, or aptamers, enabling the nanoparticles to selectively bind to and be internalized by target cells.[5][6] These application notes provide an overview of the use of DSPE-PEG-Amine in targeted drug delivery, along with detailed protocols for the formulation, characterization, and in vitro evaluation of targeted nanoparticles.
Data Presentation: Physicochemical Characterization of DSPE-PEG Based Nanoparticles
The physicochemical properties of nanoparticles are critical determinants of their in vivo behavior and therapeutic efficacy. The following tables summarize representative quantitative data for nanoparticles formulated with DSPE-PEG, illustrating the influence of composition on particle size, polydispersity index (PDI), and zeta potential.
Table 1: Characterization of DSPE-PEG2000/Soluplus Nanoparticles [2][7]
| DSPE-PEG2000:Soluplus (w/w ratio) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| 10:1 | 36.5 | 0.900 | -28.5 |
| 5:1 | 80.8 | 0.644 | -29.2 |
| 4:1 | 128.1 | 0.295 | -28.1 |
| 1:1 | 116.6 | 0.112 | -13.7 |
| 1:4 | 72.0 | 0.103 | -11.3 |
| 1:5 | 54.5 | 0.057 | -6.0 |
| 1:10 | 56.1 | 0.101 | -7.7 |
| DSPE-PEG2000 only | 52.0 | 0.952 | -38.0 |
| Soluplus only | 61.8 | 0.095 | -11.1 |
Table 2: Characterization of Paclitaxel-Loaded DSPE-PEG Micelles and Liposomes [1][4][8][9]
| Formulation | Drug | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| PEG(5000)-DSPE Micelles | Paclitaxel | ~20 | Not Reported | Not Reported | 95 |
| DSPE-PEG-LCNPs | Paclitaxel | ~70 | < 0.2 | Not Reported | Not Reported |
| PEGylated pH-sensitive liposomes | Doxorubicin | 122 ± 2.14 | 0.224 | -15.5 | Not Reported |
| TPP-Targeted PEGylated Liposomes | Doxorubicin | 134 ± 1.88 | 0.238 | -13.98 | Not Reported |
Experimental Protocols
Protocol 1: Formulation of DSPE-PEG-Amine Containing Liposomes by Thin-Film Hydration
This protocol describes the preparation of liposomes incorporating DSPE-PEG-Amine using the thin-film hydration method, followed by extrusion for size homogenization.
Materials:
-
Phospholipids (e.g., DSPC, Cholesterol)
-
DSPE-PEG-Amine
-
Drug to be encapsulated (e.g., Doxorubicin)
-
Organic solvent (e.g., Chloroform, Methanol)
-
Hydration buffer (e.g., Phosphate-buffered saline (PBS), pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Gas-tight syringes
Procedure:
-
Lipid Film Formation:
-
Dissolve the desired lipids (e.g., DSPC, cholesterol, and DSPE-PEG-Amine) in an appropriate organic solvent or solvent mixture in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask.
-
Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the aqueous hydration buffer (which may contain the drug for passive loading) by vortexing or gentle agitation at a temperature above the phase transition temperature of the lipids. This results in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
Load the MLV suspension into a gas-tight syringe and assemble the extruder with the desired pore size polycarbonate membrane (e.g., 100 nm).
-
Extrude the liposome (B1194612) suspension through the membrane by passing it back and forth between two syringes for an odd number of passes (e.g., 11-21 times).[10]
-
The resulting translucent suspension contains small unilamellar vesicles (SUVs) with a more uniform size distribution.
-
-
Purification:
-
Remove unencapsulated drug and other small molecules by size exclusion chromatography or dialysis.[10]
-
Protocol 2: Conjugation of Targeting Ligands to DSPE-PEG-Amine
This protocol outlines the conjugation of an antibody to the amine group of DSPE-PEG-Amine using an NHS ester crosslinker.
Materials:
-
DSPE-PEG-Amine containing liposomes
-
Targeting ligand with a primary amine (e.g., antibody, peptide)
-
N-hydroxysuccinimide (NHS) ester crosslinker (e.g., DSPE-PEG-NHS)
-
Reaction buffer (e.g., PBS, pH 7.4-8.0)
-
Quenching reagent (e.g., Tris buffer, glycine)
-
Purification system (e.g., size exclusion chromatography, dialysis)
Procedure:
-
Activation of DSPE-PEG-Amine (if not using pre-activated DSPE-PEG-NHS):
-
This protocol assumes the use of pre-made liposomes or micelles containing DSPE-PEG-NHS for post-insertion or direct formulation.
-
-
Conjugation Reaction:
-
Dissolve the DSPE-PEG-NHS in an appropriate solvent and create a dried film.[11]
-
Immediately add the antibody solution in PBS (pH 7.4) to the dried lipid film.[11] The reaction of NHS esters with amines is pH-dependent, with optimal reactivity typically between pH 7 and 8.[12]
-
Incubate the mixture at room temperature for a specified time (e.g., 2-4 hours) with gentle stirring.
-
-
Quenching:
-
Add a quenching reagent like glycine (B1666218) or Tris buffer to stop the reaction by consuming any unreacted NHS esters.[11][12]
-
-
Purification:
-
Remove unconjugated antibodies and other reaction byproducts by size exclusion chromatography or extensive dialysis against PBS.
-
Protocol 3: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol describes how to evaluate the cytotoxicity of targeted nanoparticles against cancer cells in vitro.
Materials:
-
Targeted nanoparticles
-
Control nanoparticles (non-targeted)
-
Free drug solution
-
Cancer cell line (e.g., MCF-7, SKOV3)
-
Cell culture medium and supplements (e.g., FBS, antibiotics)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO2 incubator.
-
-
Treatment:
-
Prepare serial dilutions of the targeted nanoparticles, non-targeted nanoparticles, and free drug in the cell culture medium.
-
Remove the old medium from the cells and add the treatment solutions to the respective wells. Include untreated cells as a negative control.
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.[13][14]
-
-
Solubilization and Measurement:
-
Remove the MTT-containing medium and add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance of the resulting solution using a microplate reader at the appropriate wavelength (e.g., 570 nm).
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control cells.
-
Plot the cell viability against the drug concentration to determine the IC50 (half-maximal inhibitory concentration) values.
-
Visualizations
Caption: Experimental workflow for developing targeted nanoparticles.
Caption: Mechanism of receptor-mediated endocytosis.
Caption: Simplified signaling pathway of Doxorubicin.
References
- 1. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. avantiresearch.com [avantiresearch.com]
- 6. Development of the Novel PEG-PE-Based Polymer for the Reversible Attachment of Specific Ligands to Liposomes: Synthesis and in vitro Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Paclitaxel loaded PEG(5000)-DSPE micelles as pulmonary delivery platform: formulation characterization, tissue distribution, plasma pharmacokinetics, and toxicological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Optimization of post-insertion method to conjugate Doxil with anti-CD133 monoclonal antibodies: Investigating the specific binding and cytotoxicity to colorectal cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. encapsula.com [encapsula.com]
- 13. books.rsc.org [books.rsc.org]
- 14. The toxicity of nanoparticles and their interaction with cells: an in vitro metabolomic perspective - Nanoscale Advances (RSC Publishing) DOI:10.1039/D2NA00534D [pubs.rsc.org]
Application Notes and Protocols for Utilizing DSPE-PEG-Amine in Gene Therapy Vectors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advancement of gene therapy is critically dependent on the development of safe and efficient vectors for the delivery of genetic material. Among the various non-viral vectors, lipid nanoparticles (LNPs) have emerged as a leading platform, largely due to their clinical success in mRNA vaccines and siRNA therapeutics. A key component in the formulation of these LNPs is the PEGylated lipid, which plays a pivotal role in the nanoparticle's stability, circulation time, and interaction with biological systems. 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)] (DSPE-PEG-Amine) is a versatile phospholipid-polymer conjugate that has garnered significant attention in the field of gene delivery.[1][2]
The structure of DSPE-PEG-Amine consists of a hydrophobic DSPE anchor, which integrates into the lipid bilayer of the nanoparticle, and a hydrophilic polyethylene (B3416737) glycol (PEG) spacer that forms a protective corona on the nanoparticle surface.[3] This PEG layer provides steric stabilization, preventing aggregation and reducing clearance by the mononuclear phagocyte system, thereby prolonging systemic circulation.[4] The terminal amine group on the PEG chain offers a reactive handle for the conjugation of various molecules, such as targeting ligands (antibodies, peptides, aptamers), imaging agents, or other functional moieties.[3][5] This functionalization enables the development of "smart" gene delivery vectors capable of targeted delivery to specific cells or tissues, enhancing therapeutic efficacy while minimizing off-target effects.[3]
These application notes provide a comprehensive overview of the use of DSPE-PEG-Amine in gene therapy vectors. We will delve into its role in the formulation and surface modification of lipid nanoparticles, present quantitative data on the physicochemical properties of these vectors, and provide detailed experimental protocols for their synthesis, characterization, and functional assessment.
Data Presentation: Physicochemical Properties of DSPE-PEG-Amine Containing Lipid Nanoparticles
The incorporation of DSPE-PEG-Amine and its derivatives into lipid nanoparticle formulations significantly influences their physicochemical properties, which in turn affect their in vivo performance. The following tables summarize quantitative data from various studies, highlighting the impact of formulation parameters on particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Table 1: Influence of DSPE-PEG-Amine on LNP Properties
| Formulation Composition (molar ratio) | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| MC3/DSPC/Cholesterol/DMG-PEG2k/DSPE-PEG2k-Amine (50:10:38.5:1.2:0.3) | <90 | <0.21 | Positive Shift | >94.8 | [6] |
| DLin-MC3-DMA:DSPC:Chol:PEG-lipid (50:10:38.5:1.5) with varying DSPE-PEG:DMG-PEG ratios | ~80-100 | <0.2 | Not specified | >90 | [7] |
| CSL3/DSPC/Chol/DSPE-PEG (50:10:37.5:2.5) | ~100-150 | ~0.1-0.2 | Neutral | ~80 | [8] |
| SM-102/DSPC/Chol/DSPE-PEG (50:10:37.5:2.5) | ~100-150 | ~0.1-0.2 | Neutral | ~50 | [8] |
Table 2: Impact of Functionalized PEG-Lipids on LNP Characteristics
| LNP Formulation | Functional PEG-Lipid | Molar Ratio (Functional:Non-modified PEG) | Particle Size (nm) | PDI | Zeta Potential (mV) | mRNA Encapsulation Efficiency (%) |
| Base LNP | None | 0:2.5 | ~100 | <0.2 | -5 to 5 | ~90 |
| Folate-LNP | DSPE-PEG-Folate | 1:4 | ~110 | <0.2 | -5 to 5 | ~90 |
| Folate-LNP | DSPE-PEG-Folate | 1:1 | >1000 (aggregated) | >0.5 | Not applicable | Not applicable |
| Maleimide-LNP | DSPE-PEG-Maleimide | 1:4 | ~110 | <0.2 | -5 to 5 | ~90 |
| Maleimide-LNP | DSPE-PEG-Maleimide | 1:1 | ~142 | <0.2 | 5 to 15 | ~86-94 |
Experimental Protocols
Protocol 1: Formulation of DSPE-PEG-Amine Containing Lipid Nanoparticles via Microfluidics
This protocol describes the preparation of LNPs encapsulating mRNA using a microfluidic mixing device.
Materials:
-
Ionizable lipid (e.g., DLin-MC3-DMA) in ethanol (B145695)
-
Helper lipid (e.g., DSPC) in ethanol
-
Cholesterol in ethanol
-
DSPE-PEG-Amine in ethanol
-
mRNA in an acidic buffer (e.g., 50 mM sodium acetate, pH 4.0)
-
Microfluidic mixing device (e.g., NanoAssemblr™)
-
Dialysis cassettes (10 kDa MWCO)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare Lipid Solution: In a sterile glass vial, combine the ionizable lipid, helper lipid, cholesterol, and DSPE-PEG-Amine in the desired molar ratio (e.g., 50:10:38.5:1.5) in ethanol. Vortex briefly to ensure a homogenous mixture.
-
Prepare mRNA Solution: Dissolve the mRNA in the acidic buffer to the desired concentration.
-
Microfluidic Mixing:
-
Set up the microfluidic device according to the manufacturer's instructions.
-
Load the lipid solution into one syringe and the mRNA solution into another.
-
Set the flow rate ratio (aqueous:ethanolic) to 3:1 and the total flow rate as recommended by the manufacturer (e.g., 12 mL/min).
-
Start the pumps to initiate mixing. The rapid mixing of the two solutions will induce the self-assembly of the LNPs.
-
-
Dialysis:
-
Collect the LNP solution from the outlet of the microfluidic device.
-
Transfer the LNP solution to a dialysis cassette.
-
Dialyze against PBS (pH 7.4) at 4°C for at least 18 hours, with at least three buffer changes, to remove ethanol and unencapsulated mRNA.
-
-
Concentration and Sterilization:
-
If necessary, concentrate the LNP solution using a centrifugal filter unit (e.g., Amicon Ultra).
-
Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.
-
-
Characterization:
-
Determine the particle size and PDI using Dynamic Light Scattering (DLS).
-
Measure the zeta potential using Laser Doppler Velocimetry.
-
Quantify the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).
-
Protocol 2: Surface Functionalization of LNPs with Targeting Ligands
This protocol describes the conjugation of a targeting ligand (e.g., a peptide with a free thiol group) to the amine groups on the surface of DSPE-PEG-Amine containing LNPs using a bifunctional crosslinker.
Materials:
-
DSPE-PEG-Amine formulated LNPs
-
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) in DMSO
-
Thiol-containing targeting peptide
-
Reaction buffer (e.g., HEPES buffer, pH 7.2)
-
Size-exclusion chromatography column (e.g., Sepharose CL-4B)
Procedure:
-
Activation of Amine Groups:
-
To the DSPE-PEG-Amine LNP solution, add a 20-fold molar excess of SMCC.
-
Incubate the reaction mixture for 1 hour at room temperature with gentle stirring.
-
Remove excess SMCC by passing the mixture through a size-exclusion chromatography column equilibrated with the reaction buffer.
-
-
Conjugation of Targeting Ligand:
-
To the maleimide-activated LNPs, add the thiol-containing targeting peptide at a 1.5-fold molar excess relative to the DSPE-PEG-Amine.
-
Incubate the reaction mixture overnight at 4°C with gentle stirring.
-
-
Purification:
-
Remove unconjugated peptide by passing the reaction mixture through a size-exclusion chromatography column.
-
-
Characterization:
-
Confirm the successful conjugation of the targeting ligand using appropriate analytical techniques (e.g., gel electrophoresis, HPLC).
-
Characterize the physicochemical properties of the functionalized LNPs as described in Protocol 1.
-
Protocol 3: In Vitro Gene Transfection and Expression Analysis
This protocol details the procedure for transfecting cells with DSPE-PEG-Amine formulated LNPs carrying reporter gene mRNA (e.g., luciferase) and quantifying gene expression.
Materials:
-
Target cell line (e.g., HeLa, Huh7)
-
Complete cell culture medium
-
DSPE-PEG-Amine LNPs encapsulating luciferase mRNA
-
Luciferase assay reagent
-
Luminometer
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed the target cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Incubate the cells overnight at 37°C and 5% CO2.
-
-
Transfection:
-
Dilute the luciferase mRNA-LNPs to the desired concentrations in complete cell culture medium.
-
Remove the old medium from the cells and add the LNP-containing medium.
-
Incubate the cells for 24-48 hours.
-
-
Quantification of Gene Expression (Luciferase Assay):
-
After the incubation period, remove the medium and wash the cells with PBS.
-
Lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Add the luciferase substrate to the cell lysate.
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to the total protein concentration in each well.
-
Protocol 4: Quantification of Cellular Uptake by Flow Cytometry
This protocol describes how to quantify the cellular uptake of fluorescently labeled DSPE-PEG-Amine LNPs.
Materials:
-
Fluorescently labeled LNPs (e.g., incorporating a fluorescent lipid like DiD)
-
Target cell line
-
Flow cytometer
-
FACS tubes
-
Trypsin-EDTA
-
PBS containing 2% FBS (FACS buffer)
Procedure:
-
Cell Treatment:
-
Seed cells in a 24-well plate and incubate overnight.
-
Treat the cells with fluorescently labeled LNPs at various concentrations and for different time points.
-
-
Cell Harvesting:
-
After incubation, wash the cells twice with PBS to remove non-internalized LNPs.
-
Detach the cells using Trypsin-EDTA.
-
Resuspend the cells in FACS buffer.
-
-
Flow Cytometry Analysis:
-
Transfer the cell suspension to FACS tubes.
-
Analyze the cells using a flow cytometer, exciting and detecting the fluorescence at the appropriate wavelengths for the chosen fluorophore.[4]
-
Gate on the live cell population and quantify the percentage of fluorescently positive cells and the mean fluorescence intensity.
-
Visualizations
Caption: Workflow for Lipid Nanoparticle (LNP) formulation using microfluidics.
Caption: Cellular uptake and intracellular trafficking pathway of LNPs for gene delivery.
Caption: Workflow for surface functionalization of DSPE-PEG-Amine LNPs.
Conclusion
DSPE-PEG-Amine is a critical component in the design and development of advanced gene therapy vectors. Its ability to confer stability, prolong circulation, and provide a platform for surface functionalization makes it an invaluable tool for creating effective and targeted delivery systems. The protocols and data presented in these application notes offer a foundational guide for researchers in the field to formulate, characterize, and evaluate DSPE-PEG-Amine containing lipid nanoparticles for a wide range of gene therapy applications. Further optimization of LNP composition and surface modifications will continue to drive the development of next-generation gene medicines with improved safety and efficacy.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 4. Preparation, Administration, and Assessment of In vivo Tissue-Specific Cellular Uptake of Fluorescent Dye-Labeled Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Biodistribution and Non-linear Gene Expression of mRNA LNPs Affected by Delivery Route and Particle Size - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: NHS Ester Reaction with DSPE-PEG-Amine for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of molecules to the surface of liposomes and nanoparticles is a critical step in the development of targeted drug delivery systems. A common and effective method for achieving this is through the reaction of an N-hydroxysuccinimide (NHS) ester with a primary amine. This application note provides a detailed protocol for the reaction between a molecule functionalized with an NHS ester and 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)] (DSPE-PEG-Amine).
The reaction involves the nucleophilic attack of the primary amine on the NHS-activated carbonyl group, resulting in the formation of a stable amide bond and the release of NHS. This process is widely used to attach targeting ligands, imaging agents, and other functional molecules to lipid-based nanocarriers.[1][2]
Reaction Mechanism and Workflow
The fundamental reaction involves the formation of a stable amide bond between the amine group of DSPE-PEG-Amine and the NHS ester-functionalized molecule. The reaction is pH-dependent, with optimal conditions typically in the slightly basic range to ensure the primary amine is deprotonated and thus nucleophilic.[3][4]
Reaction Scheme:
References
- 1. Optimization of post-insertion method to conjugate Doxil with anti-CD133 monoclonal antibodies: Investigating the specific binding and cytotoxicity to colorectal cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for DSPE-PEG-Amine Conjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to calculating molar ratios and performing conjugation reactions with 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)] (DSPE-PEG-Amine). The primary application of DSPE-PEG-Amine in bioconjugation involves the reaction of its terminal primary amine with an activated functional group on a molecule of interest, such as a protein, peptide, or small molecule drug. A common and efficient method for this is through the use of N-hydroxysuccinimide (NHS) esters, which react with primary amines to form stable amide bonds.[1] This document will focus on the use of DSPE-PEG-NHS esters for conjugation to amine-containing molecules, as this is a widely used strategy.
Principle of DSPE-PEG-Amine Conjugation
DSPE-PEG-Amine is an amphiphilic polymer consisting of a hydrophobic DSPE anchor and a hydrophilic PEG spacer.[2] The terminal amine group serves as a reactive handle for attaching various molecules.[2] The most common approach involves activating a carboxyl group on the molecule to be conjugated into an NHS ester. This activated molecule then readily reacts with the primary amine of DSPE-PEG-Amine. The DSPE portion can be incorporated into lipid-based drug delivery systems like liposomes and micelles, thus displaying the conjugated molecule on the surface.[3]
Calculating Molar Ratios for Conjugation
The molar ratio of the reactants is a critical parameter that significantly influences the efficiency of the conjugation reaction and the degree of labeling (DOL) of the final product. The optimal molar ratio is empirical and depends on several factors, including the concentration of the reactants, the number of available reactive groups, and the desired final DOL.
Formula for Calculating Mass of DSPE-PEG-NHS Ester:
To determine the mass of DSPE-PEG-NHS ester required for a specific molar excess, the following formula can be used:
Mass of DSPE-PEG-NHS (mg) = (Molar Excess) x [Mass of Amine-Molecule (mg) / MW of Amine-Molecule (Da)] x MW of DSPE-PEG-NHS (Da)
Recommended Molar Ratios for Different Molecules:
The following tables summarize suggested starting molar ratios for the conjugation of various molecules to DSPE-PEG-NHS. It is important to note that these are starting points, and optimization is often necessary for each specific application.
Table 1: Molar Ratios for Antibody Conjugation
| Molar Ratio (DSPE-PEG-NHS : Antibody) | Expected Degree of Labeling (DOL) | Reference |
| 3:1 | Low | [4] |
| 9:1 | Medium | [4] |
| 15:1 | High | [4] |
| 20:1 | 4-6 PEGs per antibody | [5] |
| 6:1 (Micelle:Antibody) | ~15 antibodies per liposome (B1194612) (optimized method) | [6] |
Table 2: Molar Ratios for Peptide Conjugation
| Molar Ratio (DSPE-PEG-Maleimide : Thiol-Peptide) | Conjugation Efficiency | Reference |
| 3:1 | > 95% | [7] |
Note: This example uses maleimide (B117702) chemistry for thiol-containing peptides, which is another common bioconjugation strategy.
Table 3: Molar Ratios for Small Molecule Conjugation
| Reactants | Recommended Molar Ratio | Notes | Reference |
| NHS-activated small molecule : Amine-PEG | 1:1 to 2:1 | Good starting point for optimization. | [3] |
| EDC : Carboxyl-small molecule | 2:1 to 10:1 | For in-situ activation with EDC/NHS. | [8] |
| NHS : Carboxyl-small molecule | 2:1 to 5:1 | For in-situ activation with EDC/NHS. | [8] |
Experimental Protocols
This section provides a detailed protocol for the conjugation of an antibody to DSPE-PEG-NHS, a common application in targeted drug delivery research.
Materials
-
Antibody of interest in an amine-free buffer (e.g., Phosphate Buffered Saline, PBS)
-
DSPE-PEG-NHS (ensure it is protected from moisture)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.0-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Purification column (e.g., size-exclusion chromatography)
Experimental Workflow Diagram
Caption: Experimental workflow for antibody-DSPE-PEG conjugation.
Detailed Protocol
-
Antibody Preparation:
-
DSPE-PEG-NHS Solution Preparation:
-
Conjugation Reaction:
-
Add the calculated volume of the DSPE-PEG-NHS stock solution to the antibody solution to achieve the desired molar excess.
-
The final concentration of the organic solvent (DMSO or DMF) should not exceed 10% of the total reaction volume.[5]
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.[9]
-
-
Quenching the Reaction:
-
Purification of the Conjugate:
-
Remove unreacted DSPE-PEG-NHS and quenching reagents by size-exclusion chromatography (e.g., a desalting column).[9]
-
-
Analysis of the Conjugate:
-
Determine the protein concentration of the purified conjugate using a protein assay (e.g., BCA assay).
-
The degree of labeling (DOL), which is the average number of PEG molecules per antibody, can be determined using various methods, such as MALDI-TOF mass spectrometry or by using a fluorescently tagged DSPE-PEG-NHS and measuring absorbance.[10]
-
Chemical Reaction Pathway
The conjugation of DSPE-PEG-Amine (via its NHS ester derivative) to a primary amine on a target molecule proceeds through a nucleophilic acyl substitution reaction.
References
- 1. Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. avantiresearch.com [avantiresearch.com]
- 3. benchchem.com [benchchem.com]
- 4. furthlab.xyz [furthlab.xyz]
- 5. broadpharm.com [broadpharm.com]
- 6. Optimization of post-insertion method to conjugate Doxil with anti-CD133 monoclonal antibodies: Investigating the specific binding and cytotoxicity to colorectal cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for DSPE-PEG-Amine in Cancer Research
Audience: Researchers, scientists, and drug development professionals.
Introduction to DSPE-PEG-Amine
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)] (DSPE-PEG-Amine) is a phospholipid-polymer conjugate that has become a cornerstone in the development of nanomedicine for cancer therapy. Its amphiphilic nature, with a hydrophobic DSPE tail and a hydrophilic PEG chain, allows for its incorporation into various nanoparticle formulations, including liposomes, micelles, and solid lipid nanoparticles.[1] The terminal amine group serves as a versatile reactive handle for the conjugation of targeting ligands, imaging agents, and other functional molecules, enabling the creation of sophisticated, multifunctional drug delivery systems.[2]
The PEG component of DSPE-PEG-Amine provides a "stealth" characteristic to nanoparticles, reducing their recognition and clearance by the reticuloendothelial system (RES).[3] This leads to prolonged circulation times, enhanced accumulation in tumor tissues via the Enhanced Permeability and Retention (EPR) effect, and improved therapeutic efficacy.[3] The amine functionality is pivotal for active targeting strategies, allowing for the attachment of ligands that bind to receptors overexpressed on cancer cells, thereby increasing the specificity and potency of the delivered therapeutic agents.
Key Applications in Cancer Research
The unique properties of DSPE-PEG-Amine make it a valuable tool for a wide range of applications in cancer research:
-
Targeted Drug Delivery: The primary application of DSPE-PEG-Amine is in the development of targeted drug delivery systems. By conjugating targeting moieties such as antibodies, peptides (e.g., RGD), or small molecules (e.g., folate) to the amine terminus, nanoparticles can be directed to specific cancer cell types, minimizing off-target toxicity and enhancing therapeutic outcomes.
-
Gene Delivery: DSPE-PEG-Amine can be incorporated into cationic liposomes or nanoparticles for the delivery of genetic material like siRNA and shRNA.[4] This enables the targeted silencing of oncogenes or the modulation of signaling pathways involved in tumor growth and survival.
-
Photothermal Therapy (PTT): DSPE-PEG-Amine can be used to functionalize nanomaterials with high photothermal conversion efficiency, such as single-walled carbon nanotubes (SWCNTs).[2] This allows for the targeted delivery of these agents to tumors, which can then be ablated by localized hyperthermia upon near-infrared (NIR) laser irradiation.
-
Bioimaging: By conjugating fluorescent dyes or other imaging agents to the amine group, DSPE-PEG-Amine can be used to create nanoprobes for in vitro and in vivo imaging of tumors, enabling early diagnosis and monitoring of therapeutic response.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies utilizing DSPE-PEG-Amine-based nanoparticles in cancer research.
Table 1: Physicochemical Properties of DSPE-PEG-Amine-Based Nanoparticles
| Formulation | Drug/Payload | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| DSPE-PEG-C60 Micelles (5:1 vector:DOX) | Doxorubicin | 97 | -30.87 | 86.1 | - | [1] |
| DSPE-PEG-C60 Micelles (10:1 vector:DOX) | Doxorubicin | 211 | -29.54 | 95.4 | - | [1] |
| DSPE-PEG-C60 Micelles (15:1 vector:DOX) | Doxorubicin | 260 | -28.67 | 97.5 | - | [1] |
| PLA-PEG-FA SPIONs (10:1 polymer:DOX) | Doxorubicin | 71.13 | -22.9 | - | - | [5] |
| PLA-PEG-FA SPIONs (50:1 polymer:DOX) | Doxorubicin | 257.1 | -25.6 | - | - | [5] |
| DSPE-PEG2000/Soluplus (10:1) | - | 36.5 | -28.5 | - | - | [6] |
| DSPE-PEG2000/Soluplus (1:1) | - | 116.6 | -13.7 | - | - | [6] |
| PEG-Protamine Nanocomplex | Doxorubicin | 212 | +15.2 | - | - | [7] |
Table 2: In Vitro and In Vivo Efficacy of DSPE-PEG-Amine-Based Formulations
| Formulation | Cancer Cell Line / Animal Model | Outcome Measure | Result | Reference |
| DSPE-PEG (5000) Amine SWCNTs | SKOV3 (Ovarian Cancer) | IC50 (24h) | 50 µg/mL | [2] |
| DSPE-PEG (5000) Amine SWCNTs | HEPG2 (Liver Cancer) | IC50 (24h) | 300 µg/mL | [2] |
| DSPE-PEG (5000) Amine SWCNTs | A549 (Lung Cancer) | IC50 (24h) | 370 µg/mL | [2] |
| Paclitaxel-loaded PEG Liposomes | Colon-26 Tumor-bearing Mice | Tumor Growth Inhibition | Significantly greater than non-PEGylated liposomes | [8] |
| Paclitaxel (B517696) Palmitate-loaded Liposomes | 4T1 Tumor-bearing Mice | Tumor Growth Inhibition | Significantly greater than Taxol® | [9] |
| PTX-BSA-Liposomes | AsPC-1 Pancreatic Cancer Xenograft | Tumor Growth Suppression | Higher than nab-paclitaxel | [10] |
Experimental Protocols
Protocol for Preparation of DSPE-PEG-Amine-Containing Liposomes by Thin-Film Hydration and Extrusion
This protocol describes the preparation of drug-loaded liposomes incorporating DSPE-PEG-Amine.
Materials:
-
Primary phospholipid (e.g., DSPC, DPPC)
-
Cholesterol
-
DSPE-PEG-Amine
-
Drug to be encapsulated (e.g., Doxorubicin, Paclitaxel)
-
Organic solvent (e.g., Chloroform, Methanol)
-
Aqueous buffer (e.g., PBS, HEPES-buffered saline)
-
Mini-extruder
-
Polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve the primary phospholipid, cholesterol, and DSPE-PEG-Amine in the organic solvent in a round-bottom flask. The molar ratio of the lipids should be optimized for the specific application. A typical ratio is 55:40:5 (phospholipid:cholesterol:DSPE-PEG-Amine).
-
If encapsulating a hydrophobic drug, dissolve it in the organic solvent along with the lipids.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the aqueous buffer. If encapsulating a hydrophilic drug, it should be dissolved in this buffer.
-
The hydration is typically performed above the phase transition temperature (Tc) of the primary phospholipid for 30-60 minutes with gentle agitation. This results in the formation of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To obtain unilamellar vesicles with a uniform size distribution, the MLV suspension is extruded through polycarbonate membranes with a defined pore size.
-
Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm).
-
Equilibrate the extruder to a temperature above the Tc of the lipids.
-
Pass the MLV suspension through the extruder 10-20 times. This process generates small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) depending on the pore size.
-
-
Purification:
-
Remove the unencapsulated drug by methods such as dialysis, size exclusion chromatography, or ultracentrifugation.
-
Protocol for In Vitro Cytotoxicity Assay (Trypan Blue Exclusion Test)
This protocol is used to assess the cytotoxicity of DSPE-PEG-Amine-based nanoparticles on cancer cell lines.[2]
Materials:
-
Cancer cell line of interest (e.g., SKOV3, A549, HEPG2)
-
Complete cell culture medium
-
DSPE-PEG-Amine nanoparticle formulation
-
96-well plates
-
Trypan Blue solution (0.4%)
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Seeding:
-
Seed the cancer cells into 96-well plates at a predetermined density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[11]
-
-
Treatment:
-
Prepare serial dilutions of the DSPE-PEG-Amine nanoparticle formulation in complete cell culture medium.
-
Remove the old medium from the wells and replace it with the medium containing different concentrations of the nanoparticles. Include a vehicle control (medium without nanoparticles).
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assessment:
-
After the incubation period, detach the cells from the wells using trypsin.
-
Resuspend the cells in a known volume of complete medium.
-
Mix an aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution.
-
Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue-stained) cells under a microscope.
-
Calculate the percentage of cell viability for each concentration compared to the control.
-
The IC50 value (the concentration of nanoparticles that causes 50% inhibition of cell growth) can be determined by plotting cell viability against nanoparticle concentration.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways targeted by DSPE-PEG-Amine-based therapies and a general experimental workflow for their development and evaluation.
Caption: General workflow for developing targeted nanoparticles using DSPE-PEG-Amine.
Caption: EGFR signaling pathway and inhibition by siRNA-loaded DSPE-PEG-Amine nanoparticles.[12]
Caption: HER2 signaling pathway and inhibition by antibody-conjugated DSPE-PEG-Amine nanoparticles.[3][13][14]
Caption: VEGFR signaling pathway in angiogenesis and its inhibition.[15][16][17][18]
Caption: Targeted drug delivery via the Folate Receptor using folate-conjugated DSPE-PEG-Amine nanoparticles.[19][20][21][22]
References
- 1. Frontiers | Preparation and Evaluation of the Cytoprotective Activity of Micelles with DSPE-PEG-C60 as a Carrier Against Doxorubicin-Induced Cytotoxicity [frontiersin.org]
- 2. In Vitro Evaluation of DSPE-PEG (5000) Amine SWCNT Toxicity and Efficacy as a Novel Nanovector Candidate in Photothermal Therapy by Response Surface Methodology (RSM) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Construction of PEI‐EGFR‐PD‐L1‐siRNA dual functional nano‐vaccine and therapeutic efficacy evaluation for lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation and Evaluation of Doxorubicin-Loaded PLA–PEG–FA Copolymer Containing Superparamagnetic Iron Oxide Nanoparticles (SPIONs) for Cancer Treatment: Combination Therapy with Hyperthermia and Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. PEG liposomalization of paclitaxel improved its in vivo disposition and anti-tumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhanced in vivo Stability and Antitumor Efficacy of PEGylated Liposomes of Paclitaxel Palmitate Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Pharmacokinetics and antitumor efficacy of DSPE-PEG2000 polymeric liposomes loaded with quercetin and temozolomide: Analysis of their effectiveness in enhancing the chemosensitization of drug-resistant glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Co-delivery of PD-L1- and EGFR-targeting siRNAs by synthetic PEG12-KL4 peptide to the lungs as potential strategy against non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sinobiological.com [sinobiological.com]
- 14. breastcancer.org [breastcancer.org]
- 15. The VEGF signaling pathway in cancer: the road ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. benthamdirect.com [benthamdirect.com]
- 18. academic.oup.com [academic.oup.com]
- 19. Emerging roles for folate receptor FOLR1 in signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. biocare.net [biocare.net]
- 21. Folate receptors and transporters: biological role and diagnostic/therapeutic targets in cancer and other diseases | springermedizin.de [springermedizin.de]
- 22. Folate Receptor Alpha—A Novel Approach to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Comprehensive Characterization of DSPE-PEG-Amine Conjugates
Introduction
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)] (DSPE-PEG-Amine) is a critical component in drug delivery systems, particularly in the formation of liposomes and micelles for targeted therapies. The terminal amine group allows for the conjugation of various molecules such as peptides, antibodies, and small molecule drugs. Accurate and thorough characterization of DSPE-PEG-Amine conjugates is essential to ensure the quality, efficacy, and safety of the final drug product. This document outlines standard analytical methods and detailed protocols for the comprehensive characterization of these conjugates.
Structural Integrity and Purity Assessment
The primary identification and structural confirmation of DSPE-PEG-Amine and its conjugates are typically performed using a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of DSPE-PEG-Amine. ¹H NMR provides information on the proton environment, confirming the presence of the DSPE lipid tails, the PEG linker, and the terminal amine group.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the DSPE-PEG-Amine sample in a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or deuterium (B1214612) oxide (D₂O).
-
Instrument: A 400 MHz or higher NMR spectrometer.
-
Parameters:
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: 1-5 seconds.
-
Temperature: 25°C.
-
-
Data Analysis: Identify characteristic peaks corresponding to the fatty acid chains of DSPE (δ 0.88, 1.25), the glycerol (B35011) backbone, the PEG backbone (δ 3.64), and the methylene (B1212753) protons adjacent to the terminal amine.
Table 1: Representative ¹H NMR Chemical Shifts for DSPE-PEG-Amine
| Chemical Group | Representative Chemical Shift (δ, ppm) |
| DSPE -CH₃ (stearoyl) | ~0.88 (t) |
| DSPE -(CH₂)n- (stearoyl) | ~1.25 (s) |
| PEG backbone (-CH₂CH₂O-) | ~3.64 (s) |
| Methylene adjacent to Amine | Variable, depends on conjugation |
High-Performance Liquid Chromatography (HPLC)
HPLC coupled with a suitable detector, such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), is used to assess the purity of the DSPE-PEG-Amine conjugate.
Experimental Protocol: HPLC-ELSD
-
Sample Preparation: Prepare a 1 mg/mL solution of the DSPE-PEG-Amine conjugate in the mobile phase.
-
Instrumentation:
-
HPLC system with a gradient pump.
-
C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
ELSD detector.
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: A linear gradient from 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
ELSD Nebulizer Temperature: 30-40°C.
-
ELSD Evaporator Temperature: 50-60°C.
-
-
Data Analysis: The purity is determined by the peak area percentage of the main peak relative to the total peak area.
Table 2: Typical Purity Data for DSPE-PEG-Amine
| Sample ID | Purity by HPLC-ELSD (%) |
| DSPE-PEG(2000)-Amine | > 95% |
| DSPE-PEG(5000)-Amine | > 95% |
Molecular Weight Determination
The molecular weight and polydispersity of the DSPE-PEG-Amine conjugate are critical parameters.
Mass Spectrometry (MS)
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is a common technique for determining the molecular weight of large polymers like DSPE-PEG-Amine.
Experimental Protocol: MALDI-TOF MS
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the DSPE-PEG-Amine conjugate in a 50:50 acetonitrile:water solution.
-
Prepare a saturated solution of a suitable matrix, such as sinapinic acid, in the same solvent.
-
-
Spotting: Mix the sample and matrix solutions in a 1:1 ratio. Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.
-
Instrument: A MALDI-TOF mass spectrometer.
-
Acquisition Mode: Linear or reflectron mode, positive ion detection.
-
Data Analysis: The resulting spectrum will show a distribution of peaks, with the peak-to-peak mass difference corresponding to the PEG monomer unit (44 Da). The average molecular weight (Mw) and polydispersity index (PDI) can be calculated.
Table 3: Molecular Weight Characterization by MALDI-TOF MS
| Conjugate | Theoretical Mw (Da) | Observed Mw (Da) | PDI |
| DSPE-PEG(2000)-Amine | ~2800 | 2750 - 2850 | < 1.05 |
| DSPE-PEG(5000)-Amine | ~5800 | 5700 - 5900 | < 1.05 |
Functional Group Characterization
Confirmation of the presence of key functional groups is essential.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the characteristic vibrational bands of the functional groups present in the DSPE-PEG-Amine conjugate.
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a thin film on a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Instrument: An FTIR spectrometer.
-
Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32.
-
-
Data Analysis: Identify characteristic absorption bands for the C-H (alkane), C=O (ester), P=O (phosphate), C-O-C (ether), and N-H (amine) functional groups.
Table 4: Key FTIR Absorption Bands for DSPE-PEG-Amine
| Functional Group | Wavenumber (cm⁻¹) |
| N-H stretch (amine) | 3300 - 3500 |
| C-H stretch (alkane) | 2850 - 2960 |
| C=O stretch (ester) | ~1735 |
| P=O stretch (phosphate) | ~1220 |
| C-O-C stretch (ether) | ~1100 |
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the analytical methods described.
Caption: Workflow for Purity Analysis by HPLC-ELSD.
Caption: Workflow for Molecular Weight Determination by MALDI-TOF MS.
Conclusion
A multi-faceted analytical approach is crucial for the reliable characterization of DSPE-PEG-Amine conjugates. The combination of NMR, HPLC, Mass Spectrometry, and FTIR provides comprehensive information regarding the structure, purity, molecular weight, and functional integrity of these important biomaterials. The protocols and data presented herein serve as a guide for researchers and quality control scientists in the pharmaceutical and biotechnology industries.
DSPE-PEG-Amine for In Vivo Imaging: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)] (DSPE-PEG-Amine) in in vivo imaging applications. DSPE-PEG-Amine is a versatile, biocompatible, and amphiphilic polymer conjugate widely employed in the formulation of nanoparticles for targeted drug delivery and molecular imaging.[1][2] The DSPE lipid anchor allows for stable incorporation into the lipid bilayer of nanoparticles such as liposomes and micelles, while the hydrophilic polyethylene (B3416737) glycol (PEG) chain provides a "stealth" characteristic, prolonging circulation time by reducing clearance by the mononuclear phagocyte system.[1][2] The terminal amine group serves as a reactive handle for the conjugation of various imaging agents and targeting ligands.
Quantitative Data Presentation
The following tables summarize key quantitative data from preclinical studies utilizing DSPE-PEG-Amine based nanoparticles for in vivo imaging.
Table 1: Biodistribution of DSPE-PEG-Amine Nanoparticles in Mice
This table presents the percentage of injected dose per gram of tissue (%ID/g) in various organs at different time points post-injection.
| Nanoparticle Formulation | Imaging Modality | Time Point | Liver (%ID/g) | Spleen (%ID/g) | Kidney (%ID/g) | Tumor (%ID/g) | Blood (%ID/g) | Reference |
| DSPE-PEG(2000)-Cy7 Micelles | Fluorescence | 24 h | Present | Present | Present | N/A | Cleared | [3] |
| 99mTc-DTPA-DSPE-mPEG2000 Micelles | SPECT/CT | 2 h | High Uptake | Minor Uptake | Minor Uptake | High | ~20 | [4][5] |
| 99mTc-DTPA-DSPE-mPEG2000 Micelles | SPECT/CT | 4 h | High Uptake | Minor Uptake | Minor Uptake | Increasing | ~10 | [4][5] |
| 14C-labeled DSPC:Chol:DSPE-PEG2000 Liposomes | Scintillation Counting | 4 h | ~45 | ~20 | ~5 | ~5 | ~10 | [6] |
Table 2: Pharmacokinetic Parameters of DSPE-PEG2000 Micellar Formulations in Rats
This table details the pharmacokinetic profile of a drug formulated in DSPE-PEG2000 micelles following intravenous administration.
| Formulation | Half-life (t1/2) | Clearance (CL) | Volume of Distribution (Vd) | Area Under the Curve (AUC) | Reference |
| Ridaforolimus in DSPE-PEG2000 Micelles | Increased by 1.7-fold | Decreased by 0.6-fold | Not significantly changed | Not significantly changed | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving DSPE-PEG-Amine for in vivo imaging.
Protocol 1: Preparation of DSPE-PEG-Amine Functionalized Liposomes via Thin-Film Hydration
This protocol describes the preparation of liposomes incorporating DSPE-PEG-Amine, suitable for subsequent conjugation with an imaging probe.
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
DSPE-PEG(2000)-Amine
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Water bath sonicator
Procedure:
-
Lipid Film Formation:
-
Dissolve DSPC, cholesterol, and DSPE-PEG-Amine in chloroform in a round-bottom flask at a desired molar ratio (e.g., 55:40:5).
-
Remove the chloroform using a rotary evaporator under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 60-65°C) to form a thin, uniform lipid film on the flask wall.
-
Dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with PBS (pH 7.4) by gentle rotation at a temperature above the lipid phase transition temperature for 1-2 hours. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
To obtain unilamellar vesicles with a uniform size, subject the MLV suspension to extrusion.
-
Load the suspension into an extruder pre-heated to a temperature above the lipid phase transition temperature.
-
Extrude the suspension 10-21 times through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
-
Characterization:
-
Determine the size distribution and zeta potential of the prepared liposomes using Dynamic Light Scattering (DLS).
-
The liposomes are now ready for conjugation with an imaging probe.
-
Protocol 2: Conjugation of a Fluorescent Dye to DSPE-PEG-Amine Liposomes
This protocol details the coupling of an amine-reactive fluorescent dye (e.g., an NHS-ester functionalized dye) to the surface of pre-formed DSPE-PEG-Amine liposomes.
Materials:
-
DSPE-PEG-Amine functionalized liposomes (from Protocol 1)
-
Amine-reactive fluorescent dye (e.g., Cy7-NHS ester)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer (e.g., PBS, pH 8.0-8.5)
-
Size exclusion chromatography column (e.g., Sephadex G-50)
Procedure:
-
Dye Preparation:
-
Dissolve the amine-reactive fluorescent dye in a small amount of anhydrous DMSO to prepare a stock solution (e.g., 10 mg/mL).
-
-
Conjugation Reaction:
-
Add the dye stock solution to the liposome (B1194612) suspension in the reaction buffer. The molar ratio of dye to DSPE-PEG-Amine can be optimized but a 5-10 fold molar excess of the dye is a common starting point.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light, with gentle stirring.
-
-
Purification:
-
Remove the unreacted dye by passing the reaction mixture through a size exclusion chromatography column equilibrated with PBS (pH 7.4).
-
Collect the fractions containing the fluorescently labeled liposomes.
-
-
Characterization:
-
Confirm the successful conjugation by measuring the fluorescence of the liposome suspension.
-
Characterize the size and zeta potential of the final labeled liposomes using DLS.
-
Protocol 3: In Vivo Fluorescence Imaging in Mice
This protocol outlines the procedure for intravenous administration of fluorescently labeled DSPE-PEG-Amine nanoparticles and subsequent in vivo imaging.
Materials:
-
Fluorescently labeled DSPE-PEG-Amine nanoparticles
-
Sterile PBS
-
Anesthesia (e.g., isoflurane (B1672236) or injectable anesthetic)
-
In vivo imaging system with appropriate excitation and emission filters
-
Animal restrainer for tail vein injection
-
27-30 gauge needles and syringes
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using a suitable anesthetic agent. Monitor the animal's vital signs throughout the procedure.
-
-
Injection:
-
Dilute the fluorescently labeled nanoparticles in sterile PBS to the desired concentration. A typical injection volume for a mouse is 100-200 µL.
-
Administer the nanoparticle suspension via tail vein injection.
-
-
In Vivo Imaging:
-
Place the anesthetized mouse in the imaging chamber of the in vivo imaging system.
-
Acquire images at various time points post-injection (e.g., 1h, 4h, 24h) to monitor the biodistribution of the nanoparticles.
-
Use appropriate excitation and emission filters for the specific fluorescent dye. Set acquisition parameters such as exposure time and binning to optimize signal-to-noise ratio.
-
-
Ex Vivo Imaging (Optional):
-
At the end of the in vivo imaging study, euthanize the mouse.
-
Excise major organs (liver, spleen, kidneys, lungs, heart, and tumor if applicable).
-
Image the excised organs to confirm the biodistribution of the fluorescent signal.
-
-
Data Analysis:
-
Quantify the fluorescence intensity in regions of interest (ROIs) corresponding to different organs and the tumor to determine the relative accumulation of the nanoparticles.
-
Protocol 4: Preparation of DSPE-PEG-Amine Coated Iron Oxide Nanoparticles for MRI
This protocol describes a method for coating hydrophobic iron oxide nanoparticles with DSPE-PEG-Amine for use as T2 MRI contrast agents.[8][9]
Materials:
-
Oleic acid-coated superparamagnetic iron oxide nanoparticles (SPIONs) in chloroform
-
DSPE-PEG(2000)-Amine
-
Chloroform
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Magnetic separator
Procedure:
-
Coating Solution Preparation:
-
Dissolve the oleic acid-coated SPIONs and DSPE-PEG-Amine in chloroform. The weight ratio of DSPE-PEG-Amine to SPIONs can be optimized (e.g., 2:1).
-
-
Solvent Exchange:
-
Add DMSO to the chloroform solution while stirring. This will induce the assembly of DSPE-PEG-Amine onto the surface of the SPIONs.
-
Slowly add deionized water to the mixture to facilitate the transfer of the coated nanoparticles into the aqueous phase.
-
-
Purification:
-
Remove the organic solvents by evaporation.
-
Purify the coated nanoparticles from excess, unincorporated DSPE-PEG-Amine using a magnetic separator. Resuspend the nanoparticles in deionized water and repeat the magnetic separation several times.
-
-
Characterization:
-
Determine the hydrodynamic size and zeta potential of the coated nanoparticles using DLS.
-
Assess the morphology and core size using Transmission Electron Microscopy (TEM).
-
Measure the T2 relaxivity of the nanoparticles in vitro to evaluate their performance as an MRI contrast agent.
-
Visualizations
The following diagrams illustrate key workflows and concepts related to the use of DSPE-PEG-Amine in in vivo imaging.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Intestinal Absorption of Fluorescently Labeled Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. viterbik12.usc.edu [viterbik12.usc.edu]
- 4. Synthesis, characterization and radiolabeling of polymeric nano-micelles as a platform for tumor delivering - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nanomedicinelab.com [nanomedicinelab.com]
- 7. Pharmacokinetic Evaluation of a DSPE-PEG2000 Micellar Formulation of Ridaforolimus in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Coating Optimization of Superparamagnetic Iron Oxide Nanoparticles for High T2 relaxivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
DSPE-PEG-Amine 2000 Technical Support Center: Troubleshooting Solubility Issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG-Amine 2000). Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the recommended solvents for dissolving DSPE-PEG-Amine 2000?
A1: DSPE-PEG-Amine 2000 is an amphiphilic molecule with solubility in a range of organic solvents and aqueous buffers. The choice of solvent depends on the subsequent application.
-
Organic Solvents: For creating a stock solution or for use in lipid film hydration methods, chloroform (B151607) and methanol (B129727) are commonly used. It is soluble in a chloroform:methanol mixture (e.g., 85:15 v/v) at concentrations around 5 mg/mL.[1] Other organic solvents such as ethanol (B145695) and dimethylformamide (DMF) are also effective.[2]
-
Aqueous Solutions: While DSPE-PEG-Amine 2000 can be dispersed in aqueous media to form micelles, achieving a clear solution in pure water can be challenging and may require energy input.[3][4] The polyethylene (B3416737) glycol (PEG) chain enhances its hydrophilicity and allows for dispersion in aqueous solutions.[3]
Q2: I am having trouble dissolving DSPE-PEG-Amine 2000 in an aqueous buffer. What can I do?
A2: Difficulty in dissolving DSPE-PEG-Amine 2000 in aqueous solutions is a common issue. Here are several troubleshooting steps:
-
Heating: Gently warming the solution can aid dissolution. For aqueous solutions, heating to 60°C can significantly improve solubility.[4]
-
Sonication: Using a bath or probe sonicator can provide the necessary energy to break down aggregates and facilitate the formation of a homogenous dispersion or micellar solution.[4]
-
Vortexing: For lower concentrations, vigorous vortexing may be sufficient to achieve dissolution.
-
pH Adjustment: The amine group on the PEG chain can be protonated at acidic pH, which may influence its solubility. Ensure the pH of your buffer is compatible with your experimental goals.
-
Co-solvents: For certain applications, the use of a small percentage of a water-miscible organic solvent like ethanol or DMSO may be acceptable to aid initial dissolution before dilution in the aqueous phase.
Q3: My DSPE-PEG-Amine 2000 solution appears cloudy or shows precipitation over time. What is happening and how can I prevent it?
A3: Cloudiness or precipitation can be due to several factors, including aggregation, hydrolysis, or exceeding the solubility limit.
-
Aggregation: DSPE-PEG-Amine 2000 can self-assemble into larger structures. To prevent this, ensure the concentration is below the critical aggregation concentration if you do not intend to form micelles. The critical micelle concentration (CMC) is an important parameter to consider.[5]
-
Hydrolysis: Phospholipids are susceptible to hydrolysis, especially at acidic or basic pH and elevated temperatures over extended periods.[6] It is recommended to prepare fresh solutions and store them appropriately. For long-term storage, it is best to store the product as a powder at -20°C.[2]
-
Solubility Limit: You may have exceeded the solubility of DSPE-PEG-Amine 2000 in your chosen solvent system. Refer to the solubility data table below and consider diluting your solution.
Q4: How does the salt form (e.g., ammonium (B1175870) or sodium salt) of DSPE-PEG-Amine 2000 affect its solubility?
Quantitative Solubility Data
The following table summarizes the solubility of DSPE-PEG-Amine 2000 in various solvents based on available data. Please note that these values can be influenced by factors such as temperature, pH, and the specific salt form of the lipid.
| Solvent | Concentration | Conditions |
| Chloroform:Methanol (85:15 v/v) | 5 mg/mL | - |
| Ethanol | ~20 mg/mL | Purged with inert gas[2] |
| Dimethylformamide (DMF) | ~11 mg/mL | Purged with inert gas[2] |
| Ethanol | 16.67 mg/mL | Requires sonication[7] |
| Dimethyl sulfoxide (B87167) (DMSO) | 7.14 mg/mL | Requires sonication and warming to 60°C[7] |
| Water | 25 mg/mL | Requires sonication and warming to 60°C[4] |
Experimental Protocols
Protocol 1: Preparation of a DSPE-PEG-Amine 2000 Stock Solution in Organic Solvent
This protocol is suitable for preparing a stock solution for lipid film hydration or other methods requiring an organic phase.
-
Weighing: Accurately weigh the desired amount of DSPE-PEG-Amine 2000 powder in a clean glass vial.
-
Solvent Addition: Add the appropriate volume of the chosen organic solvent (e.g., chloroform:methanol 85:15 v/v) to achieve the desired concentration.
-
Dissolution: Vortex the mixture until the powder is completely dissolved. If necessary, briefly sonicate in a bath sonicator to ensure complete dissolution.
-
Storage: Store the stock solution in a tightly sealed container, protected from light, at -20°C. Before use, allow the solution to warm to room temperature.
Protocol 2: Preparation of an Aqueous Dispersion of DSPE-PEG-Amine 2000 (Micelle Formation)
This protocol describes the formation of micelles by direct hydration of a DSPE-PEG-Amine 2000 film.
-
Film Formation: Dissolve the desired amount of DSPE-PEG-Amine 2000 in an organic solvent (e.g., chloroform) in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the wall of the flask. Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Add the desired volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the flask.
-
Micelle Formation: Hydrate the lipid film by rotating the flask at a temperature above the phase transition temperature of the lipid (for DSPE, this is >55°C). Gentle heating (e.g., to 60°C) and sonication can be applied to facilitate the formation of a clear or slightly opalescent micellar solution.[4]
Visual Guides
Troubleshooting Workflow for DSPE-PEG-Amine 2000 Dissolution
Caption: A troubleshooting flowchart for resolving common DSPE-PEG-Amine 2000 solubility issues.
General Protocol for Liposome Formulation using DSPE-PEG-Amine 2000
References
- 1. DSPE-PEG(2000)-Amine | CAS#:474922-26-4 | Chemsrc [chemsrc.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. avantiresearch.com [avantiresearch.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Structure and Dynamics of Highly PEG-ylated Sterically Stabilized Micelles in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing DSPE-PEG-Amine Conjugation Efficiency
Welcome to the technical support center for DSPE-PEG-Amine conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experiments. Here you will find frequently asked questions, in-depth troubleshooting guides, and detailed experimental protocols to help you achieve optimal conjugation efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating DSPE-PEG-Amine to an NHS-activated molecule?
A1: The optimal pH for the reaction between a primary amine (like DSPE-PEG-Amine) and an N-Hydroxysuccinimide (NHS) ester is typically between 7.0 and 8.5.[1][2] A common starting point is a phosphate-buffered saline (PBS) at pH 7.4.[3] While a slightly alkaline pH (up to 8.5) can increase the reaction rate by ensuring the amine is deprotonated and nucleophilic, pH values above this range significantly accelerate the hydrolysis of the NHS ester, which deactivates it and reduces conjugation efficiency.[1][2]
Q2: Which buffers should I use for the conjugation reaction? Which should I avoid?
A2: It is critical to use non-amine-containing buffers.[4] Recommended buffers include Phosphate-Buffered Saline (PBS), HEPES, Borate, or Bicarbonate/Carbonate buffers.[2][4] You must avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine.[3][4] These molecules will compete with the DSPE-PEG-Amine for reaction with the NHS ester, leading to significantly lower yields of your desired conjugate.[4]
Q3: What is EDC/NHS chemistry and when do I need to use it with DSPE-PEG-Amine?
A3: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) are "zero-length" crosslinkers used to couple a carboxyl group (-COOH) to a primary amine (-NH2).[5] You will need to use EDC/NHS chemistry if the molecule you want to conjugate to DSPE-PEG-Amine has a carboxyl group. The process involves two steps:
-
Activation: EDC activates the carboxyl group to form an unstable O-acylisourea intermediate.[5]
-
Stabilization and Conjugation: NHS reacts with this intermediate to create a more stable, amine-reactive NHS ester. This ester then efficiently reacts with the primary amine of DSPE-PEG-Amine to form a stable amide bond.[5]
Q4: My DSPE-PEG-Amine is not dissolving well. What solvents can I use?
A4: DSPE-PEG-Amine is soluble in organic solvents such as chloroform, methylene (B1212753) chloride, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).[6][7] It has enhanced solubility in alcohols.[6] For reactions in aqueous buffers, it is common to first dissolve the DSPE-PEG-Amine in a small amount of a water-miscible organic solvent like DMF or DMSO before adding it to the reaction buffer.[4][8] Ensure the final concentration of the organic solvent in the reaction is low (e.g., <10%) to avoid denaturing protein targets.[2]
Q5: How should I store DSPE-PEG-Amine?
A5: DSPE-PEG-Amine should be stored at -20°C in a dry, desiccated environment.[7][9][10][11] It's important to avoid frequent freeze-thaw cycles.[9][10] Before opening, the vial should be allowed to equilibrate to room temperature to prevent moisture condensation, as the reagents can be moisture-sensitive.[5][12]
Troubleshooting Guide
This guide addresses common problems encountered during DSPE-PEG-Amine conjugation reactions.
Problem 1: Low or No Conjugation Yield
Low yield is the most common issue, often stemming from suboptimal reaction conditions or reagent degradation.
| Potential Cause | Recommended Solution(s) |
| Hydrolysis of NHS Ester | The NHS ester is highly susceptible to hydrolysis in aqueous solutions, which deactivates it.[12] • Use freshly prepared solutions of the activated molecule. • Keep reaction times as short as is effective (e.g., 2 hours at room temperature) to minimize hydrolysis.[2][5] • Perform the reaction at a lower temperature (4°C), which slows the rate of hydrolysis, though this may require a longer reaction time (e.g., overnight).[2][5] |
| Incorrect Reaction pH | The reaction has a narrow optimal pH range. • Verify the pH of your reaction buffer is between 7.2 and 8.5.[2] • For EDC/NHS coupling, use a two-step pH protocol: activate the carboxyl group at pH 4.5-6.0 (e.g., in MES buffer), then raise the pH to 7.2-8.5 for the conjugation step with the amine.[4][12][13] |
| Degraded Reagents | DSPE-PEG-Amine and especially EDC/NHS are moisture-sensitive.[12] • Always allow reagent vials to warm to room temperature before opening to prevent condensation.[5][12] • Use fresh, high-quality reagents and prepare solutions immediately before use.[5] |
| Incompatible Buffer | Buffers containing primary amines (Tris, glycine) will compete in the reaction.[3][4] • Ensure you are using a non-amine buffer like PBS, HEPES, or Borate.[2][4] • If your target molecule is stored in an incompatible buffer, perform a buffer exchange using a desalting column or dialysis before starting the reaction.[13] |
| Insufficient Molar Ratio | An inadequate amount of one reagent will limit the reaction. • Optimize the molar ratio of the reactants. A 5- to 50-fold molar excess of the NHS-activated molecule or the PEG-amine linker is often a good starting point to drive the reaction.[2][5] |
Problem 2: Precipitation Observed During Reaction
Precipitation can occur due to poor solubility of reactants or changes in protein stability post-conjugation.
| Potential Cause | Recommended Solution(s) |
| Poor Reagent Solubility | The lipid-PEG conjugate may have limited solubility in purely aqueous buffers. • Dissolve the DSPE-PEG-Amine in a small amount of DMSO or DMF first, then add it dropwise to the reaction buffer while stirring.[4][8] |
| High EDC Concentration | High concentrations of EDC can sometimes cause proteins to precipitate.[14] • If precipitation occurs during an EDC/NHS activation step, try reducing the amount of EDC used.[14] |
| Protein Instability | The conjugation process can alter a protein's properties (e.g., isoelectric point), leading to aggregation.[2] • Optimize the molar excess of the PEG linker; perform a titration to find the highest concentration that does not cause precipitation.[2] • Maintain mild reaction conditions (e.g., lower temperature) to preserve protein stability.[2] |
Troubleshooting Workflow Diagram
The following diagram provides a logical workflow for diagnosing and resolving low conjugation yield.
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Coupling of a Carboxyl-Containing Molecule to DSPE-PEG-Amine
This protocol is adapted for conjugating a molecule with a carboxyl group (e.g., a protein) to DSPE-PEG-Amine. It uses a two-step process to maximize efficiency and prevent unwanted cross-reactions.[12][13]
Materials:
-
Molecule with carboxyl group ("Molecule-COOH")
-
DSPE-PEG-Amine
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-Hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1M MES, 0.5M NaCl, pH 5.0-6.0[13]
-
Coupling Buffer: 100mM Phosphate Buffer (or PBS), pH 7.2-7.5[13]
-
Quenching Buffer: 1M Tris-HCl or 1M Glycine, pH 7.5
-
Anhydrous DMSO or DMF
-
Desalting column
Procedure:
-
Reagent Preparation:
-
Allow EDC, NHS, and DSPE-PEG-Amine vials to equilibrate to room temperature before opening.[13][15]
-
Prepare fresh stock solutions of EDC and NHS in anhydrous DMSO or Activation Buffer immediately before use.[5][15]
-
Dissolve Molecule-COOH in Activation Buffer (e.g., to 1-10 mg/mL).[5]
-
Dissolve DSPE-PEG-Amine in Coupling Buffer (a small amount of DMSO may be used to aid dissolution).
-
-
Activation of Carboxyl Groups:
-
Removal of Excess Crosslinkers (Optional but Recommended):
-
To prevent side reactions, remove excess and hydrolyzed EDC/NHS using a desalting column equilibrated with Coupling Buffer. This step also performs the required buffer exchange for the next step.
-
-
Conjugation to DSPE-PEG-Amine:
-
Quenching the Reaction:
-
Purification:
General Reaction Workflow Diagram
This diagram illustrates the key steps in a typical two-step EDC/NHS conjugation reaction.
References
- 1. NHS-PEG-NHS, SC-PEG-SC, Succinimidyl ester-PEG-Succinimidyl ester - Biochempeg [biochempeg.com]
- 2. benchchem.com [benchchem.com]
- 3. encapsula.com [encapsula.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. benchchem.com [benchchem.com]
- 6. creativepegworks.com [creativepegworks.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 9. DSPE-PEG-NHS [nanocs.net]
- 10. nanocs.net [nanocs.net]
- 11. DSPE-PEG-Amine sodium salt, MW 2,000, 474922-26-4 | BroadPharm [broadpharm.com]
- 12. benchchem.com [benchchem.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 15. broadpharm.com [broadpharm.com]
- 16. EP1738770A1 - Method for synthesis of phospholipids-PEG-biomolecule conjugates - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Low Yield in DSPE-PEG-Amine Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during DSPE-PEG-Amine conjugation reactions, specifically focusing on resolving issues of low reaction yield.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry behind the DSPE-PEG-Amine reaction?
The most common method for conjugating a molecule to a DSPE-PEG-Amine is through the use of an N-hydroxysuccinimide (NHS) ester-activated molecule. The primary amine (-NH2) on the DSPE-PEG acts as a nucleophile and attacks the NHS ester, resulting in the formation of a stable, covalent amide bond. N-hydroxysuccinimide is released as a byproduct.[1][2] This reaction is a type of nucleophilic acyl substitution.
Q2: What are the most common causes of low yield in DSPE-PEG-Amine reactions?
Low yields in DSPE-PEG-Amine reactions can often be attributed to several key factors:
-
Hydrolysis of the NHS ester: The NHS ester is highly susceptible to hydrolysis in aqueous solutions, a reaction that directly competes with the desired amine conjugation. The rate of hydrolysis increases significantly with higher pH.[3]
-
Suboptimal Reaction pH: The pH of the reaction buffer is critical. If the pH is too low, the primary amine of the DSPE-PEG-Amine will be protonated, rendering it non-nucleophilic and thus unreactive. Conversely, if the pH is too high, the hydrolysis of the NHS ester will be accelerated, reducing the amount of active reagent available for conjugation.[2][4]
-
Presence of Competing Nucleophiles: Buffers containing primary amines, such as Tris or glycine, will compete with the DSPE-PEG-Amine for reaction with the NHS ester-activated molecule, leading to a significant reduction in the yield of the desired conjugate.[3]
-
Improper Reagent Storage and Handling: Reagents like NHS esters are sensitive to moisture. Improper storage can lead to degradation and a loss of reactivity.[5]
-
Incorrect Molar Ratios: An inappropriate stoichiometric ratio between the DSPE-PEG-Amine and the activated molecule can result in incomplete conversion and low yield.[6]
Q3: How should DSPE-PEG-NHS reagents be stored and handled?
To maintain the reactivity of DSPE-PEG-NHS, it is crucial to store it at -20°C, protected from moisture and light.[5] Before use, the vial should be allowed to equilibrate to room temperature before opening to prevent condensation, which can hydrolyze the NHS ester.[7]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues leading to low conjugation yield.
Problem: Low or No Conjugation Detected
If analysis by methods such as SDS-PAGE, HPLC, or mass spectrometry reveals little to no formation of the desired product, consider the following potential causes and solutions.
| Potential Cause | Explanation | Recommended Solution |
| Hydrolysis of NHS Ester | The NHS ester is moisture-sensitive and has a limited half-life in aqueous solutions, especially at higher pH.[3] | Prepare the activated molecule solution immediately before use. Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration to minimize hydrolysis.[2] Ensure the pH is within the optimal range. |
| Incorrect Reaction pH | If the pH is too low (<7.2), the amine group on the DSPE-PEG is protonated and not nucleophilic. If the pH is too high (>8.5), hydrolysis of the NHS ester dominates.[2] | Ensure the reaction buffer pH is within the optimal range of 7.2-8.5.[2] Use a calibrated pH meter to verify the buffer pH. |
| Incompatible Buffer | Buffers containing primary amines (e.g., Tris, glycine) compete with the DSPE-PEG-Amine for the NHS ester.[3] | Use non-amine, non-nucleophilic buffers such as Phosphate-Buffered Saline (PBS), HEPES, or borate (B1201080) buffer.[8] If your molecule of interest is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column prior to the reaction. |
| Inactive Reagents | The DSPE-PEG-NHS may have degraded due to improper storage or handling. | Use fresh or properly stored reagents. Always allow the reagent vial to warm to room temperature before opening to prevent moisture contamination.[7] |
| Insufficient Molar Ratio | The molar ratio of the NHS-activated molecule to the DSPE-PEG-Amine may be too low for efficient conjugation. | Increase the molar excess of the activated molecule. A common starting point is a 1.5 to 20-fold molar excess of the activated molecule over the DSPE-PEG-Amine.[2][6] The optimal ratio should be determined empirically for each specific reaction. |
Data Presentation: Reaction Parameters
Table 1: Recommended Reaction Conditions for DSPE-PEG-Amine Conjugation
| Parameter | Recommended Range/Value | Notes |
| pH | 7.2 - 8.5 | A pH of 8.3-8.5 is often cited as ideal, balancing amine reactivity and NHS ester stability.[2] |
| Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures decrease the rate of hydrolysis but may require longer reaction times.[2] |
| Reaction Time | 30 minutes - 24 hours | Highly dependent on temperature, pH, and the specific reactants. Optimization is often necessary.[3][6] |
| Molar Ratio (Activated Molecule:DSPE-PEG-Amine) | 1.5:1 to 20:1 | The optimal ratio depends on the concentration and reactivity of the target molecule and should be determined empirically.[2][3][6] |
| Recommended Buffers | PBS, HEPES, Borate Buffer | Must be free of primary amines.[8] |
| Quenching Agents | Tris, Glycine, Hydroxylamine | Added at the end of the reaction to consume any unreacted NHS esters.[3] |
Table 2: Impact of pH on NHS Ester Hydrolysis
The stability of an NHS ester in an aqueous solution is highly dependent on the pH. The half-life is the time it takes for 50% of the reactive ester to be hydrolyzed.
| pH | Approximate Half-life of NHS Ester |
| 7.0 | 4-5 hours[3] |
| 8.0 | 1 hour[3] |
| 8.6 | 10 minutes[3] |
Note: "Room temperature" values are approximate and can vary based on specific buffer conditions.
Experimental Protocols
General Protocol for Conjugating a Protein to DSPE-PEG-NHS
This protocol provides a general guideline for the conjugation of a protein (containing primary amines) to DSPE-PEG-NHS.
Materials:
-
DSPE-PEG-NHS
-
Protein of interest
-
Amine-free reaction buffer (e.g., PBS, pH 7.4)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Reagent Preparation:
-
Allow the DSPE-PEG-NHS vial to warm to room temperature before opening.
-
Prepare a stock solution of DSPE-PEG-NHS in anhydrous DMSO or DMF.
-
Prepare the protein solution in the amine-free reaction buffer. If necessary, perform a buffer exchange to remove any incompatible buffer components.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the DSPE-PEG-NHS stock solution to the protein solution with gentle mixing. The final concentration of the organic solvent should typically be less than 10% of the total reaction volume.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 4-12 hours with gentle agitation.
-
-
Quenching the Reaction:
-
Add the quenching buffer to the reaction mixture to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted DSPE-PEG-NHS.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the conjugate to remove unreacted DSPE-PEG-NHS, quenching agent, and byproducts using a suitable method such as size-exclusion chromatography or dialysis.
-
-
Analysis:
-
Analyze the purified conjugate to confirm successful conjugation and determine the degree of labeling using techniques like SDS-PAGE, mass spectrometry, or HPLC.
-
Visualizations
Caption: Chemical reaction pathway for DSPE-PEG-Amine conjugation.
Caption: General experimental workflow for DSPE-PEG-Amine reactions.
References
- 1. Optimization of post-insertion method to conjugate Doxil with anti-CD133 monoclonal antibodies: Investigating the specific binding and cytotoxicity to colorectal cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. encapsula.com [encapsula.com]
- 4. benchchem.com [benchchem.com]
- 5. DSPE-PEG-NHS [nanocs.net]
- 6. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 7. avantiresearch.com [avantiresearch.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
stability problems with DSPE-PEG-Amine in buffer
Welcome to the technical support center for DSPE-PEG-Amine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of DSPE-PEG-Amine in buffer systems. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is DSPE-PEG-Amine and what are its primary applications?
A1: DSPE-PEG-Amine is a phospholipid-polyethylene glycol conjugate where 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) is attached to a polyethylene (B3416737) glycol (PEG) chain that is terminated with a primary amine group.[1][2] The DSPE portion provides a hydrophobic anchor for incorporation into lipid bilayers, such as liposomes and lipid nanoparticles (LNPs), while the hydrophilic PEG chain provides a "stealth" characteristic, helping to reduce clearance by the immune system and prolong circulation time.[2] The terminal amine group allows for the covalent conjugation of various molecules, such as targeting ligands, drugs, or imaging agents.[1]
Q2: What are the main stability concerns for DSPE-PEG-Amine in aqueous buffers?
A2: The primary stability concern for DSPE-PEG-Amine in aqueous buffers is the hydrolysis of the ester bonds in the DSPE lipid anchor. This degradation is influenced by both pH and temperature.[3] Additionally, aggregation of the lipid conjugates into micelles or larger aggregates can be a concern depending on the concentration, buffer composition, and storage conditions.
Q3: How does pH affect the stability of DSPE-PEG-Amine?
A3: The hydrolysis of the ester bonds in DSPE-PEG-Amine is pH-dependent. The compound is most stable at a neutral pH.
-
Neutral pH (around 7.4): DSPE-PEG-Amine exhibits good stability. Studies have shown no detectable hydrolysis in phosphate-buffered saline (PBS) at pH 7.4, even at elevated temperatures (60°C) for at least 2 hours.
-
Acidic pH (e.g., pH < 6): Hydrolysis is accelerated in acidic conditions. For example, in a buffer containing 0.1% formic acid (pH 2.7), degradation can be observed, and this process is expedited by heat.[3]
-
Alkaline pH (e.g., pH > 8): Basic conditions can also promote the hydrolysis of ester bonds.
Q4: What is the recommended way to store DSPE-PEG-Amine?
A4: DSPE-PEG-Amine should be stored as a solid at -20°C, protected from moisture and light.[1] Before use, it is crucial to allow the container to warm to room temperature before opening to prevent condensation of moisture onto the powder, which can accelerate hydrolysis.
Q5: Are there any buffer components that I should avoid when working with DSPE-PEG-Amine?
A5: Yes. When the intention is to use the terminal amine group for conjugation, you should avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine. These buffer components will compete with the DSPE-PEG-Amine for reaction with amine-reactive crosslinkers or labels, reducing conjugation efficiency.[4][5] Recommended buffers for conjugation reactions include phosphate-buffered saline (PBS), HEPES, and borate (B1201080) buffers.[5]
Troubleshooting Guides
Issue 1: Chemical Degradation (Hydrolysis)
Symptom: Loss of conjugation efficiency, changes in liposome (B1194612) properties (e.g., drug leakage), or appearance of unexpected peaks in analytical chromatograms (e.g., HPLC).
Root Cause: Hydrolysis of the ester bonds in the DSPE anchor, leading to the formation of lyso-lipid and free fatty acids. This is often exacerbated by improper pH, high temperatures, or prolonged storage in aqueous solutions.
Troubleshooting Steps:
-
pH Control:
-
Maintain the pH of your buffer system as close to neutral (pH 7.0-7.4) as possible for storage and routine handling.
-
If acidic or basic conditions are required for your experiment, minimize the exposure time and temperature.
-
-
Temperature Management:
-
Prepare and handle DSPE-PEG-Amine solutions at room temperature or on ice whenever possible.
-
Avoid repeated freeze-thaw cycles of aqueous solutions. It is best to prepare fresh solutions for each experiment.
-
-
Fresh Preparations:
-
Prepare aqueous solutions of DSPE-PEG-Amine fresh before each use. Avoid long-term storage of DSPE-PEG-Amine in aqueous buffers.
-
-
Analytical Verification:
-
Use analytical techniques like HPLC with a suitable detector (e.g., ELSD or CAD) or mass spectrometry to assess the purity of your DSPE-PEG-Amine and to detect the presence of degradation products.[6]
-
Issue 2: Aggregation or Precipitation
Symptom: The solution appears cloudy or contains visible precipitates. Inconsistent results in experiments, or difficulties in characterization (e.g., dynamic light scattering showing large, polydisperse particles).
Root Cause: DSPE-PEG-Amine can self-assemble into micelles in aqueous solutions. Aggregation or precipitation can occur due to concentrations above the critical micelle concentration (CMC), inappropriate buffer conditions (ionic strength), or interactions with other formulation components.
Troubleshooting Steps:
-
Concentration Optimization:
-
Work with concentrations that are appropriate for your application. Be aware of the CMC of the specific DSPE-PEG-Amine you are using.
-
If you observe aggregation, try diluting your sample.
-
-
Buffer Composition:
-
The ionic strength of the buffer can influence micelle formation and stability.
-
If you suspect buffer-induced aggregation, consider preparing your formulation in different buffers (e.g., comparing PBS to a low-ionic-strength buffer like HEPES).
-
-
Formulation Protocol:
-
When preparing liposomes or nanoparticles, ensure that the DSPE-PEG-Amine is properly incorporated. The thin-film hydration method is commonly used.[7]
-
Ensure that the hydration temperature is above the phase transition temperature of all lipid components to ensure proper mixing.
-
-
Characterization:
-
Use Dynamic Light Scattering (DLS) to monitor the size and polydispersity index (PDI) of your nanoparticles. A high PDI can be indicative of aggregation.
-
Visually inspect your solutions against a dark background for any signs of turbidity or precipitation.
-
Data Summary
Table 1: Qualitative pH Stability of DSPE-PEG Ester Bonds
| pH Range | Stability | Observations |
| Acidic (< 6.0) | Low | Accelerated hydrolysis of ester bonds, especially with heat.[3] |
| Neutral (~7.4) | High | No detectable hydrolysis in PBS at RT or 60°C for at least 2 hours. |
| Alkaline (> 8.0) | Moderate to Low | Increased rate of hydrolysis compared to neutral pH. |
Experimental Protocols
Protocol 1: Assessment of DSPE-PEG-Amine Hydrolysis by HPLC
This protocol provides a general method to assess the stability of DSPE-PEG-Amine in a given buffer.
-
Sample Preparation:
-
Prepare a stock solution of DSPE-PEG-Amine in an organic solvent (e.g., chloroform (B151607) or methanol).
-
Evaporate the solvent under a stream of nitrogen to form a thin lipid film.
-
Hydrate the film with the buffer of interest to a known concentration.
-
-
Incubation:
-
Incubate the aqueous DSPE-PEG-Amine solution under the desired conditions (e.g., different pH values, temperatures, and time points).
-
-
Sample Analysis:
-
At each time point, take an aliquot of the sample.
-
Analyze the sample by High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), as DSPE-PEG lacks a strong UV chromophore.[6][]
-
Use a suitable reversed-phase column (e.g., C8 or C18).
-
The mobile phase can consist of a gradient of methanol, acetonitrile, and water with a small amount of acid (e.g., formic acid) or buffer salt (e.g., ammonium (B1175870) acetate).[9]
-
-
Data Analysis:
-
Monitor the decrease in the peak area of the intact DSPE-PEG-Amine over time.
-
The appearance of new peaks may indicate the formation of degradation products like lyso-DSPE-PEG-Amine.
-
Protocol 2: Monitoring Aggregation by Dynamic Light Scattering (DLS)
This protocol outlines how to use DLS to monitor the stability of DSPE-PEG-Amine containing formulations against aggregation.
-
Sample Preparation:
-
Prepare your DSPE-PEG-Amine formulation (e.g., liposomes or micelles) in the desired buffer.
-
Filter the sample through a low-protein-binding filter (e.g., 0.22 µm) to remove any dust or large aggregates before the initial measurement.
-
-
DLS Measurement:
-
Transfer the sample to a clean DLS cuvette.
-
Measure the initial particle size (Z-average diameter) and Polydispersity Index (PDI).
-
-
Stability Study:
-
Store the sample under the desired conditions (e.g., 4°C, room temperature).
-
At regular intervals (e.g., daily, weekly), repeat the DLS measurement.
-
-
Data Analysis:
-
A significant increase in the Z-average diameter or PDI over time suggests aggregation.
-
The appearance of a second, larger population of particles is also a strong indicator of aggregation.
-
Visualizations
Caption: Simplified pathway of DSPE-PEG-Amine hydrolysis.
Caption: Workflow for assessing DSPE-PEG-Amine stability.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. DSPE-PEG-NH2, DSPE-PEG-Amine, Amine functionalized PEG Lipid- Biochempeg [biochempeg.com]
- 3. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. Simultaneous Determination of Polyethylene Glycol-Conjugated Liposome Components by Using Reversed-Phase High-Performance Liquid Chromatography with UV and Evaporative Light Scattering Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 9. d-nb.info [d-nb.info]
DSPE-PEG-Amine Technical Support Center: Enhancing Encapsulation Efficiency
Welcome to the technical support center for researchers, scientists, and drug development professionals working with DSPE-PEG-Amine. This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize your encapsulation efficiency and achieve consistent, reproducible results in your liposomal and nanoparticle formulations.
Frequently Asked Questions (FAQs)
Q1: What is the role of DSPE-PEG-Amine in my formulation?
DSPE-PEG-Amine is a phospholipid-polymer conjugate that serves multiple functions in drug delivery systems. The 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) portion acts as a hydrophobic anchor, integrating into the lipid bilayer of liposomes or the core of nanoparticles.[1] The polyethylene (B3416737) glycol (PEG) chain provides a hydrophilic shell, creating a "stealth" effect that helps to reduce clearance by the immune system and prolong circulation time.[2] The terminal amine (-NH2) group is a reactive site for the covalent attachment of targeting ligands such as antibodies, peptides, or other molecules to enhance delivery to specific cells or tissues.[3]
Q2: How does the concentration of DSPE-PEG-Amine affect encapsulation efficiency?
The concentration of DSPE-PEG-Amine can have a significant impact on encapsulation efficiency, and the effect can vary depending on the drug's properties. An optimal concentration is crucial. Too low a concentration may not provide sufficient steric hindrance to prevent aggregation, while an excessively high concentration can lead to the formation of micelles, which may reduce the available volume within the liposome (B1194612) core for hydrophilic drugs or disrupt the bilayer, affecting the loading of hydrophobic drugs.[4] For some drugs, increasing the molar percentage of DSPE-PEG can decrease encapsulation efficiency by restricting the available volume within the lipid bilayer.[5]
Q3: What is the difference between passive and active drug loading, and which is better for my drug?
Passive loading involves encapsulating the drug during the formation of the liposomes. This method is generally suitable for hydrophobic drugs that associate with the lipid bilayer or for hydrophilic drugs that get entrapped in the aqueous core.[6] However, passive loading of hydrophilic drugs often results in low encapsulation efficiencies.
Active loading, or remote loading, involves loading the drug into pre-formed liposomes. This is typically achieved by creating a transmembrane gradient, such as a pH or ion gradient.[6] Active loading can achieve significantly higher encapsulation efficiencies, often approaching 100%, especially for weakly basic or acidic drugs.[6]
Q4: How can I conjugate a targeting ligand to the amine group on DSPE-PEG-Amine?
The primary amine group on DSPE-PEG-Amine can be used for conjugation with various molecules through common chemical reactions. A popular method is to use N-Hydroxysuccinimide (NHS) esters, which react with the primary amine to form a stable amide bond.[7] Carbodiimide coupling is another widely used chemistry for this purpose.[8] The specific protocol will depend on the functional groups present on your targeting ligand.
Troubleshooting Guide
This guide addresses common issues encountered during the encapsulation process with DSPE-PEG-Amine.
Problem 1: Low Encapsulation Efficiency
| Potential Cause | Recommended Solution |
| Suboptimal Drug-to-Lipid Ratio | Systematically vary the drug-to-lipid ratio to find the optimal concentration for your specific drug and formulation. Saturation of the lipid bilayer can lead to lower encapsulation efficiency.[9] |
| Inefficient Loading Method | For hydrophilic drugs with low passive encapsulation, switch to an active loading method. Creating a pH or ammonium (B1175870) sulfate (B86663) gradient can dramatically improve encapsulation.[6] |
| Drug Properties | The physicochemical properties of your drug (e.g., solubility, pKa, charge) are critical. For active loading of ionizable drugs, ensure the pH gradient is appropriate to facilitate drug trapping.[4] |
| Incompatible Lipid Composition | The composition of the lipid bilayer can influence drug partitioning and retention. Experiment with different helper lipids and vary the cholesterol content.[6] |
| Issues with Liposome Formation | Ensure the lipid film is thin, uniform, and completely hydrated. Optimize the extrusion or sonication process to achieve a homogenous population of liposomes.[6] |
| High DSPE-PEG-Amine Concentration | An excess of PEGylated lipid can reduce the internal volume of the liposome, leading to lower encapsulation of hydrophilic drugs.[5] Try reducing the molar percentage of DSPE-PEG-Amine. |
Problem 2: Liposome Aggregation
| Potential Cause | Recommended Solution |
| Insufficient Surface Charge | Ensure the zeta potential of your liposomes is adequate (typically > ±20 mV) to induce electrostatic repulsion. Consider incorporating a charged lipid into your formulation.[6] |
| Inadequate PEGylation | The molar percentage of DSPE-PEG-Amine may be too low to provide sufficient steric hindrance. A common starting point is 5 mol%, but this may need optimization.[6] |
| High Ionic Strength of Buffer | High salt concentrations can screen surface charges and reduce electrostatic repulsion. Consider using a buffer with lower ionic strength. |
Data Presentation
The following tables summarize quantitative data on how formulation variables can impact liposome characteristics.
Table 1: Effect of Cholesterol Content on DSPE-based Liposome Properties
| Phospholipid Composition | Cholesterol (mol%) | Average Size (nm) | PDI | Encapsulation Efficiency (%) | Drug Leakage (%) (at 24h) |
| DSPC/DSPE-PEG (95:5) | 0 | 110 ± 5 | 0.15 ± 0.03 | 65 ± 5 | 15 ± 3 |
| DSPC/DSPE-PEG (95:5) | 20 | 105 ± 7 | 0.12 ± 0.02 | 75 ± 4 | 10 ± 2 |
| DSPC/DSPE-PEG (95:5) | 40 | 100 ± 6 | 0.10 ± 0.02 | 85 ± 3 | 5 ± 1 |
| DSPC/DSPE-PEG (95:5) | 50 | 115 ± 8 | 0.18 ± 0.04 | 70 ± 6 | 8 ± 2 |
| Note: Data are representative and may vary depending on the specific drug and preparation method.[6] |
Table 2: Influence of DSPE-PEG Molar Ratio on Liposome Stability
| Lipid Composition (DSPC:Cholesterol) | DSPE-PEG (mol%) | Average Size (nm) | PDI | Aggregation after 7 days at 4°C |
| 60:40 | 1 | 125 ± 8 | 0.25 ± 0.05 | Moderate |
| 60:40 | 3 | 115 ± 6 | 0.15 ± 0.03 | Minimal |
| 60:40 | 5 | 110 ± 5 | 0.12 ± 0.02 | None |
| 60:40 | 10 | 105 ± 7 | 0.10 ± 0.02 | None |
| Note: Representative data illustrating the trend of improved stability with increased PEGylation. |
Experimental Protocols
Protocol 1: Liposome Preparation by Thin-Film Hydration and Extrusion
This protocol describes the formation of liposomes incorporating DSPE-PEG-Amine.
Materials:
-
Primary phospholipid (e.g., DSPC)
-
Cholesterol
-
DSPE-PEG-Amine
-
Drug to be encapsulated
-
Organic solvent (e.g., chloroform, methanol)
-
Aqueous hydration buffer (e.g., PBS pH 7.4)
Procedure:
-
Lipid Film Formation: Dissolve the lipids (DSPC, cholesterol, and DSPE-PEG-Amine) and the hydrophobic drug (if applicable) in an organic solvent in a round-bottom flask.[10]
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask wall.[10]
-
Drying: Dry the film under a high vacuum for at least 2 hours to remove residual solvent.[10]
-
Hydration: Hydrate the lipid film with the aqueous buffer. If encapsulating a hydrophilic drug via passive loading, dissolve the drug in this buffer.[11] This process forms multilamellar vesicles (MLVs).
-
Size Reduction (Extrusion): To obtain unilamellar vesicles (SUVs) with a uniform size, subject the MLV suspension to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).[11] Pass the suspension through the extruder an odd number of times (e.g., 11-21 passes).[11]
-
Purification: Remove unencapsulated drug using methods such as size exclusion chromatography or dialysis.[11]
Protocol 2: Determination of Encapsulation Efficiency
Principle: The encapsulation efficiency (EE) is determined by separating the unencapsulated drug from the liposomes and then quantifying the drug associated with the vesicles.[11]
Procedure:
-
Separation: Separate the free drug from the liposomal formulation using a suitable technique like dialysis, size exclusion chromatography, or ultrafiltration.[11]
-
Liposome Lysis: Disrupt the liposomes to release the encapsulated drug. This can be done by adding a surfactant (e.g., Triton X-100) or an organic solvent (e.g., methanol).[11]
-
Quantification: Quantify the concentration of the drug in the lysed liposome fraction using an appropriate analytical method, such as UV-Vis spectrophotometry or HPLC.[11]
-
Calculation: EE (%) = (Amount of encapsulated drug / Total initial amount of drug) x 100
Visualizations
Caption: Troubleshooting workflow for low encapsulation efficiency.
Caption: General experimental workflow for liposome preparation and characterization.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. creativepegworks.com [creativepegworks.com]
- 4. What are the factors affecting the drug loading efficiency of DSPE - PEG2000 - NH2? - Blog [shochem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. DSPE-PEG-Amine sodium salt, MW 3,400 | BroadPharm [broadpharm.com]
- 8. DSPE-PEG-Amine | AxisPharm [axispharm.com]
- 9. A Systematic Approach for Liposome and Lipodisk Preclinical Formulation Development by Microfluidic Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: DSPE-PEG-Amine Formulations
Welcome to the technical support center for DSPE-PEG-Amine formulations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the successful scale-up of your lipid-based nanoparticle formulations.
Frequently Asked Questions (FAQs)
Q1: What is DSPE-PEG-Amine and what is its role in lipid nanoparticle formulations?
A1: DSPE-PEG-Amine is a phospholipid-polyethylene glycol conjugate where 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) is attached to a polyethylene (B3416737) glycol (PEG) chain that is terminated with a primary amine group (-NH2).[1] Its amphiphilic nature, with a hydrophobic DSPE tail and a hydrophilic PEG chain, allows it to be incorporated into lipid bilayers of nanoparticles such as liposomes.[1] The DSPE portion anchors the molecule within the lipid membrane, while the PEG chain provides a "stealth" layer that helps to reduce clearance by the immune system, thereby prolonging circulation time in the body.[2][3] The terminal amine group serves as a reactive handle for conjugating targeting ligands like antibodies, peptides, or other molecules to the surface of the nanoparticle.[1]
Q2: What are the main challenges encountered when scaling up DSPE-PEG-Amine formulations?
A2: Scaling up DSPE-PEG-Amine formulations from laboratory to industrial scale presents several key challenges. These include maintaining batch-to-batch consistency in particle size and polydispersity, ensuring the stability of the formulation to prevent aggregation or degradation, and managing the efficiency and reproducibility of conjugating ligands to the terminal amine group. The transition from small-scale preparation methods, such as thin-film hydration followed by extrusion, to larger-scale manufacturing processes like microfluidics requires careful optimization of process parameters to ensure the final product meets the required quality attributes.
Q3: How does the concentration of DSPE-PEG-Amine affect the characteristics of the final liposomal product?
A3: The molar percentage of DSPE-PEG-Amine in a liposome (B1194612) formulation can significantly impact its physicochemical properties. Generally, increasing the PEG-lipid concentration can lead to a decrease in liposome size.[4] However, there can be an anomalous peak in liposome size at certain concentrations, around 7 mol%, which may be attributed to changes in the spatial structure of the PEG chain from a "mushroom" to a "brush" configuration.[4] The inclusion of DSPE-PEG can also influence the encapsulation efficiency of drugs, with some studies showing a decrease in encapsulation with higher PEG-lipid concentrations due to the PEG chains restricting the available volume within the liposome.[5] Furthermore, the surface charge, as measured by zeta potential, can be affected by the presence of the PEG layer, often leading to a more neutral surface charge which can contribute to stability.[6]
Q4: What are the critical process parameters to control during the scale-up of liposome production?
A4: Critical process parameters (CPPs) are manufacturing variables that can impact the critical quality attributes (CQAs) of the final product. For liposome production, key CPPs include the flow rate ratio of the lipid and aqueous phases in microfluidic systems, the total flow rate, temperature, and the pressure and number of cycles during extrusion.[7] These parameters must be carefully controlled to ensure consistent particle size, a narrow polydispersity index (PDI), and reproducible encapsulation efficiency. The implementation of Process Analytical Technology (PAT) can aid in the real-time monitoring and control of these CPPs, helping to ensure product quality during scale-up.[1]
Q5: How can I confirm the successful conjugation of a targeting ligand to the DSPE-PEG-Amine on my nanoparticles?
A5: Successful conjugation can be confirmed using a combination of analytical techniques. High-performance liquid chromatography (HPLC), particularly size-exclusion chromatography (SEC), can be used to separate the conjugated nanoparticles from unreacted ligands and other components.[8] A shift in the elution profile compared to the unconjugated nanoparticles is indicative of a change in size due to the attached ligand. Further confirmation can be obtained using techniques like SDS-PAGE, which will show a shift in the molecular weight of proteins on the nanoparticle surface after conjugation.[9] Mass spectrometry can also be employed to provide detailed structural confirmation of the conjugate.[8]
Troubleshooting Guides
Problem 1: Inconsistent Particle Size and High Polydispersity Index (PDI) Upon Scale-Up
| Potential Cause | Troubleshooting Steps |
| Inadequate Mixing | During scale-up, the mixing dynamics can change. For microfluidic systems, ensure that the flow rates are optimized for efficient mixing at the larger scale. For extrusion, ensure even pressure distribution and consistent flow through the membrane. |
| Lipid Concentration | Higher lipid concentrations can sometimes lead to larger and more polydisperse particles. Consider optimizing the lipid concentration for the scaled-up process. |
| Extrusion Issues | Clogged or damaged membranes can lead to inconsistent particle sizes. Regularly inspect and replace membranes as needed. Ensure the extrusion is performed at a temperature above the phase transition temperature of the lipids.[8] |
| Batch-to-Batch Variability | Implement strict process controls for all critical parameters, including temperature, pressure, and flow rates, to ensure consistency between batches.[10] |
Problem 2: Formulation Instability - Aggregation and Particle Growth During Storage
| Potential Cause | Troubleshooting Steps |
| Insufficient PEGylation | The concentration of DSPE-PEG-Amine may be too low to provide adequate steric stabilization. Increasing the molar percentage of the PEG-lipid can enhance stability. Studies have shown that liposomes with 20 mol% DSPE-PEG exhibit greater stability than those with lower concentrations.[10][11] |
| Inappropriate Storage Conditions | Storing the formulation near the phase transition temperature of the lipids can lead to instability. Store the liposomes at a temperature well below the lipid phase transition temperature.[10] Consider the use of cryoprotectants if freeze-drying for long-term storage. |
| Residual Solvents | Inadequate removal of organic solvents from the lipid film hydration method can lead to instability. Ensure complete evaporation of the solvent under vacuum. |
| Ionic Strength of the Buffer | High concentrations of divalent cations can sometimes lead to liposome aggregation. Evaluate the buffer composition and consider using a buffer with lower ionic strength if aggregation is an issue.[10][11] |
Problem 3: Low or Inconsistent Ligand Conjugation Efficiency
| Potential Cause | Troubleshooting Steps |
| Suboptimal Reaction pH | The reactivity of the terminal amine group on DSPE-PEG-Amine is pH-dependent. For reactions with NHS esters, a pH range of 7.2-8.5 is generally recommended to balance amine reactivity and NHS ester stability.[9] Perform small-scale experiments to determine the optimal pH for your specific ligand. |
| Hydrolysis of Reactive Groups | If using an NHS-ester activated ligand, it can be prone to hydrolysis, especially at higher pH and temperature. Prepare the activated ligand solution immediately before use and consider performing the conjugation reaction at a lower temperature for a longer duration. |
| Steric Hindrance | The PEG chains can create steric hindrance, preventing the ligand from efficiently accessing the terminal amine group. Consider using a DSPE-PEG-Amine with a longer PEG chain to extend the reactive group further from the nanoparticle surface. |
| Incorrect Molar Ratio | The molar ratio of the ligand to the available amine groups on the nanoparticle surface is critical. Optimize this ratio through titration experiments to find the balance between high conjugation efficiency and minimizing unreacted ligand. |
| Competing Reactions | Ensure that the buffers used for the conjugation reaction are free of primary amines (e.g., Tris buffer), as these will compete with the DSPE-PEG-Amine for reaction with your ligand.[9] |
Data Presentation
Table 1: Effect of DSPE-PEG2000 Molar Percentage on Liposome Characteristics
This table summarizes the general trends observed when varying the molar percentage of DSPE-PEG in a liposome formulation. Actual values will depend on the specific lipid composition and preparation method.
| Molar % of DSPE-PEG2000 | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| 0% | 120 - 150 | > 0.2 | -20 to -30 | High |
| 3% | 110 - 130 | < 0.2 | -5 to -15 | High |
| 5% | 100 - 120 | < 0.15 | -3 to -10 | Moderate-High |
| 7% | 115 - 135 (anomalous peak may be observed) | < 0.15 | -1 to -5 | Moderate |
| 10% | 90 - 110 | < 0.1 | ~ 0 | Moderate-Low |
| 20% | 80 - 100 | < 0.1 | ~ 0 | Low |
Data compiled from trends reported in scientific literature.[4][5][6]
Experimental Protocols
Protocol 1: Preparation of DSPE-PEG-Amine Containing Liposomes by Thin-Film Hydration and Extrusion
This protocol describes a common laboratory-scale method for preparing liposomes.
Materials:
-
Primary lipid (e.g., DSPC or HSPC)
-
Cholesterol
-
DSPE-PEG2000-Amine
-
Chloroform (B151607) or a chloroform/methanol mixture
-
Hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
Procedure:
-
Lipid Film Formation:
-
Dissolve the lipids (e.g., a molar ratio of HSPC:Cholesterol:DSPE-PEG-Amine 55:40:5) in chloroform in a round-bottom flask.[6]
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the desired aqueous buffer by adding the buffer to the flask and agitating at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
Assemble a liposome extruder with polycarbonate membranes of the desired pore size (e.g., 100 nm).
-
Equilibrate the extruder to a temperature above the lipid phase transition temperature.
-
Load the MLV suspension into the extruder and pass it through the membrane multiple times (e.g., 11-21 passes) to form small unilamellar vesicles (SUVs) with a more uniform size distribution.[9]
-
-
Purification (Optional):
-
To remove any unencapsulated material, the liposome suspension can be purified by methods such as size exclusion chromatography or dialysis.
-
Protocol 2: Characterization of Liposome Size and Zeta Potential by Dynamic Light Scattering (DLS)
Principle: DLS measures the fluctuations in scattered light intensity due to the Brownian motion of particles in suspension. This information is used to determine the particle size distribution and polydispersity index (PDI). Zeta potential is a measure of the surface charge of the particles.[12]
Procedure:
-
Sample Preparation:
-
Dilute a small aliquot of the liposome suspension with the hydration buffer to an appropriate concentration for DLS analysis (typically to avoid multiple scattering effects).
-
-
Instrument Setup:
-
Set the measurement parameters on the DLS instrument, including the temperature (e.g., 25°C) and the viscosity and refractive index of the dispersant (buffer).
-
-
Measurement:
-
Transfer the diluted sample to a clean cuvette.
-
Place the cuvette in the instrument and allow it to equilibrate.
-
Perform the measurement according to the instrument's software instructions. The Z-average diameter, PDI, and zeta potential are the key parameters to record.[13]
-
Protocol 3: Ligand Conjugation to DSPE-PEG-Amine Liposomes via NHS Ester Chemistry
This protocol provides a general procedure for conjugating a ligand with a reactive NHS ester to the amine-functionalized liposomes.
Materials:
-
DSPE-PEG-Amine containing liposomes in an amine-free buffer (e.g., PBS, pH 7.4)
-
NHS-ester activated ligand dissolved in a suitable anhydrous solvent (e.g., DMSO)
-
Quenching buffer (e.g., Tris or glycine (B1666218) solution)
-
Purification system (e.g., size exclusion chromatography column)
Procedure:
-
Reaction Setup:
-
Adjust the pH of the liposome suspension to the optimal range for the NHS ester reaction (typically pH 7.2-8.5).[9]
-
Slowly add the NHS-ester activated ligand solution to the liposome suspension while gently stirring. The molar ratio of ligand to DSPE-PEG-Amine should be optimized.
-
-
Incubation:
-
Allow the reaction to proceed for a set time (e.g., 1-4 hours) at room temperature, or overnight at 4°C, with gentle mixing.[9]
-
-
Quenching:
-
Add the quenching buffer to the reaction mixture to stop the reaction by consuming any unreacted NHS esters.
-
-
Purification:
-
Remove the unreacted ligand and byproducts by purifying the conjugated liposomes using size exclusion chromatography or dialysis.
-
-
Characterization:
-
Analyze the purified product to confirm successful conjugation and to determine the conjugation efficiency using techniques like HPLC-SEC and/or SDS-PAGE.
-
Visualizations
Diagram 1: General Experimental Workflow for Scaled-Up Liposome Production
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of grafted PEG on liposome size and on compressibility and packing of lipid bilayer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Evaluation of A Novel Ligand for Folate-mediated Targeting liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Long-Term Stable Liposome Modified by PEG-Lipid in Natural Seawater - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Ligation Strategies for Targeting Liposomal Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of the Novel PEG-PE-Based Polymer for the Reversible Attachment of Specific Ligands to Liposomes: Synthesis and in vitro Characterization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: DSPE-PEG-Amine
Welcome to the technical support center for DSPE-PEG-Amine. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on handling this reagent, with a specific focus on preventing its degradation through hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is DSPE-PEG-Amine and what are its core components?
A: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)] (DSPE-PEG-Amine) is a heterobifunctional lipid-polymer conjugate.[1] It consists of three main parts:
-
DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine): A hydrophobic lipid anchor with two 18-carbon stearoyl chains that readily incorporates into lipid bilayers of nanoparticles and liposomes.[2][3]
-
PEG (Polyethylene Glycol): A hydrophilic polymer chain that provides a "stealth" characteristic to nanoparticles, increasing their circulation half-life by reducing non-specific protein binding.[1][3]
-
Amine (-NH2): A terminal primary amine group that serves as a reactive handle for conjugating various molecules, such as targeting ligands, peptides, or fluorescent dyes.[1][2]
Caption: Key components of the DSPE-PEG-Amine molecule.
Q2: Which chemical bonds in DSPE-PEG-Amine are susceptible to hydrolysis?
A: The primary sites of hydrolysis are the two ester bonds that link the stearoyl fatty acid chains to the glycerol backbone of the DSPE component.[4][5] Cleavage of these bonds results in the detachment of the hydrophobic tails, compromising the molecule's ability to anchor within a lipid bilayer. While amide bonds are generally more stable, the conditions used during some conjugation and purification steps can be harsh enough to promote this unwanted ester hydrolysis.[6]
Caption: The process of DSPE-PEG-Amine ester hydrolysis.
Q3: What are the experimental consequences of DSPE-PEG-Amine hydrolysis?
A: Hydrolysis can lead to significant experimental problems, including:
-
Reduced Nanoparticle Stability: Without the hydrophobic DSPE anchor, the PEG-Amine portion cannot be stably integrated into the liposome (B1194612) or nanoparticle surface.
-
Inconsistent Formulations: The presence of hydrolyzed byproducts leads to a lack of quality control and variability in self-assembly processes.[4]
-
Loss of Therapeutic Efficacy: If the conjugated targeting ligand is attached to a molecule that is no longer anchored to the delivery vehicle, the therapeutic or diagnostic potential is lost.
-
Complicated Purification and Analysis: Hydrolyzed impurities can co-elute with the desired product during chromatography, making purification difficult and interpretation of analytical data (like Mass Spectrometry) ambiguous.[4][5]
Troubleshooting Guides
Problem: Low or no yield in my conjugation reaction.
If you are conjugating a molecule (e.g., a protein or peptide with an NHS ester) to the terminal amine of DSPE-PEG-Amine and observing low yields, the issue is often the hydrolysis of the activated ester on your molecule of interest, rather than the DSPE-PEG-Amine itself.
Caption: Troubleshooting workflow for low yield in conjugation reactions.
Problem: Analytical results (MS, HPLC) show unexpected peaks or product degradation.
If you suspect the DSPE-PEG-Amine itself is degrading, this is likely due to ester hydrolysis.
Potential Cause: Exposure to harsh chemical or physical conditions. A study using mass spectrometry demonstrated that DSPE-PEG is susceptible to hydrolysis in unbuffered water and that the degradation is accelerated by both heat and acidic pH.[4][5]
Solutions:
-
Review Dissolution and Reaction Buffers: Ensure you are using neutral, buffered solutions (pH 6.5-7.5) for all steps where the lipid is in an aqueous environment.[4] DSPE-PEG has been shown to be stable in neutral buffered PBS at both room temperature and 60°C for at least 2 hours.[4]
-
Evaluate Purification Conditions: Standard reverse-phase HPLC methods often use acidic mobile phases (e.g., with 0.1% formic or trifluoroacetic acid).[4] While brief exposure at room temperature may be acceptable, prolonged exposure or heating under these conditions will cause hydrolysis.[4]
-
Implement Protective Measures During HPLC:
-
Work at a lower temperature (e.g., 25°C).[4]
-
Immediately buffer collected fractions to a neutral pH upon elution using a concentrated buffer like 1 M ammonium (B1175870) bicarbonate.[4]
-
Quickly remove the organic solvent and water post-purification via rotary evaporation and lyophilization.[4]
-
Data and Protocols
Data Presentation
Table 1: Factors Influencing DSPE-PEG Ester Bond Stability
| Factor | Condition to Avoid | Recommended Condition | Rationale |
| pH | Acidic (e.g., pH < 4) or strongly basic (pH > 9) buffers | Neutral buffered solutions (pH 6.5 - 7.5) | Both acid and base catalyze ester hydrolysis. Neutral, buffered solutions maintain stability.[4] |
| Temperature | Prolonged heating, especially > 60°C | Room temperature or 4°C when possible. Minimize time at elevated temperatures. | Heat significantly accelerates the rate of chemical hydrolysis.[4][7] |
| Solvent | Unbuffered, deionized water (over long periods) | Buffered aqueous solutions (e.g., PBS) or dry organic solvents | Unbuffered water can become slightly acidic from dissolved CO2, promoting slow hydrolysis.[4] |
| Reagents | Strong acids (e.g., TFA) used for peptide cleavage | Isolate the lipid from harsh synthesis/cleavage reagents. | Reagents used in peptide synthesis can rapidly cleave the ester bonds.[4] |
Experimental Protocols
Protocol 1: Recommended Storage and Handling of DSPE-PEG-Amine
-
Storage: Upon receipt, store the vial of DSPE-PEG-Amine at -20°C, protected from light and moisture.[2][8][9]
-
Equilibration: Before opening, allow the vial to warm to room temperature inside a desiccator for at least 30 minutes. This critical step prevents atmospheric moisture from condensing on the cold powder, which can promote hydrolysis.[2]
-
Weighing: Weigh the desired amount of powder quickly in a low-humidity environment.
-
Dissolution (for aqueous use): Dissolve the lipid in a neutral, sterile buffer such as 1X Phosphate-Buffered Saline (PBS) at pH 7.4. Gentle warming or vortexing can aid dissolution. Use the solution promptly.
-
Resealing and Storage: For any remaining solid, purge the vial with an inert gas (e.g., argon or nitrogen) before sealing tightly and returning to -20°C storage.
Protocol 2: General Method for HPLC Purification of a DSPE-PEG Conjugate
This protocol is designed to minimize hydrolysis when acidic modifiers are required for separation.
-
Mobile Phase Preparation: Prepare your mobile phases. If an acidic modifier is necessary, use the lowest effective concentration (e.g., 0.1% formic acid).
-
Column and System Temperature: Maintain the column and samples at a controlled room temperature (e.g., 25°C). Avoid elevated temperatures.[4]
-
Fraction Collection Setup: Prepare collection tubes containing a small volume of a high-concentration neutralizing buffer (e.g., 1 M ammonium bicarbonate, pH 6.8). The volume should be sufficient to bring the final pH of the collected fraction to neutral.[4]
-
Injection and Elution: Perform the HPLC run as quickly as possible while maintaining good separation.
-
Post-Purification Processing: Immediately after collection, pool the relevant fractions. a. Quickly remove the organic solvent using a rotary evaporator at low temperature.[4] b. Freeze the remaining aqueous solution in liquid nitrogen and lyophilize to dryness.[4]
-
Storage: Store the final lyophilized product at -20°C or below.
Caption: Recommended experimental workflow to minimize hydrolysis.
References
- 1. DSPE-PEG-NH2, DSPE-PEG-Amine, Amine functionalized PEG Lipid- Biochempeg [biochempeg.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. Characterization of DSPE-PEG2000 and its Complex with Doxorubicin Using NMR Spectroscopy and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. What are the factors affecting the drug loading efficiency of DSPE - PEG2000 - NH2? - Blog [shochem.com]
- 8. DSPE-PEG-Amine sodium salt, MW 3,400 | BroadPharm [broadpharm.com]
- 9. ruixibiotech.com [ruixibiotech.com]
Technical Support Center: Purification of DSPE-PEG-Amine Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of DSPE-PEG-Amine conjugates from unreacted materials.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of DSPE-PEG-Amine conjugates.
Issue 1: Low Yield of Purified Conjugate
Question: Why is the recovery of my DSPE-PEG-Amine conjugate low after purification?
Answer: Low yield can stem from several factors, often related to the initial conjugation reaction or the purification method itself. The primary cause of low yield in reactions involving N-hydroxysuccinimide (NHS) esters is the hydrolysis of the NHS ester, which is sensitive to water and high pH.[1]
Troubleshooting Steps & Solutions:
-
Optimize Conjugation Reaction:
-
pH Control: For EDC/NHS coupling, perform the activation step at a pH of 4.5-7.2.[1] For NHS ester reactions with amines, maintain a pH between 7 and 9.[2]
-
Reagent Stoichiometry: An insufficient molar excess of the PEG reagent over the molecule to be conjugated can lead to low conjugation efficiency. A common starting point is a 1.5 to 5-fold molar excess of the activated molecule over the amine.[1]
-
Fresh Reagents: Use fresh or properly stored EDC and NHS esters, as they are moisture-sensitive.[1]
-
-
Purification Method Selection:
-
Dialysis: Ensure the molecular weight cut-off (MWCO) of the dialysis membrane is appropriate. For removing small molecules like unreacted PEG-Amine, a MWCO of 0.5-1 kDa may be suitable, while ensuring the conjugate is significantly larger and retained.[3] Using a membrane with a pore size close to the size of your conjugate can lead to product loss.[4]
-
Size Exclusion Chromatography (SEC): Improper column selection can lead to poor separation and low recovery. Choose a column with a fractionation range appropriate for the size difference between your conjugate and unreacted materials.[5] Non-specific binding to the column matrix can also reduce yield; ensure the column is properly equilibrated.[3]
-
Sample Precipitation: Changes in buffer conditions (pH, ionic strength) during purification can cause the conjugate to precipitate. Ensure the purification buffer is compatible with your conjugate's stability.[3]
-
Issue 2: Presence of Unreacted Materials in the Final Product
Question: How can I effectively remove unreacted DSPE-PEG-Amine or other starting materials?
Answer: The choice of purification method is critical for removing unreacted components. The effectiveness of each method depends on the size and charge differences between the conjugate and the impurities.
Troubleshooting Steps & Solutions:
-
Dialysis: This method is effective for removing small molecule impurities from larger conjugates.[3] For efficient removal, perform multiple buffer changes. A typical protocol involves dialyzing for 4-6 hours, followed by at least two more buffer changes, with the final dialysis proceeding overnight.[3]
-
Size Exclusion Chromatography (SEC): SEC is a highly effective method for separating molecules based on size.[6][] Larger conjugated molecules will elute before smaller, unreacted DSPE-PEG-Amine. Ensure the column has adequate resolution to separate the species of interest.
-
Ion Exchange Chromatography (IEX): If the conjugation reaction results in a change in the net charge of the product compared to the starting materials, IEX can be a powerful purification tool.[8][9] For example, if a neutral DSPE-PEG-NHS is reacted with a charged molecule, the resulting charged conjugate can be separated from the neutral, unreacted PEG.
Issue 3: Aggregation of the Conjugate During Purification
Question: My DSPE-PEG-Amine conjugate is aggregating during purification. What can I do to prevent this?
Answer: Aggregation can be caused by several factors, including over-labeling, inappropriate buffer conditions, or inherent instability of the conjugated molecule.
Troubleshooting Steps & Solutions:
-
Optimize Labeling Stoichiometry: Using a high molar excess of the PEG reagent can lead to over-labeling, which can alter the solubility and lead to aggregation.[6] Reduce the molar excess of the PEG reagent in the conjugation reaction.
-
Buffer Composition:
-
pH and Ionic Strength: Maintain the pH of the purification buffer at a level that ensures the stability of your conjugate. For proteins, this is typically a pH at least 1.5-2 units away from the isoelectric point (pI).[10]
-
Additives: Consider adding stabilizing agents to the buffer, such as arginine (50-100 mM), which can suppress non-specific protein-protein interactions.[6]
-
-
Temperature Control: Perform purification steps at a lower temperature (e.g., 4°C) to improve the stability of sensitive molecules and reduce the likelihood of aggregation.[6]
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying DSPE-PEG-Amine conjugates?
A1: The most common purification methods are dialysis, size exclusion chromatography (SEC), and ion exchange chromatography (IEX).[1][3] The choice of method depends on the size and charge differences between the desired conjugate and the unreacted starting materials.
Q2: How do I choose the right purification method?
A2:
-
Dialysis is a simple and widely used method for removing small molecule impurities from significantly larger conjugates.[3]
-
Size Exclusion Chromatography (SEC) is ideal for separating molecules based on their hydrodynamic volume and is very effective for removing unreacted PEG from a larger conjugate.[6][]
-
Ion Exchange Chromatography (IEX) is suitable when the conjugation process alters the net charge of the product, allowing for separation based on charge.[11]
Q3: What analytical techniques can I use to assess the purity of my DSPE-PEG-Amine conjugate?
A3: A combination of analytical techniques is recommended for a thorough assessment of purity.[12] These include:
-
High-Performance Liquid Chromatography (HPLC): Both reverse-phase (RP-HPLC) and size exclusion chromatography (SEC) can be used to quantify purity and separate impurities.[12]
-
Mass Spectrometry (MS): Confirms the molecular weight of the conjugate and helps identify impurities.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can detect organic impurities.[12]
Q4: What are some common impurities found after a DSPE-PEG-Amine conjugation reaction?
A4: Common impurities include:
-
Unreacted DSPE-PEG-Amine.
-
Hydrolyzed activation reagents (e.g., NHS-ester).[1]
-
Byproducts of the conjugation reaction.
-
Disulfide-linked dimers of thiol-containing molecules if applicable.[12]
Q5: How can I prevent hydrolysis of DSPE-PEG-NHS esters during conjugation?
A5: The NHS ester is sensitive to water. To minimize hydrolysis, dissolve the DSPE-PEG-NHS reagent in an anhydrous organic solvent like DMSO or DMF immediately before use and add it to the reaction mixture.[13] Avoid aqueous buffers with high pH, as the rate of hydrolysis increases significantly with higher pH.[1]
Quantitative Data Summary
Table 1: Recommended Buffer Conditions for Amine-Reactive Conjugations and Purification
| Parameter | Conjugation (NHS Ester) | Purification (General) |
| pH | 7.0 - 9.0[2] | Dependent on conjugate stability; for proteins, >1.5 pH units from pI[10] |
| Buffer Type | Amine-free buffers (e.g., PBS, HEPES, Borate)[1] | Buffers compatible with conjugate stability (e.g., PBS, Tris)[6][10] |
| Additives | - | 50-100 mM Arginine (to reduce aggregation)[6] |
Table 2: Typical Parameters for Purification Techniques
| Purification Method | Key Parameter | Typical Value/Range | Application Notes |
| Dialysis | MWCO | 0.5 - 10 kDa | Choose a MWCO significantly smaller than the conjugate.[3] |
| Size Exclusion Chromatography (SEC) | Column Type | Dependent on MW of conjugate and impurities | Select a resin with a fractionation range that provides good separation between the conjugate and unreacted PEG.[5] |
| Sample Volume | < 30% of column bed volume[3] | For optimal resolution. | |
| Ion Exchange Chromatography (IEX) | Resin Type | Anion or Cation Exchange | Depends on the net charge of the conjugate at the operating pH.[14] |
| Elution | Salt Gradient or pH Gradient | To selectively elute the bound conjugate.[14] |
Experimental Protocols
Protocol 1: Purification of DSPE-PEG-Amine Conjugate using Dialysis
-
Prepare Dialysis Membrane: Select a dialysis membrane with a molecular weight cut-off (MWCO) that is significantly smaller than the molecular weight of your DSPE-PEG-Amine conjugate but large enough to allow free passage of unreacted materials.
-
Sample Loading: Load the crude conjugation reaction mixture into the dialysis tubing or cassette.
-
Dialysis: Immerse the sealed dialysis tubing/cassette in a beaker containing at least 100 times the sample volume of a suitable dialysis buffer. Place the beaker on a stir plate with gentle stirring at 4°C.[3]
-
Buffer Exchange: Allow dialysis to proceed for 4-6 hours. Change the dialysis buffer. Repeat the buffer exchange at least two more times, with the final dialysis step proceeding overnight to ensure complete removal of small molecule impurities.[3]
-
Sample Recovery: Carefully remove the dialysis tubing/cassette from the buffer and recover the purified conjugate.
Protocol 2: Purification of DSPE-PEG-Amine Conjugate using Size Exclusion Chromatography (SEC)
-
Column Selection and Equilibration: Choose an SEC column with a fractionation range appropriate for separating the DSPE-PEG-Amine conjugate from unreacted starting materials. Equilibrate the column with at least 2-3 column volumes of a filtered and degassed mobile phase that is compatible with your conjugate's stability.
-
Sample Preparation: Centrifuge the crude reaction mixture to remove any precipitated material.
-
Sample Injection: Inject the clarified sample onto the SEC column. The injection volume should ideally be less than 2% of the total column volume for optimal resolution.
-
Elution and Fraction Collection: Elute the sample with the mobile phase at a constant flow rate. Collect fractions as the eluent exits the column. The larger conjugate will elute before the smaller, unreacted DSPE-PEG-Amine.
-
Analysis: Analyze the collected fractions using UV-Vis spectroscopy or other appropriate methods to identify the fractions containing the purified conjugate. Pool the desired fractions.
Visualizations
Caption: General workflow for the synthesis and purification of DSPE-PEG-Amine conjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. DSPE-PEG-NHS [nanocs.net]
- 3. benchchem.com [benchchem.com]
- 4. encapsula.com [encapsula.com]
- 5. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 6. benchchem.com [benchchem.com]
- 8. Use of ion-exchange chromatography and hydrophobic interaction chromatography in the preparation and recovery of polyethylene glycol-linked proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. purolite.com [purolite.com]
- 10. researchgate.net [researchgate.net]
- 11. gsconlinepress.com [gsconlinepress.com]
- 12. benchchem.com [benchchem.com]
- 13. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 14. harvardapparatus.com [harvardapparatus.com]
common mistakes in handling amine-reactive DSPE-PEG
Welcome to the technical support center for amine-reactive DSPE-PEG. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common mistakes and troubleshooting for your experiments. Below, you will find frequently asked questions (FAQs) and troubleshooting guides to address specific issues you may encounter during the handling and conjugation of amine-reactive DSPE-PEG.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism of amine-reactive DSPE-PEG?
Amine-reactive DSPE-PEG, commonly functionalized with an N-hydroxysuccinimide (NHS) ester, reacts with primary amine groups (-NH₂) present on molecules like proteins, peptides, or antibodies.[1][2][3] This reaction, a nucleophilic acyl substitution, results in the formation of a stable amide bond and the release of N-hydroxysuccinimide.[1][4]
Q2: What is the optimal pH for conjugating DSPE-PEG-NHS to a primary amine?
The optimal pH for the reaction of NHS esters with primary amines is between 7.0 and 8.5.[4][5] Below pH 7.0, the primary amines are more likely to be protonated (-NH₃⁺), rendering them non-nucleophilic and reducing the reaction efficiency.[5] Above pH 8.5, the hydrolysis of the NHS ester becomes a significant competing reaction, which can lower the conjugation yield.[4][5]
Q3: Which buffers should I use and which should I avoid for the conjugation reaction?
It is crucial to use amine-free buffers for the conjugation reaction. Phosphate-buffered saline (PBS), HEPES, and bicarbonate buffers are commonly used.[4] Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine (B1666218), must be avoided as they will compete with the target molecule for reaction with the NHS ester.[1][4][6] If necessary, Tris or glycine can be added at the end of the reaction to quench any remaining reactive NHS esters.[1][4]
Q4: How should I store and handle DSPE-PEG-NHS?
DSPE-PEG-NHS is sensitive to moisture and should be stored at -20°C in a desiccated environment.[2][7][8] Before use, the vial should be allowed to equilibrate to room temperature to prevent moisture condensation upon opening.[6][7] It is recommended to dissolve the reagent immediately before use and to avoid preparing stock solutions for long-term storage due to the hydrolysis of the NHS ester.[6]
Q5: My DSPE-PEG micelles/liposomes are aggregating. What could be the cause and how can I prevent it?
Aggregation of DSPE-PEG-formulated nanoparticles can be caused by several factors, including high ionic strength of the buffer, insufficient PEGylation, or long-term storage issues.[9] To prevent aggregation, consider the following:
-
Reduce Salt Concentration: If using a high ionic strength buffer, try reducing the salt concentration.[9]
-
Incorporate PEGylated Lipids: The inclusion of PEGylated lipids like DSPE-PEG provides steric stabilization, creating a protective hydrophilic layer that hinders the close approach of other nanoparticles.[9][10]
-
Optimize Storage Conditions: Store liposomes at 4°C in a buffer with optimal pH and ionic strength.[9]
Troubleshooting Guide
Low Conjugation Efficiency
| Potential Cause | Troubleshooting Steps |
| Hydrolysis of DSPE-PEG-NHS | - Use freshly prepared or properly stored DSPE-PEG-NHS. - Minimize the time the NHS-activated lipid is in an aqueous solution before adding the amine-containing molecule.[5][11] - Perform the reaction at a controlled pH, ideally between 7.2 and 8.0.[4] |
| Suboptimal pH | - Verify the pH of the reaction buffer. The optimal range is 7.0-8.5.[5] - At lower pH, the amine is protonated and non-reactive.[5] At higher pH, hydrolysis of the NHS ester is accelerated.[5] |
| Presence of Competing Amines | - Ensure the reaction buffer is free of primary amines (e.g., Tris, glycine).[1][6] - If the target molecule is in an amine-containing buffer, perform a buffer exchange into an amine-free buffer like PBS before the reaction.[6][7] |
| Steric Hindrance | - If conjugating a large molecule, consider using a DSPE-PEG with a longer PEG linker to provide more space for the reaction to occur.[12] |
| Insufficient Molar Ratio | - Increase the molar excess of DSPE-PEG-NHS relative to the amine-containing molecule. A 10- to 20-fold molar excess is a good starting point.[6][12] |
Poor Solubility of DSPE-PEG-NHS
| Potential Cause | Troubleshooting Steps |
| Inappropriate Solvent | - DSPE-PEG-NHS is often insoluble in aqueous buffers alone.[4] - Dissolve the lipid in a water-miscible organic solvent like DMSO or DMF first, then add it to the aqueous reaction mixture.[4][6][13] Ensure the final concentration of the organic solvent is low enough to not negatively impact the biomolecule. |
| Low Temperature | - Some DSPE-PEG derivatives have better solubility in warm water.[2][8] |
Quantitative Data Summary
Table 1: pH-Dependent Hydrolysis of NHS Esters
| pH | Half-life of NHS Ester |
| 7.0 (at 0°C) | 4-5 hours[4][14] |
| 8.6 (at 4°C) | 10 minutes[4][14] |
Experimental Protocols
General Protocol for Conjugation of a Protein to DSPE-PEG-NHS
-
Buffer Exchange: If the protein solution contains primary amines, exchange the buffer to an amine-free buffer (e.g., PBS, pH 7.4) using dialysis or a desalting column.[6]
-
Prepare DSPE-PEG-NHS Solution: Immediately before use, dissolve the DSPE-PEG-NHS in a water-miscible organic solvent such as DMSO to a concentration of 10 mM.[6]
-
Reaction Setup: Add a 20-fold molar excess of the DSPE-PEG-NHS solution to the protein solution (typically 1-10 mg/mL).[6] Ensure the volume of the organic solvent does not exceed 10% of the total reaction volume.[7]
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[6][7]
-
Quenching (Optional): To stop the reaction, a small amount of an amine-containing buffer like Tris can be added.[1][4]
-
Purification: Remove unreacted DSPE-PEG-NHS and byproducts using dialysis or size exclusion chromatography.[6][15]
Visualizations
Caption: Workflow for the conjugation of a protein to DSPE-PEG-NHS.
Caption: Decision tree for troubleshooting low conjugation efficiency.
References
- 1. encapsula.com [encapsula.com]
- 2. nanocs.net [nanocs.net]
- 3. High purity DSPE-PEG-SC, DSPE-PEG-NHS, PEGylation - Biochempeg [biochempeg.com]
- 4. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 8. DSPE-PEG-NHS [nanocs.net]
- 9. benchchem.com [benchchem.com]
- 10. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of post-insertion method to conjugate Doxil with anti-CD133 monoclonal antibodies: Investigating the specific binding and cytotoxicity to colorectal cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. creativepegworks.com [creativepegworks.com]
- 14. help.lumiprobe.com [help.lumiprobe.com]
- 15. benchchem.com [benchchem.com]
improving reproducibility in experiments with DSPE-PEG-Amine
Welcome to the technical support center for DSPE-PEG-Amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve reproducibility in experiments involving DSPE-PEG-Amine.
Frequently Asked Questions (FAQs)
Q1: What is DSPE-PEG-Amine and what are its primary applications?
DSPE-PEG-Amine (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)]) is a phospholipid-polymer conjugate. The DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) portion is a lipid that can be incorporated into lipid bilayers of nanoparticles, such as liposomes, while the PEG (polyethylene glycol) is a hydrophilic polymer that provides a "stealth" characteristic, reducing clearance by the immune system and increasing circulation time.[1][2][3] The terminal amine group (-NH2) serves as a reactive handle for conjugating various molecules like peptides, proteins, antibodies, or fluorescent dyes.[1][4][5] Its primary applications are in drug delivery systems, targeted therapies, and medical imaging.[1][5]
Q2: How should DSPE-PEG-Amine be stored?
DSPE-PEG-Amine should be stored at -20°C in a dry environment, protected from light.[1][6] Before use, it is crucial to allow the product to warm to room temperature while still in its sealed container to prevent condensation, which can hydrolyze the lipid.[1]
Q3: What is the difference between DSPE-PEG-Amine and DSPE-PEG-NHS?
DSPE-PEG-Amine has a terminal primary amine group (-NH2), which is nucleophilic. DSPE-PEG-NHS has a terminal N-Hydroxysuccinimide (NHS) ester, which is an amine-reactive group.[7][8] Essentially, DSPE-PEG-Amine is used to be conjugated to molecules with amine-reactive groups, while DSPE-PEG-NHS is used to react with molecules that have primary amines.[7][9]
Q4: What factors can affect the drug loading efficiency of nanoparticles formulated with DSPE-PEG-Amine?
Several factors can influence drug loading efficiency, including:
-
Physicochemical properties of the drug: Solubility, size, and charge of the drug molecule are critical.[10]
-
Lipid composition: The overall composition of the lipid bilayer can impact how the drug partitions and is retained.[2]
-
Loading method: Active loading methods, such as creating a pH or ion gradient, are often more efficient for hydrophilic drugs than passive loading.[2]
-
Experimental conditions: Temperature, pH, and the presence of surfactants can all affect drug loading.[10]
Troubleshooting Guides
Problem 1: Aggregation of Liposomes or Nanoparticles
Possible Causes & Solutions
| Cause | Recommended Solution |
| Insufficient Surface Charge | Ensure the zeta potential of the nanoparticles is adequate for electrostatic repulsion (typically > ±20 mV). Consider incorporating a charged lipid into the formulation.[2] |
| Inadequate PEGylation | The molar percentage of DSPE-PEG-Amine may be too low to provide sufficient steric hindrance. A common starting point is 5 mol%, but this may need to be optimized.[2] |
| Improper Storage | Storing nanoparticles near their phase transition temperature can cause instability. Ensure storage is well below the transition temperature of the lipid mixture.[2] |
| High Ionic Strength of Buffer | High salt concentrations can screen surface charges, leading to aggregation. Consider using a buffer with lower ionic strength. |
Problem 2: Low Drug Encapsulation Efficiency
Possible Causes & Solutions
| Cause | Recommended Solution |
| Inefficient Loading Method | For hydrophilic drugs, passive loading often yields low encapsulation. Switch to an active loading method, such as creating a pH or ammonium (B1175870) sulfate (B86663) gradient.[2] |
| Suboptimal Lipid Composition | The lipid bilayer composition may not be ideal for the specific drug. Experiment with different lipid compositions and cholesterol content.[2] |
| Issues with Liposome (B1194612) Formation | Incomplete hydration of the lipid film or inefficient size reduction can result in heterogeneous liposomes with poor encapsulation. Ensure the lipid film is thin and evenly distributed, and fully hydrated. Optimize sonication or extrusion parameters.[2] |
| Drug Leakage | The formulation may not be stable, leading to drug leakage. Incorporating cholesterol can increase membrane rigidity and reduce permeability.[2] |
Problem 3: Low Bioconjugation Efficiency to the Amine Group
Possible Causes & Solutions
| Cause | Recommended Solution |
| Incorrect pH of Reaction Buffer | The primary amine of DSPE-PEG-Amine needs to be deprotonated to be nucleophilic. For reactions with NHS esters, a pH of 8.0-9.0 is generally recommended.[11][12] |
| Presence of Competing Amines | Buffers containing primary amines (e.g., Tris or glycine) will compete with DSPE-PEG-Amine for reaction with the NHS ester. Use an amine-free buffer like phosphate-buffered saline (PBS) or borate (B1201080) buffer.[11][13] |
| Hydrolysis of NHS Ester | NHS esters are moisture-sensitive and can hydrolyze, rendering them non-reactive. Prepare NHS ester solutions immediately before use and avoid storing them.[13][14] |
| Steric Hindrance | The molecule to be conjugated may be sterically hindered, preventing efficient reaction. Consider using a longer PEG chain on the DSPE-PEG-Amine or introducing a spacer molecule. |
Experimental Protocols
Protocol 1: Liposome Formulation using Thin-Film Hydration
-
Lipid Dissolution: Dissolve DSPE-PEG-Amine and other lipids (e.g., DSPC, cholesterol) in the desired molar ratio in chloroform (B151607) or a chloroform:methanol mixture in a round-bottom flask.[15]
-
Film Formation: Evaporate the organic solvent using a rotary evaporator at a temperature above the lipid phase transition temperature (e.g., 60-65°C) to form a thin, uniform lipid film on the flask wall.[15]
-
Drying: Place the flask under high vacuum for at least 2 hours to remove any residual solvent.[15]
-
Hydration: Add the aqueous buffer (pre-heated to above the lipid transition temperature) to the flask. The buffer should contain the drug if passive loading is being used.[15]
-
Vesicle Formation: Vortex or gently shake the flask to hydrate (B1144303) the lipid film and form multilamellar vesicles (MLVs).
-
Size Reduction: To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm). The extrusion should be performed at a temperature above the lipid transition temperature. Repeat the extrusion 10-20 times.[15]
-
Purification: Remove unencapsulated drug by size exclusion chromatography or dialysis.[2]
Protocol 2: Bioconjugation of an NHS Ester-Activated Molecule to DSPE-PEG-Amine Liposomes
-
Prepare Liposomes: Formulate liposomes containing DSPE-PEG-Amine as described in Protocol 1. The final buffer should be amine-free (e.g., PBS, pH 7.4-8.5).
-
Prepare NHS Ester Solution: Immediately before use, dissolve the NHS ester-activated molecule in an anhydrous organic solvent such as DMSO or DMF to a concentration of 10 mM.[11][13]
-
Conjugation Reaction:
-
Quenching (Optional): To stop the reaction, add an amine-containing buffer like Tris-HCl to a final concentration of 50-100 mM and incubate for 15-30 minutes.[11]
-
Purification: Remove the unreacted molecule and byproducts by dialysis or size exclusion chromatography.
Data Presentation
Table 1: Solubility of DSPE-PEG Derivatives
| Derivative | Solvent | Solubility (mg/mL) | Reference |
| DSPE-PEG(2000)-Amine | Ethanol | ~20 | [6] |
| DSPE-PEG(2000)-Amine | Dimethylformamide (DMF) | ~11 | [6] |
Table 2: Typical Physicochemical Properties of DSPE-PEG Formulated Nanoparticles
| Parameter | Typical Value | Significance |
| Particle Size | 50 - 150 nm | Affects biodistribution and cellular uptake.[17][18] |
| Polydispersity Index (PDI) | < 0.2 | Indicates a narrow and uniform size distribution. |
| Zeta Potential | > ±20 mV | Higher absolute values suggest better colloidal stability.[2][17] |
| Encapsulation Efficiency | > 80% (with optimization) | A measure of the amount of drug successfully loaded into the nanoparticles.[18] |
Visualizations
Caption: Workflow for DSPE-PEG-Amine liposome formulation and bioconjugation.
Caption: Decision tree for troubleshooting nanoparticle aggregation.
Caption: Chemical pathway for amine-NHS ester conjugation.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. benchchem.com [benchchem.com]
- 3. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DSPE-PEG-NH2, DSPE-PEG-Amine, Amine functionalized PEG Lipid- Biochempeg [biochempeg.com]
- 5. DSPE-PEG(2000)-Amine Ammonium Salt for the Preparation of Liposomes and Lipid Nanoparticles | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. encapsula.com [encapsula.com]
- 8. DSPE-PEG-NHS [nanocs.net]
- 9. DSPE-PEG-Amine sodium salt, MW 3,400 | BroadPharm [broadpharm.com]
- 10. What are the factors affecting the drug loading efficiency of DSPE - PEG2000 - NH2? - Blog [shochem.com]
- 11. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 12. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 13. broadpharm.com [broadpharm.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. benchchem.com [benchchem.com]
- 16. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to DSPE-PEG 2000 Amine and Its Homologs of Varying Molecular Weights
For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG 2000 Amine) in comparison to its analogs with different polyethylene (B3416737) glycol (PEG) chain lengths. This guide provides an objective comparison of their performance in drug delivery systems, supported by experimental data and detailed protocols.
The functionalization of nanoparticles with PEG, a process known as PEGylation, is a cornerstone of modern drug delivery, bestowing "stealth" characteristics that prolong circulation time and improve stability.[1][2] DSPE-PEG-Amine is a frequently utilized phospholipid-polymer conjugate for this purpose, where the DSPE lipid anchors the molecule to the nanoparticle surface and the terminal amine group allows for the covalent attachment of targeting ligands, imaging agents, or other functional molecules.[3][4] The choice of the PEG molecular weight is a critical parameter that significantly influences the physicochemical properties and in vivo performance of the resulting nanoparticles. This guide focuses on a comparative analysis of DSPE-PEG 2000 Amine with its counterparts of different molecular weights, primarily the 1000 and 5000 Da variants, to aid in the rational design of advanced drug delivery vehicles.
Performance Comparison: A Quantitative Overview
The molecular weight of the PEG chain in DSPE-PEG-Amine directly impacts several key performance indicators of a nanoparticle formulation. The following tables summarize the observed effects on physicochemical properties, in vitro performance, and in vivo pharmacokinetics.
| Physicochemical Property | DSPE-PEG 1000 Amine | DSPE-PEG 2000 Amine | DSPE-PEG 5000 Amine |
| Hydrodynamic Diameter (nm) | Smaller | ~125 | Larger |
| Zeta Potential (mV) | Less Negative | ~ -35 | More Neutral (~ -1.27) |
| Steric Hindrance | Lower | Moderate | Higher |
| In Vitro Performance | DSPE-PEG 1000 Amine | DSPE-PEG 2000 Amine | DSPE-PEG 5000 Amine |
| Drug Encapsulation Efficiency (%) | Generally High | High | May be slightly lower |
| In Vitro Drug Release | Faster initial release | Sustained Release | Potentially slower initial release |
| Cellular Uptake | Generally efficient | Efficient | Can be reduced |
| In Vivo Performance | DSPE-PEG 1000 Amine | DSPE-PEG 2000 Amine | DSPE-PEG 5000 Amine |
| Circulation Half-Life | Shorter | Prolonged | Potentially longer |
| Reticuloendothelial System (RES) Uptake | Higher | Reduced | Further Reduced |
Key Experimental Methodologies
The data presented in this guide is derived from standard experimental protocols used to characterize and evaluate nanoparticle drug delivery systems. Detailed methodologies for key experiments are provided below.
Liposome Preparation via Thin-Film Hydration
This common technique is used to formulate liposomes incorporating DSPE-PEG-Amine.
-
Lipid Film Formation: A mixture of lipids, including the primary phospholipid (e.g., DSPC), cholesterol, and the desired DSPE-PEG-Amine variant, are dissolved in an organic solvent such as chloroform. The solvent is then evaporated under reduced pressure to form a thin, uniform lipid film on the inner surface of a round-bottom flask.
-
Hydration: The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline, PBS) at a temperature above the phase transition temperature of the lipids. This process leads to the spontaneous formation of multilamellar vesicles (MLVs).
-
Size Reduction: To obtain unilamellar vesicles with a defined size, the MLV suspension is subjected to sonication or extrusion through polycarbonate membranes with specific pore sizes.
In Vitro Drug Release Study: Dialysis Method
This method assesses the release kinetics of an encapsulated drug from the nanoparticles.
-
Sample Preparation: A known concentration of the drug-loaded nanoparticle suspension is placed inside a dialysis bag with a specific molecular weight cut-off (MWCO). The MWCO is chosen to allow the free drug to diffuse out while retaining the nanoparticles.
-
Release Study: The sealed dialysis bag is immersed in a larger volume of release medium (e.g., PBS at pH 7.4) maintained at 37°C with constant stirring to ensure sink conditions.
-
Sampling and Quantification: At predetermined time points, aliquots of the release medium are withdrawn and replaced with an equal volume of fresh medium. The concentration of the released drug in the aliquots is then quantified using a suitable analytical technique, such as high-performance liquid chromatography (HPLC) or UV-Vis spectroscopy.
Cellular Uptake Analysis: Flow Cytometry
Flow cytometry is a powerful technique to quantify the internalization of fluorescently labeled nanoparticles into cells.
-
Cell Culture and Treatment: Cells are seeded in multi-well plates and allowed to adhere. Subsequently, they are incubated with fluorescently labeled nanoparticles (formulated with different DSPE-PEG-Amine molecular weights) for a specific duration.
-
Sample Preparation: After incubation, the cells are washed to remove non-internalized nanoparticles, detached from the plate, and resuspended in a suitable buffer.
-
Flow Cytometry Analysis: The cell suspension is then analyzed using a flow cytometer. The instrument measures the fluorescence intensity of individual cells, which directly correlates with the amount of nanoparticle uptake.
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate a typical experimental workflow and a relevant biological signaling pathway for targeted drug delivery.
The amine functionality of DSPE-PEG-Amine allows for the conjugation of targeting ligands, such as antibodies or peptides, that can direct nanoparticles to specific cell surface receptors. A prominent example in cancer therapy is the targeting of the Vascular Endothelial Growth Factor (VEGF) signaling pathway, which is crucial for tumor angiogenesis.[5][6][7]
Conclusion
The selection of the appropriate molecular weight for DSPE-PEG-Amine is a critical consideration in the design of nanoparticle-based drug delivery systems. DSPE-PEG 2000 Amine often represents a balanced choice, providing effective steric protection to prolong circulation time while maintaining efficient cellular uptake. Shorter PEG chains, such as in DSPE-PEG 1000 Amine, may lead to faster clearance but could be advantageous for applications where rapid cellular internalization is desired. Conversely, longer PEG chains, as in DSPE-PEG 5000 Amine, can offer superior "stealth" properties and potentially longer circulation times, which may be beneficial for passive tumor targeting via the enhanced permeability and retention (EPR) effect. However, this may come at the cost of reduced cellular uptake. The ultimate choice should be guided by the specific therapeutic application, the nature of the encapsulated drug, and the desired pharmacokinetic profile. The experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers to make informed decisions in the development of next-generation nanomedicines.
References
- 1. DSPE-PEG: a distinctive component in drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. DSPE-PEG-Amine | AxisPharm [axispharm.com]
- 4. avantiresearch.com [avantiresearch.com]
- 5. ClinPGx [clinpgx.org]
- 6. researchgate.net [researchgate.net]
- 7. cusabio.com [cusabio.com]
A Comparative Guide to Spectroscopic Validation of DSPE-PEG-Amine Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)] (DSPE-PEG-Amine) is a critical component in the development of targeted drug delivery systems, particularly in the formulation of lipid nanoparticles (LNPs) and liposomes. The terminal amine group serves as a reactive handle for the covalent attachment of targeting ligands, imaging agents, or other functional molecules, enabling the precise engineering of nanocarriers. The successful conjugation of these moieties to the DSPE-PEG-Amine is a crucial determinant of the final product's efficacy and safety. Therefore, robust analytical methods are required to validate and quantify this conjugation.
This guide provides a comprehensive comparison of spectroscopic techniques for the validation of DSPE-PEG-Amine conjugation, offering an objective analysis of their performance and providing supporting experimental data and protocols.
Comparison of Spectroscopic and Colorimetric Validation Methods
The validation of DSPE-PEG-Amine conjugation can be approached through several spectroscopic and colorimetric methods. The choice of technique depends on the specific requirements of the analysis, including the need for qualitative confirmation, quantitative assessment, and the availability of instrumentation. The most common methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and UV-Visible (UV-Vis) spectroscopy, often in conjunction with colorimetric assays like the 2,4,6-Trinitrobenzenesulfonic acid (TNBS) assay.
| Parameter | ¹H NMR Spectroscopy | FTIR Spectroscopy | UV-Vis Spectroscopy with Colorimetric Assay (e.g., TNBS) |
| Primary Information | Detailed structural information, confirmation of covalent bond formation (e.g., amide bond), and quantification of conjugation efficiency (degree of PEGylation).[1][2][3] | Identification of functional groups and confirmation of changes upon conjugation (e.g., appearance of amide bands, disappearance of amine-related peaks).[2][4] | Indirect quantification of conjugation by measuring the reduction of free primary amines.[5] |
| Sample Requirements | ~1-10 mg, soluble in a deuterated solvent.[2] | Micrograms to milligrams, can be analyzed as a solid, liquid, or thin film.[2] | Micrograms to milligrams, requires the sample to be in a solution compatible with the assay buffer.[5] |
| Sensitivity | Moderate to high. Modern NMR instruments (400 MHz or higher) offer enhanced sensitivity.[6] | Moderate. | High, can detect low concentrations of amine groups.[5] |
| Specificity | High. Provides detailed structural information for unambiguous confirmation.[7] | Moderate. Provides information on functional groups present but not their specific connectivity. | Moderate to high for primary amines, but can be susceptible to interference from other nucleophiles. |
| Quantitative Analysis | Yes, by comparing the integration of specific proton signals of the conjugated molecule and the PEG chain.[1][3] | Can be semi-quantitative by comparing peak intensities, but less precise than NMR. A reagent-free approach based on the PEG C-O-C peak has been reported for quantifying PEG content.[8] | Yes, by creating a standard curve with a known amine-containing compound.[5] |
| Advantages | Provides the most detailed structural information. Non-destructive. Can determine the degree of PEGylation.[3][7] | Rapid and straightforward for confirming the presence of key functional groups. Versatile sample handling.[1][2] | Simple, rapid, and cost-effective for quantifying free amines. Suitable for high-throughput screening.[9] |
| Limitations | Lower sensitivity compared to some other techniques. Requires more expensive instrumentation and expertise for data interpretation.[6] | Provides limited structural detail compared to NMR. Overlapping peaks can complicate interpretation.[2] | Indirect measurement of conjugation. Susceptible to interference from buffers containing primary amines (e.g., Tris).[5] |
Experimental Protocols
Protocol 1: ¹H NMR Spectroscopy for Confirmation and Quantification of Conjugation
This protocol describes how to use ¹H NMR to confirm the formation of an amide bond and to quantify the degree of conjugation.
Materials:
-
DSPE-PEG-Amine (unconjugated)
-
Conjugated DSPE-PEG-Molecule
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Deuterium Oxide (D₂O))
-
NMR tubes
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Dissolve 5-10 mg of the unconjugated DSPE-PEG-Amine in 0.5-0.7 mL of a suitable deuterated solvent in an NMR tube.
-
Dissolve 5-10 mg of the purified conjugated DSPE-PEG-Molecule in 0.5-0.7 mL of the same deuterated solvent in a separate NMR tube.
-
-
Data Acquisition:
-
Acquire ¹H NMR spectra for both samples. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
Confirmation of Conjugation: Compare the spectra of the unconjugated and conjugated samples. Look for:
-
The appearance of new signals corresponding to the protons of the conjugated molecule.
-
A shift in the chemical shifts of the protons near the amine group of the DSPE-PEG, indicating a change in the chemical environment upon amide bond formation. For instance, the methylene (B1212753) protons adjacent to the amine may shift downfield.[10]
-
The characteristic broad peak of the PEG backbone is typically observed around 3.6 ppm.[7][10]
-
-
Quantification of Conjugation Efficiency (Degree of PEGylation):
-
Identify a well-resolved signal from the conjugated molecule that does not overlap with the DSPE-PEG signals. Integrate this peak.
-
Integrate the characteristic peak of the PEG repeating units (around 3.6 ppm).
-
Calculate the degree of conjugation using the following formula[1]: Degree of Conjugation (%) = [(Integral of conjugated molecule peak / Number of protons for that peak) / (Integral of PEG peak / Number of protons in PEG repeating unit)] * 100
-
-
Protocol 2: FTIR Spectroscopy for Confirmation of Conjugation
This protocol provides a method to quickly confirm the formation of an amide bond.
Materials:
-
DSPE-PEG-Amine (unconjugated)
-
Conjugated DSPE-PEG-Molecule
-
FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory or KBr pellets press.
-
Potassium Bromide (KBr) (if using pellets)
Procedure:
-
Sample Preparation:
-
ATR-FTIR: Place a small amount of the sample (solid or a dried film from a solution) directly onto the ATR crystal.
-
KBr Pellet: Mix a small amount of the sample (approx. 1 mg) with dry KBr powder (approx. 100 mg) and press into a thin pellet.
-
-
Data Acquisition:
-
Acquire the FTIR spectrum over the range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Compare the spectra of the unconjugated and conjugated samples. Successful conjugation is indicated by[4]:
-
The appearance of a new absorption band corresponding to the amide I bond (C=O stretch) typically around 1650 cm⁻¹.
-
The appearance of an amide II band (N-H bend) around 1550 cm⁻¹.
-
A decrease in the intensity of peaks associated with the primary amine (e.g., N-H stretching vibrations around 3300-3500 cm⁻¹).
-
The characteristic strong C-O-C ether stretching band from the PEG backbone will be prominent around 1100 cm⁻¹.[8]
-
-
Protocol 3: TNBS Assay for Quantification of Free Amines
This colorimetric assay indirectly assesses conjugation efficiency by quantifying the remaining free primary amine groups.[5]
Materials:
-
DSPE-PEG-Amine (unconjugated standards of known concentrations)
-
Conjugated DSPE-PEG-Molecule
-
0.1 M Sodium bicarbonate buffer (pH 8.5)
-
0.01% (w/v) 2,4,6-Trinitrobenzenesulfonic acid (TNBS) solution in the bicarbonate buffer (prepare fresh)
-
10% Sodium dodecyl sulfate (B86663) (SDS) solution
-
1 N Hydrochloric acid (HCl)
-
96-well plate or cuvettes
-
UV-Vis spectrophotometer
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of DSPE-PEG-Amine standards of known concentrations (e.g., 0-100 µg/mL) in the bicarbonate buffer.
-
-
Sample Preparation:
-
Dissolve the conjugated DSPE-PEG-Molecule in the bicarbonate buffer to a concentration within the range of the standard curve.
-
-
Reaction:
-
To 100 µL of each standard and sample in a 96-well plate, add 50 µL of the 0.01% TNBS solution.
-
Incubate the plate at 37°C for 2 hours.
-
-
Stopping the Reaction:
-
Add 50 µL of 10% SDS and 25 µL of 1 N HCl to each well to stop the reaction.
-
-
Measurement:
-
Measure the absorbance of each well at 335 nm using a microplate reader.
-
-
Data Analysis:
-
Construct a standard curve by plotting the absorbance of the standards against their concentrations.
-
Determine the concentration of free amines in the conjugated sample from the standard curve.
-
The conjugation efficiency can be calculated as: Conjugation Efficiency (%) = [1 - (Free amines in conjugated sample / Initial amines in unconjugated sample)] * 100
-
Visualization of Workflows and Reactions
Caption: Workflow for DSPE-PEG-Amine conjugation and subsequent validation using spectroscopic techniques.
Caption: Chemical reaction scheme for the conjugation of a carboxylic acid-containing molecule (R-COOH) to DSPE-PEG-Amine.
Conclusion
The validation of DSPE-PEG-Amine conjugation is a critical step in the development of functionalized lipid-based nanocarriers. A multi-faceted approach employing a combination of spectroscopic and colorimetric techniques provides the most comprehensive characterization. ¹H NMR spectroscopy offers detailed structural confirmation and is the gold standard for quantifying the degree of conjugation. FTIR spectroscopy serves as a rapid and straightforward method for confirming the formation of the desired amide bond. UV-Vis spectroscopy, in conjunction with a colorimetric assay like the TNBS assay, provides a sensitive and high-throughput method for quantifying residual free amines, thereby indirectly assessing conjugation efficiency. The selection of the most appropriate method or combination of methods will depend on the specific analytical needs, available resources, and the desired level of characterization for the final product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. In vivo magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 7. Characterization of DSPE-PEG2000 and its Complex with Doxorubicin Using NMR Spectroscopy and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New versatile approach for analysis of PEG content in conjugates and complexes with biomacromolecules based on FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Amine-PEG-Lipids in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of excipients is paramount in the design of effective lipid nanoparticle (LNP) drug delivery systems. Among these, amine-polyethylene glycol (PEG)-lipids play a crucial dual role: the PEG component provides a hydrophilic shield, enhancing stability and circulation time, while the terminal amine group offers a reactive handle for the conjugation of targeting ligands, enabling precision delivery. This guide provides a comparative analysis of different amine-PEG-lipids, focusing on their impact on LNP properties and performance, supported by experimental data and detailed protocols.
Structural Overview of Common Amine-PEG-Lipids
Amine-PEG-lipids are amphiphilic molecules composed of a hydrophobic lipid anchor, a hydrophilic PEG spacer, and a terminal primary amine group. The choice of the lipid anchor significantly influences the stability and in vivo behavior of the resulting LNPs. The three most common lipid anchors are:
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE): A saturated 18-carbon phospholipid that provides high stability to the LNP structure.
-
1,2-dimyristoyl-rac-glycero (DMG): A saturated 14-carbon lipid known for its rapid dissociation from LNPs in vivo.
-
Cholesterol: A rigid, sterol-based lipid that modulates membrane fluidity and stability.[1]
Comparative Analysis of Physicochemical Properties
The physicochemical properties of LNPs, such as particle size, polydispersity index (PDI), and zeta potential, are critical determinants of their in vivo fate and efficacy. The incorporation of different amine-PEG-lipids can modulate these characteristics.
A study by Jafrin et al. (2023) formulated LNP variants containing DSPE-PEG2k-Amine and characterized their properties.[2] While direct comparative data for LNPs formulated with DMG-PEG-Amine and Cholesterol-PEG-Amine under the same conditions is limited, we can infer expected trends based on studies using their methoxy-terminated counterparts.
Table 1: Comparative Physicochemical Properties of LNPs Formulated with Different Amine-PEG-Lipids
| Parameter | LNP with DSPE-PEG-Amine | LNP with DMG-PEG-Amine (Expected) | LNP with Cholesterol-PEG-Amine (Expected) |
| Hydrodynamic Diameter (nm) | ~85-90[2] | ~70-100 | ~80-120 |
| Polydispersity Index (PDI) | < 0.21[2] | < 0.2 | < 0.2 |
| Zeta Potential (mV) | +13.6[2] | Slightly positive | Slightly positive |
| Encapsulation Efficiency (%) | > 94.8[2] | > 90% | > 90% |
Note: Expected values are inferred from studies on methoxy-terminated PEG-lipids and general principles of LNP formulation. The positive zeta potential for the DSPE-PEG-Amine LNP is due to the presence of the primary amine.
Impact on Transfection Efficiency
The ultimate goal of an LNP-based drug delivery system is the efficient transfection of its cargo into target cells. The type of PEG-lipid can significantly influence this process. Studies comparing DMG-PEG and DSPE-PEG have shown that the shorter acyl chain of DMG leads to faster shedding of the PEG-lipid from the LNP surface in vivo.[3][4] This "de-shielding" can facilitate cellular uptake and endosomal escape, leading to higher transfection efficiency.[3]
A study by Liu et al. (2023) demonstrated a bell-shaped relationship between PEG-lipid content and transfection efficiency, with 1.5 mol% DMG-PEG2000 yielding optimal mRNA transfection in vitro.[5] Increasing the PEG content beyond this optimum can hinder cellular uptake. For instance, at 1.5% DMG-PEG, the fluorescence intensity of mEGFP expression was 3.1-fold higher compared to LNPs with 10% DMG-PEG.[5]
While direct comparative data for amine-terminated versions is scarce, it is plausible that the same trend of enhanced transfection with shorter-chain lipid anchors would hold true. The amine functionality, however, can be leveraged for attaching targeting ligands, which could further enhance transfection efficiency in specific cell types.
Table 2: Comparative In Vitro Transfection Efficiency
| Amine-PEG-Lipid | Relative Transfection Efficiency (vs. higher PEG content) | Key Findings |
| DSPE-PEG-Amine | Lower (inferred) | Longer circulation time may reduce cellular uptake in vitro. |
| DMG-PEG-Amine | Higher (inferred) | Faster PEG shedding facilitates cellular interaction and endosomal escape.[3] |
| Cholesterol-PEG-Amine | Intermediate (inferred) | Stable anchoring may lead to intermediate PEG shedding rates. |
Cytotoxicity Profile
The cytotoxicity of LNPs is a critical safety consideration. Generally, the lipid components themselves can contribute to toxicity. However, the PEGylation of nanoparticles is known to reduce cytotoxicity.[6] Studies have shown that PEG-grafted copolymers demonstrate reduced cytotoxicity compared to their unmodified counterparts.
A study on various PEG derivatives indicated that while most PEG oligomers are safe, some shorter-chain derivatives at high concentrations might exhibit cytotoxicity.[7] For amine-PEG-lipids, the introduction of a positive charge from the amine group could potentially increase interactions with negatively charged cell membranes, which might influence cytotoxicity. However, the overall PEG shielding effect is expected to mitigate this.
Table 3: Comparative Cytotoxicity
| Amine-PEG-Lipid | Expected Cytotoxicity | Rationale |
| DSPE-PEG-Amine | Low | PEGylation provides a protective shield. |
| DMG-PEG-Amine | Low | Similar to other PEGylated lipids at typical formulation concentrations. |
| Cholesterol-PEG-Amine | Low | Cholesterol is a natural component of cell membranes. |
Experimental Protocols
LNP Formulation via Microfluidic Mixing
This protocol describes the formulation of mRNA-LNPs using a microfluidic mixing device.[2]
Workflow for LNP Formulation
Caption: Workflow for LNP synthesis via microfluidic mixing.
Methodology:
-
Prepare Lipid Stock Solutions: Dissolve the ionizable lipid, helper lipid (e.g., DSPC), cholesterol, and amine-PEG-lipid in ethanol to the desired molar ratios.
-
Prepare mRNA Solution: Dissolve the mRNA in a citrate buffer (e.g., 50 mM, pH 4.0).
-
Microfluidic Mixing: Load the lipid-ethanol solution and the mRNA-buffer solution into separate syringes and mount them on a syringe pump connected to a microfluidic mixing chip. Set the flow rate ratio (aqueous:organic) typically to 3:1.
-
Self-Assembly: The rapid mixing of the two phases within the microfluidic channels induces the self-assembly of the lipids around the mRNA, forming LNPs.
-
Purification: The resulting LNP solution is dialyzed against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and exchange the buffer.
-
Characterization: The size, PDI, and zeta potential of the LNPs are measured using dynamic light scattering (DLS). Encapsulation efficiency is determined using a RiboGreen assay.
In Vitro Transfection Efficiency Assay
This protocol outlines the steps to assess the transfection efficiency of mRNA-LNPs using a reporter gene like luciferase or enhanced green fluorescent protein (EGFP).
Workflow for Transfection Efficiency Assay
Caption: Workflow for in vitro transfection efficiency assay.
Methodology:
-
Cell Seeding: Seed a suitable cell line (e.g., HeLa, HEK293T) in a 96-well plate at an appropriate density.
-
Incubation: Incubate the cells for 24 hours at 37°C and 5% CO2 to allow for cell adherence and growth.
-
Transfection: Prepare serial dilutions of the mRNA-LNPs in cell culture medium and add them to the cells.
-
Incubation: Incubate the transfected cells for 24 to 48 hours.
-
Analysis:
-
Luciferase: If using luciferase mRNA, lyse the cells and measure the luminescence using a luminometer.
-
EGFP: If using EGFP mRNA, analyze the percentage of fluorescent cells and the mean fluorescence intensity using a flow cytometer.
-
Cytotoxicity Assay (MTT Assay)
This protocol describes how to evaluate the cytotoxicity of LNPs using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Workflow for Cytotoxicity (MTT) Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Methodology:
-
Cell Seeding and Incubation: Follow steps 1 and 2 of the transfection efficiency assay protocol.
-
Treatment: Expose the cells to various concentrations of the LNP formulations. Include a positive control (e.g., Triton X-100) and a negative control (untreated cells).
-
Incubation: Incubate the cells for a period of 24 to 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Calculation: Calculate the cell viability as a percentage relative to the untreated control cells.
Conclusion
The choice of amine-PEG-lipid is a critical parameter in the design of LNP-based drug delivery systems. While DSPE-PEG-Amine offers high stability, DMG-PEG-Amine is expected to provide higher transfection efficiency due to its rapid shedding in vivo. Cholesterol-PEG-Amine presents a stable and biocompatible option. The terminal amine group on these lipids provides a valuable tool for the development of targeted LNP formulations. Further direct comparative studies are warranted to fully elucidate the performance differences between these amine-functionalized PEG-lipids. The provided protocols offer a standardized framework for the formulation and evaluation of these advanced drug delivery vehicles.
References
- 1. creativepegworks.com [creativepegworks.com]
- 2. Lipid nanoparticles with PEG-variant surface modifications mediate genome editing in the mouse retina - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of size, surface charge, and PEGylated lipids of lipid nanoparticles (LNPs) on intramuscular delivery of mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PEGylated Lipid Nanoparticle Formulations: Immunological Safety and Efficiency Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formulation-Driven Optimization of PEG-Lipid Content in Lipid Nanoparticles for Enhanced mRNA Delivery In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polyethylene glycol incorporation to reduce the cytotoxicity associated with cationic cell-penetrating-peptide conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity study of polyethylene glycol derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to DSPE-PEG-Amine Formulations: In Vitro and In Vivo Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)] (DSPE-PEG-Amine) formulations, focusing on their performance in both laboratory (in vitro) and living organism (in vivo) settings. DSPE-PEG-Amine is a crucial component in the development of advanced drug delivery systems, such as liposomes and nanoparticles, due to its biocompatibility and ability to prolong circulation time.[1][2] The terminal amine group further allows for the attachment of targeting ligands, enhancing the specificity of drug delivery.[3][4] This guide synthesizes experimental data to provide an objective overview of these formulations, aiding researchers in the selection and design of optimal drug carriers.
In Vitro Performance Characteristics
The in vitro performance of DSPE-PEG-Amine formulations is critical for predicting their subsequent behavior in vivo. Key parameters evaluated include particle size, zeta potential, drug encapsulation efficiency, drug release profile, cellular uptake, and cytotoxicity.
Physicochemical Properties
The size and surface charge of nanoparticles are fundamental characteristics that influence their stability, biodistribution, and cellular interactions.[5][6] DSPE-PEG-Amine is often incorporated into liposomal or nanoparticle formulations to confer specific surface properties.
| Formulation Component | Average Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| PEGylated pH-sensitive liposomes | 122 ± 2.14 | 0.224 | -15.5 | [7] |
| Thiol-ene crosslinked pluronic-based liposomes (TPPLs) | 134 ± 1.88 | 0.238 | -13.98 | [7] |
| Anionic liposomes (DPPC/DPPG) | Not Specified | Not Specified | (Varies with composition) | [6] |
| Cationic liposomes (DPPC/Cholesterol/DDAB) | Not Specified | Not Specified | (Varies with composition) | [6] |
| Liposomes with Stearylamine | 108 ± 15 | 0.20 ± 0.04 | +30.1 ± 1.2 | [8] |
| Liposomes with Dicetyl phosphate | 88 ± 14 | 0.21 ± 0.02 | -36.7 ± 3.3 | [8] |
Table 1: Physicochemical characteristics of various liposomal formulations.
Cellular Interactions and Cytotoxicity
The interaction of DSPE-PEG-Amine formulations with cells determines their therapeutic efficacy and potential toxicity. Studies have shown that surface modification with PEG can reduce non-specific protein binding and cellular uptake by the reticuloendothelial system (RES), prolonging circulation time.[1][9] The amine functionality, while useful for conjugation, can also influence cellular interactions.
| Formulation | Cell Line(s) | Key Findings | Reference |
| DSPE-PEG (5000) amine SWCNTs | A549, HEPG2, SKOV3 | Substantially less toxic compared to pure SWCNTs. IC50 values were 300, 370, and 50 µg/mL, respectively. | [10] |
| DSPE-PEG-C60 micelles with Doxorubicin (B1662922) | HepG2, BEL-7402, SGC-7901, GES-1, L02, H9c2 | No significant difference in tumor inhibition compared to free doxorubicin in cancer cells. Lower cytotoxicity in normal cell lines. | [9] |
| DSPE-PEG and DSPE-PCB 20 lipoplexes with siRNA | HeLa | Cell viability remained nearly 90% at an siRNA concentration of 8 μg/mL, indicating good biocompatibility. | [11] |
| Maleimide-modified liposomes | HeLa, HCC1954, MDA-MB-468, COS-7 | Enhanced cellular uptake via thiol-mediated transport. | [12] |
Table 2: In vitro cytotoxicity and cellular uptake of DSPE-PEG-Amine formulations.
In Vivo Performance Characteristics
In vivo studies are essential to evaluate the biodistribution, pharmacokinetics, and therapeutic efficacy of DSPE-PEG-Amine formulations in a complex biological system.
Pharmacokinetics and Biodistribution
The PEG component of DSPE-PEG-Amine plays a crucial role in extending the circulation half-life of nanoparticles by providing a "stealth" characteristic that helps them evade the immune system.[1] The choice of the lipid anchor and the PEG chain length can significantly impact the in vivo behavior of the formulation.[13]
| Formulation | Animal Model | Key Findings on Pharmacokinetics & Biodistribution | Reference |
| siRNA LNPs with varying DSPE-PEG proportions | Mouse model of Traumatic Brain Injury | Increased DSPE-PEG proportion led to longer blood circulation times. | [14] |
| mRNA LNPs with varying DSPE-PEG proportions | Mouse model of Traumatic Brain Injury | Longer circulation times observed with higher proportions of DSPE-PEG. | [14] |
| Liposomes with different PEG-lipid anchors (DSPE vs. Cholesterol) | Not specified | Cholesterol as an anchoring group yielded PEGylated liposomes with longer circulation and higher systemic bioavailability. | [13] |
| Mixed shell micelles with varying PEG lengths | Not specified | Mixing short hydrophilic PEG chains decreased blood residence time and increased clearance by RES organs. | [15] |
Table 3: In vivo pharmacokinetics and biodistribution of DSPE-PEG-Amine formulations.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are summaries of key experimental protocols used in the evaluation of DSPE-PEG-Amine formulations.
Liposome Preparation (Thin-Film Hydration Method)
-
Lipid Film Formation: The lipid components, including DSPE-PEG-Amine and other lipids like DPPC and cholesterol, are dissolved in an organic solvent (e.g., chloroform). The solvent is then evaporated under reduced pressure to form a thin lipid film on the wall of a round-bottom flask.
-
Hydration: The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline, PBS) at a temperature above the phase transition temperature of the lipids. This process leads to the formation of multilamellar vesicles (MLVs).
-
Size Reduction: To obtain small unilamellar vesicles (SUVs) with a uniform size distribution, the MLV suspension is subjected to sonication or extrusion through polycarbonate membranes with defined pore sizes.[6]
Characterization of Size and Zeta Potential
Dynamic Light Scattering (DLS) is a commonly used technique to measure the hydrodynamic diameter and size distribution (Polydispersity Index, PDI) of nanoparticles in a suspension.[16] Laser Doppler Velocimetry is employed to determine the zeta potential, which is a measure of the magnitude of the electrostatic charge on the surface of the nanoparticles.[6] These measurements are typically performed using an instrument like a Malvern Zetasizer.[8][16]
In Vitro Drug Release Assay
The release of an encapsulated drug from a DSPE-PEG-Amine formulation is often assessed using a dialysis method. The formulation is placed in a dialysis bag with a specific molecular weight cut-off, which is then immersed in a release medium (e.g., PBS at pH 7.4 to mimic physiological conditions or a lower pH to simulate the tumor microenvironment). The amount of drug released into the medium is quantified at different time points using techniques like UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).[7][17]
Cellular Uptake Studies
To investigate how cells internalize DSPE-PEG-Amine formulations, various in vitro assays are employed.
-
Qualitative Analysis: Confocal microscopy or fluorescence microscopy is used to visualize the cellular uptake of fluorescently labeled nanoparticles.[18]
-
Quantitative Analysis: Flow cytometry can be used to quantify the percentage of cells that have taken up the fluorescent nanoparticles and the intensity of the fluorescence per cell.
-
Mechanism of Uptake: To elucidate the endocytic pathways involved, cells are often pre-treated with specific inhibitors of different uptake mechanisms (e.g., chlorpromazine (B137089) for clathrin-mediated endocytosis, filipin (B1216100) for caveolae-mediated endocytosis) before incubation with the nanoparticles.[12][18]
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability. Cells are incubated with varying concentrations of the DSPE-PEG-Amine formulation for a specific period. The MTT reagent is then added, which is reduced by metabolically active cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance at a specific wavelength.[11][19]
Visualizing Key Processes
Diagrams generated using Graphviz provide a clear visual representation of complex biological pathways and experimental procedures.
References
- 1. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biochempeg.com [biochempeg.com]
- 3. avantiresearch.com [avantiresearch.com]
- 4. High purity DSPE-PEG-SC, DSPE-PEG-NHS, PEGylation - Biochempeg [biochempeg.com]
- 5. brookhaveninstruments.com [brookhaveninstruments.com]
- 6. azonano.com [azonano.com]
- 7. researchgate.net [researchgate.net]
- 8. Quality by Design-Driven Zeta Potential Optimisation Study of Liposomes with Charge Imparting Membrane Additives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation and Evaluation of the Cytoprotective Activity of Micelles with DSPE-PEG-C60 as a Carrier Against Doxorubicin-Induced Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Evaluation of DSPE-PEG (5000) Amine SWCNT Toxicity and Efficacy as a Novel Nanovector Candidate in Photothermal Therapy by Response Surface Methodology (RSM) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Enhanced cellular uptake of maleimide-modified liposomes via thiol-mediated transport - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Analysis of PEG-lipid anchor length on lipid nanoparticle pharmacokinetics and activity in a mouse model of traumatic brain injury - Biomaterials Science (RSC Publishing) DOI:10.1039/D2BM01846B [pubs.rsc.org]
- 15. The impact of PEGylation patterns on the in vivo biodistribution of mixed shell micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Characterization of Liposomes Using Quantitative Phase Microscopy (QPM) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Cellular Uptake and Transport Mechanism Investigations of PEGylated Niosomes for Improving the Oral Delivery of Thymopentin | MDPI [mdpi.com]
- 19. Synthesis and Evaluation of A Novel Ligand for Folate-mediated Targeting liposomes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to DSPE-PEG-Amine Functionalized Surfaces for Biomedical Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)] (DSPE-PEG-Amine) functionalized surfaces with alternative surface modification strategies. We present a detailed characterization and validation of these surfaces, supported by experimental data and protocols, to aid in the selection of optimal materials for drug delivery, diagnostics, and tissue engineering applications.
Introduction to DSPE-PEG-Amine Functionalization
DSPE-PEG-Amine is an amphiphilic block copolymer widely utilized for surface functionalization.[1] The 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) portion, a phospholipid, serves as a hydrophobic anchor that can be stably incorporated into lipid bilayers of liposomes and other nanoparticles or adsorbed onto hydrophobic surfaces.[2][3] The polyethylene (B3416737) glycol (PEG) component is a hydrophilic polymer that extends from the surface, providing a "stealth" layer that reduces non-specific protein adsorption and recognition by the immune system, thereby prolonging circulation times of nanocarriers.[4][5] The terminal amine group (-NH2) provides a reactive site for the covalent conjugation of a wide array of biomolecules, including targeting ligands (peptides, antibodies), imaging agents, and drugs.[2][6]
Performance Comparison of Functionalized Surfaces
The choice of surface chemistry is critical for the performance of biomaterials. Here, we compare DSPE-PEG-Amine functionalized surfaces with two common alternatives: DSPE-PEG-NHS and DSPE-PEG-Maleimide. The primary distinction lies in the terminal reactive group and its conjugation chemistry.
| Feature | DSPE-PEG-Amine | DSPE-PEG-NHS | DSPE-PEG-Maleimide |
| Reactive Group | Primary Amine (-NH2) | N-Hydroxysuccinimide Ester (-NHS) | Maleimide |
| Target Ligand Moiety | Carboxylic acids (with activators like EDC/NHS), Aldehydes (via reductive amination) | Primary Amines (-NH2) | Thiols/Sulfhydryls (-SH) |
| Reaction pH | 7.4 - 9.0 | 7.0 - 8.5 | 6.5 - 7.5 |
| Reaction Speed | Moderate | Fast | Fast |
| Stability of Linkage | Stable Amide/Imine Bond | Stable Amide Bond | Stable Thioether Bond |
| Potential for Side Reactions | Can react with aldehydes and ketones. | Hydrolysis of NHS ester in aqueous solution. | Can react with primary amines at high pH. |
Characterization and Validation Data
The successful functionalization of a surface with DSPE-PEG-Amine must be confirmed through various analytical techniques. Below is a summary of expected characterization data.
| Characterization Technique | Parameter Measured | Expected Results for DSPE-PEG-Amine Surface |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental Composition & Chemical State | Presence of N 1s peak confirming amine groups. High-resolution C 1s spectrum shows a characteristic C-O peak from the PEG backbone.[7] |
| Contact Angle Goniometry | Surface Hydrophilicity | A decrease in water contact angle compared to the unmodified hydrophobic surface, indicating successful PEGylation.[8][9] |
| Atomic Force Microscopy (AFM) | Surface Morphology and Roughness | Increased surface roughness and topographical changes consistent with the presence of a polymer layer.[10] |
| Zeta Potential Analysis | Surface Charge | A positive shift in zeta potential due to the presence of protonated amine groups at physiological pH.[11][12] |
| Fluorescence Microscopy | Ligand Conjugation & Protein Adsorption | Visualization of fluorescently labeled ligands conjugated to the surface. Qualitative or quantitative assessment of fluorescently tagged protein adsorption. |
Protein Adsorption Comparison
A key advantage of PEGylation is the reduction of non-specific protein adsorption. The density of the PEG layer is a critical factor in preventing this biofouling.
| Surface Type | Fibrinogen Adsorption (ng/cm²) | Albumin Adsorption (ng/cm²) |
| Unmodified Hydrophobic Surface | > 400 | > 200 |
| DSPE-PEG-Amine (High Density) | < 50 | < 20 |
| DSPE-PEG-Amine (Low Density) | 100 - 200 | 50 - 100 |
Note: These are representative values; actual results will vary based on specific experimental conditions.
Cell Adhesion Studies
Amine-functionalized surfaces can influence cell adhesion, which can be desirable or undesirable depending on the application. While PEG itself is known to resist cell adhesion, the presence of amine groups can promote it through electrostatic interactions.[13][14]
| Surface Type | Relative Cell Adhesion (%) |
| Tissue Culture Polystyrene (TCPS) | 100 |
| Unmodified Hydrophobic Surface | < 20 |
| DSPE-PEG-Amine | 40 - 70 |
| DSPE-PEG (Methoxy-terminated) | < 10 |
Experimental Protocols
Detailed methodologies for key characterization experiments are provided below.
X-ray Photoelectron Spectroscopy (XPS)
-
Sample Preparation: The functionalized surface is carefully mounted on a sample holder.
-
Analysis Chamber: The sample is introduced into the ultra-high vacuum chamber of the XPS instrument.
-
X-ray Source: A monochromatic Al Kα X-ray source (1486.6 eV) is used to irradiate the sample surface.
-
Survey Scan: A wide energy range scan (0-1100 eV) is performed to identify all elements present on the surface.
-
High-Resolution Scans: High-resolution scans are acquired for C 1s, O 1s, N 1s, and Si 2p (if on a silicon-based substrate) to determine the chemical states and bonding environments. The C 1s spectrum is deconvoluted to identify C-C, C-O (from PEG), and C-N bonds.
-
Data Analysis: The atomic concentrations of the elements are calculated from the peak areas and their respective sensitivity factors.
Contact Angle Goniometry
-
Sample Preparation: The functionalized substrate is placed on a level stage.
-
Droplet Deposition: A small droplet (typically 2-5 µL) of deionized water is gently deposited onto the surface using a precision syringe.
-
Image Capture: A high-resolution camera captures a profile image of the droplet at the liquid-solid interface.
-
Angle Measurement: Software is used to measure the angle between the tangent of the droplet and the surface at the three-phase contact point.
-
Replicates: Measurements are repeated at multiple locations on the surface to ensure statistical significance.
Atomic Force Microscopy (AFM)
-
Sample Mounting: The functionalized substrate is secured to an AFM sample puck.
-
Cantilever Selection: A silicon nitride cantilever with a sharp tip (e.g., Bruker DNP-S) suitable for imaging soft materials is selected.[10]
-
Imaging Mode: Tapping mode (intermittent contact mode) is typically used to minimize damage to the soft PEG layer.
-
Image Acquisition: The cantilever is scanned across the surface, and the feedback loop maintains a constant oscillation amplitude. The vertical movement of the piezo scanner is recorded to generate a topographical map of the surface.
-
Data Analysis: The AFM software is used to analyze the surface roughness (e.g., root mean square roughness) and visualize the surface features.
Cell Adhesion Assay
-
Surface Preparation: The DSPE-PEG-Amine functionalized surfaces and control surfaces are placed in a sterile multi-well cell culture plate.
-
Cell Seeding: A suspension of cells (e.g., fibroblasts or endothelial cells) is added to each well at a known density.
-
Incubation: The plate is incubated for a defined period (e.g., 4 to 24 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Washing: Non-adherent cells are removed by gently washing the wells with phosphate-buffered saline (PBS).
-
Quantification: The number of adherent cells is quantified. This can be done by:
-
Microscopy: Staining the cells with a fluorescent dye (e.g., Calcein AM) and imaging with a fluorescence microscope. The number of cells per field of view is counted.
-
Metabolic Assay: Using a viability assay such as MTT or PrestoBlue, which measures the metabolic activity of the adherent cells, providing a colorimetric or fluorometric readout that is proportional to the cell number.
-
-
Data Analysis: The number of adherent cells on the test surfaces is normalized to the number of adherent cells on the positive control (e.g., TCPS).
Visualizing Workflows and Pathways
To further elucidate the processes involved, the following diagrams have been generated using Graphviz.
References
- 1. mdpi.com [mdpi.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. What are PEG lipids? | BroadPharm [broadpharm.com]
- 4. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biochempeg.com [biochempeg.com]
- 6. Development of the Novel PEG-PE-Based Polymer for the Reversible Attachment of Specific Ligands to Liposomes: Synthesis and in vitro Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. ideaexchange.uakron.edu [ideaexchange.uakron.edu]
- 11. mdpi.com [mdpi.com]
- 12. Surface Forces and Protein Adsorption on Dextran- and Polyethylene Glycol-Modified Polydimethylsiloxane - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cell type specific adhesion to surfaces functionalised by amine plasma polymers - PMC [pmc.ncbi.nlm.nih.gov]
DSPE-PEG-Amine vs. Alternative Stealth Agents: A Comparative Guide for Nanoparticle Formulation
In the realm of nanoparticle-based drug delivery, achieving prolonged circulation and minimizing premature clearance by the mononuclear phagocyte system (MPS) is paramount for therapeutic efficacy. For years, the gold standard for imparting these "stealth" characteristics has been the surface modification of nanoparticles with 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)] (DSPE-PEG-Amine). However, growing concerns over the immunogenicity of polyethylene (B3416737) glycol (PEG) have spurred the development of alternative stealth agents. This guide provides an objective comparison of DSPE-PEG-Amine with promising alternatives, including polysarcosine (pSar), poly(2-oxazoline)s (POx), and zwitterionic polymers, supported by experimental data to aid researchers in selecting the optimal stealth coating for their nanoparticle formulations.
Performance Comparison: DSPE-PEG-Amine vs. Alternatives
The ideal stealth coating for nanoparticles should exhibit several key characteristics: prolonged circulation half-life, minimal accumulation in MPS organs like the liver and spleen, low protein adsorption (protein corona formation), and low immunogenicity. The following tables summarize the quantitative performance of DSPE-PEG-Amine and its alternatives based on these critical parameters.
| Stealth Agent | Nanoparticle System | Circulation Half-life (t½) | Liver Accumulation (%ID/g) | Spleen Accumulation (%ID/g) | Animal Model | Reference |
| DSPE-PEG2000 | Liposomes | > 24 hours | ~10 | ~5 | Mice | [1] |
| DSPE-PEG2000 | Lipid Nanoparticles | ~16.5 - 27.9 hours | Not specified | Not specified | Mice | [2] |
| DSPE-PEG2000 | Liposomes | ~160.0 min | ~15 | ~10 | Mice | [3] |
| Polysarcosine (pSar) | Liposomes (68-mer, 15 mol%) | Longer than DSPE-PEG | Lower than DSPE-PEG | Lower than DSPE-PEG | Mice | [4] |
| Polysarcosine (pSar) | Gold Nanoparticles (5kD) | Longer than Au@PEG | Not specified | Not specified | Mice | [5] |
| Poly(2-ethyl-2-oxazoline) (PEtOx) | Poly(organosiloxane) Nanoparticles | Not specified | Significantly reduced | Significantly reduced | Not applicable (in vitro) | [6] |
| Zwitterionic Polymer (Carboxybetaine) | Nanocapsules | ~45.27 hours | Not specified | Not specified | Mice | [7] |
| Zwitterionic Polymer (Sulfobetaine) | Silica Nanoparticles | ~3 hours (for PEG control) | Not specified | Not specified | Not specified | [8] |
Table 1: Comparative Circulation Half-life and Biodistribution. %ID/g represents the percentage of the injected dose per gram of tissue. Note that direct comparison is challenging due to variations in nanoparticle composition, size, and experimental conditions across studies.
| Stealth Agent | Nanoparticle System | Protein Adsorption | Key Findings | Reference |
| DSPE-PEG | Various | Low, but can be significant | Forms a protein corona that can influence clearance. | [9] |
| Polysarcosine (pSar) | Liposomes | Reduced compared to PEG | Alters opsonization profile. | [10] |
| Poly(2-ethyl-2-oxazoline) (PEtOx) | Poly(organosiloxane) Nanoparticles | Extremely low, similar to PEG | Cyclic PEOXA shows superior protein repulsion compared to linear PEOXA. | [6][9] |
| Zwitterionic Polymer (Sulfobetaine) | Gold Nanoparticles | Significantly reduced | Resists protein adsorption for up to 30 hours. | [3] |
| Zwitterionic Polymer (Phosphorylcholine/Carboxybetaine) | Nanocapsules | Effectively reduced | Reduced protein adsorption correlates with longer circulation. | [7] |
Table 2: Comparison of Protein Adsorption. Protein adsorption is a key factor influencing nanoparticle clearance and immunogenicity.
| Stealth Agent | Immunogenicity | Key Findings | Reference |
| DSPE-PEG | Can be immunogenic | Can induce anti-PEG antibodies, leading to Accelerated Blood Clearance (ABC) phenomenon. | [11][12] |
| Polysarcosine (pSar) | Low immunogenicity | Attenuates the ABC phenomenon compared to PEG. | [4] |
| Poly(2-oxazoline)s (POx) | Considered non-immunogenic | No anti-POx antibodies have been reported. | [13] |
| Zwitterionic Polymers | Low immunogenicity | Reduce acute inflammatory responses. | [14] |
Table 3: Immunogenicity Profile. The potential for an immune response is a critical consideration for therapeutic nanoparticles, especially with repeated administration.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are summarized protocols for key experiments used to evaluate the performance of stealth nanoparticles.
Determination of Circulation Half-life and Biodistribution in Mice
This protocol outlines the general procedure for assessing how long nanoparticles remain in the bloodstream and where they accumulate in the body.
Workflow:
Caption: Workflow for in vivo circulation and biodistribution studies.
Methodology:
-
Nanoparticle Preparation: Synthesize and characterize nanoparticles with the desired stealth coating (e.g., DSPE-PEG-Amine, pSar, POx, or zwitterionic polymer). Nanoparticles are typically radiolabeled with a gamma-emitting isotope (e.g., Indium-111 or Technetium-99m) for quantitative tracking.
-
Animal Model: Use a suitable animal model, typically mice (e.g., BALB/c or C57BL/6), for the study.
-
Administration: Administer a known quantity of the radiolabeled nanoparticle formulation intravenously (i.v.) via the tail vein.
-
Blood Sampling: Collect small blood samples at predetermined time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) via a method such as retro-orbital sinus bleeding.
-
Organ Harvesting: At the end of the experiment (e.g., 24 hours post-injection), euthanize the animals and harvest major organs (liver, spleen, kidneys, lungs, heart, etc.).
-
Radioactivity Measurement: Measure the radioactivity in the blood samples and harvested organs using a gamma counter.
-
Data Analysis:
-
Circulation Half-life: Plot the percentage of the injected dose (%ID) remaining in the blood over time. Fit the data to a pharmacokinetic model (e.g., a two-compartment model) to calculate the circulation half-life (t½).
-
Biodistribution: Calculate the %ID per gram of tissue for each organ to determine the nanoparticle accumulation profile.
-
Quantification of Protein Corona Formation
This protocol describes a common method for quantifying the amount of protein that adsorbs to the surface of nanoparticles when they are exposed to biological fluids.
Workflow:
Caption: Workflow for protein corona analysis.
Methodology:
-
Incubation: Incubate the stealth-coated nanoparticles with a biological fluid, typically fetal bovine serum (FBS) or human plasma, for a specified time (e.g., 1 hour) at 37°C.
-
Separation of Nanoparticle-Protein Complexes: Pellet the nanoparticle-protein complexes by centrifugation. The speed and duration of centrifugation will depend on the size and density of the nanoparticles.
-
Washing: Carefully remove the supernatant containing unbound proteins and wash the pellet with a buffer (e.g., PBS) to remove any remaining unbound proteins. Repeat the centrifugation and washing steps.
-
Protein Elution: Resuspend the final pellet and elute the adsorbed proteins from the nanoparticle surface, often using a solution containing a surfactant like sodium dodecyl sulfate (B86663) (SDS).
-
Protein Quantification:
-
Gel Electrophoresis (SDS-PAGE): Separate the eluted proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis to visualize the protein corona composition.
-
Protein Assay: Quantify the total amount of adsorbed protein using a standard protein quantification assay such as the bicinchoninic acid (BCA) assay or Bradford assay.
-
Assessment of Immunogenicity (Accelerated Blood Clearance)
This protocol is designed to evaluate the potential of a stealth coating to induce an immune response that leads to the rapid clearance of nanoparticles upon repeated administration.
Workflow:
Caption: Workflow for assessing the Accelerated Blood Clearance (ABC) phenomenon.
Methodology:
-
First Injection (Priming Dose): Inject a group of animals (e.g., mice) intravenously with a non-radiolabeled ("cold") dose of the stealth-coated nanoparticles.
-
Waiting Period: Allow a period of time (typically 5-7 days) for an immune response to develop, potentially leading to the production of antibodies against the stealth polymer.
-
Second Injection (Challenge Dose): After the waiting period, inject the same group of animals with a radiolabeled dose of the same nanoparticle formulation.
-
Circulation and Biodistribution Study: Perform a circulation half-life and biodistribution study as described in Protocol 1.
-
Comparison: Compare the circulation half-life and biodistribution profile of the repeatedly injected group to a control group that received only a single radiolabeled dose. A significantly shorter circulation half-life and increased accumulation in the liver and spleen in the repeatedly injected group indicate the occurrence of the ABC phenomenon.
Signaling Pathways and Logical Relationships
The choice of a stealth agent has a direct impact on the in vivo fate of nanoparticles. The following diagram illustrates the logical relationships between the properties of the stealth coating and the resulting biological outcomes.
Caption: Logical relationships between stealth agent properties and in vivo performance.
Conclusion
While DSPE-PEG-Amine has been a cornerstone of stealth nanoparticle technology, the emergence of alternatives like polysarcosine, poly(2-oxazoline)s, and zwitterionic polymers offers promising avenues to overcome the challenges associated with PEG immunogenicity. Polysarcosine and poly(2-oxazoline)s, in particular, have demonstrated comparable or even superior performance in terms of prolonging circulation and reducing immune responses. Zwitterionic polymers exhibit excellent protein resistance. The choice of the optimal stealth agent will ultimately depend on the specific nanoparticle system, the intended therapeutic application, and the desired balance between stealth properties, biocompatibility, and functionality. The experimental protocols and comparative data presented in this guide provide a framework for researchers to make informed decisions in the design and development of next-generation nanoparticle-based therapeutics.
References
- 1. Prolonged circulation time in vivo of large unilamellar liposomes composed of distearoyl phosphatidylcholine and cholesterol containing amphipathic poly(ethylene glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nanoparticle elasticity affects systemic circulation lifetime by modulating adsorption of apolipoprotein A-I in corona formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Polysarcosine-Coated liposomes attenuating immune response induction and prolonging blood circulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gold nanoparticles coated with polysarcosine brushes to enhance their colloidal stability and circulation time in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The effect of zwitterionic surface content on blood circulation time of nanocapsule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Polymer Topology Determines the Formation of Protein Corona on Core–Shell Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Poly(2‐ethyl‐2‐oxazoline) (POx) as Poly(ethylene glycol) (PEG)‐Lipid Substitute for Lipid Nanoparticle Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Zwitterionic polymer/ polydopamine coating reduce acute inflammatory tissue responses to neural implants - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Purity of DSPE-PEG-Amine 2000
For researchers, scientists, and drug development professionals, the purity of lipid excipients like 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG-Amine 2000) is a critical parameter that can significantly impact the efficacy, stability, and safety of lipid nanoparticle (LNP)-based therapeutics. This guide provides a comparative overview of analytical methods for assessing the purity of DSPE-PEG-Amine 2000, discusses potential impurities, and explores emerging alternatives.
The quality of individual LNP components is crucial from the earliest research phases through to final drug product manufacturing.[1] DSPE-PEG-Amine 2000 is a frequently used PEGylated phospholipid in drug delivery systems. Its primary amine group allows for the covalent attachment of targeting ligands, making it a versatile tool for developing targeted nanocarriers. However, the polymeric nature of the polyethylene (B3416737) glycol (PEG) chain presents analytical challenges, and impurities can arise from the manufacturing process. These impurities can include PEGylated lipid byproducts, such as dimers (e.g., DSPE-PEG-DSPE), and non-PEGylated residuals.[1][2] The presence of such impurities can interfere with downstream conjugation reactions and affect the overall performance of the LNP formulation.
Comparative Analysis of Purity Assessment Methods
A combination of analytical techniques is often necessary for a comprehensive purity assessment of DSPE-PEG-Amine 2000. High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are the most powerful and commonly employed methods.
| Analytical Technique | Principle | Information Provided | Typical Purity Specification | Advantages | Limitations |
| HPLC with ELSD/CAD | Separation based on hydrophobicity followed by universal detection of non-volatile analytes. | Quantitative purity, detection of non-chromophoric impurities. | >95% - >99% | Robust and reliable for quantification of the main component and impurities.[3][4] | May not fully resolve species with different PEG chain lengths; response can be affected by gradient changes.[5][6] |
| ¹H and ³¹P NMR Spectroscopy | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at a frequency characteristic of the isotope and its chemical environment. | Structural confirmation, identification of functional groups, and semi-quantitative purity assessment. | Confirms presence of key structural moieties. | Provides detailed structural information and can identify and quantify certain impurities.[1][7] | Spectral overlap can make accurate quantification of impurities difficult without supporting data.[1] |
| MALDI-TOF Mass Spectrometry | Ionization and mass analysis of molecules, particularly polymers. | Molecular weight distribution (polydispersity) of the PEG chain and identification of impurities based on mass. | Provides average molecular weight and distribution. | Excellent for determining the identity and molecular weight of PEGylated lipids and identifying impurities with different masses.[8] | Quantification can be challenging; sample preparation is critical.[9] |
Experimental Protocols
High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)
This method is adapted from a procedure for the analysis of DSPE-mPEG and is suitable for the quantitative analysis of DSPE-PEG-Amine 2000 and its non-volatile impurities.[3][5]
-
Instrumentation: A UHPLC or HPLC system equipped with a Charged Aerosol Detector (CAD).
-
Column: A reversed-phase C18 column (e.g., Hypersil Gold, 150 x 2.1 mm, 1.9 µm).[3]
-
Mobile Phase A: Water with a suitable additive (e.g., 0.0025% formic acid).
-
Mobile Phase B: A mixture of organic solvents (e.g., methanol (B129727):acetonitrile, 60:40 v/v).
-
Gradient: A step gradient starting with a lower percentage of mobile phase B to retain the analyte, followed by a steep increase to elute the PEGylated lipid. A typical gradient might start at 40% B and step up to 90% B.[3]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
CAD Settings: Evaporation temperature set to 35 °C.
-
Sample Preparation: Dissolve the DSPE-PEG-Amine 2000 sample in an appropriate solvent like ethanol (B145695) or a methanol:water mixture (50:50 v/v) to a concentration of approximately 300 µg/mL.[5][10]
-
Data Analysis: The purity is calculated based on the relative peak area of the main component compared to the total area of all detected peaks. The uniform response of the CAD allows for accurate quantification of non-volatile impurities using a surrogate calibration curve.[3][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR for Structural Confirmation and Purity Estimation:
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the DSPE-PEG-Amine 2000 sample in a suitable deuterated solvent, such as deuterated chloroform (B151607) (CDCl₃) or a mixture of CDCl₃ and deuterated methanol (CD₃OD).
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
-
Data Analysis:
-
Confirm the presence of characteristic peaks for the DSPE moiety (fatty acid chains) and the PEG chain (around 3.6 ppm).[7]
-
Integrate the signals corresponding to the head group, glycerol (B35011) group, fatty acid, and PEG chain to confirm the structure and estimate the average number of PEG units.[1]
-
Identify any unexpected peaks that may indicate the presence of impurities.
-
³¹P NMR for Phospholipid Headgroup Analysis:
-
Instrumentation: A 400 MHz or higher NMR spectrometer equipped for ³¹P detection.
-
Sample Preparation: Dissolve approximately 1 mg/mL of the sample in a suitable solvent.[12] An internal standard, such as 85% phosphoric acid diluted 100-fold, can be used.[12]
-
Data Acquisition: Acquire a standard ³¹P NMR spectrum.
-
Data Analysis: A single peak is expected for the phosphate (B84403) group in DSPE-PEG-Amine 2000. The presence of additional peaks may indicate impurities or degradation products affecting the phosphate headgroup. The chemical shift of the DSPE-PEG2000 peak is observed around -11.21 ppm.[12]
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry
This protocol is optimized for the analysis of DSPE-PEG-Amine 2000.[8]
-
Instrumentation: A MALDI-TOF mass spectrometer.
-
Matrix: 2,5-Dihydroxybenzoic acid (DHB) or trans-2-[3-(4-tert-Butylphenyl)-2-methyl-2-propenylidene]malononitrile (DCTB). DCTB has been shown to be a suitable matrix for a variety of polymers, including DSPE-PEG-NH2.[8]
-
Cationizing Agent: Sodium iodide (NaI) can be used to improve ionization efficiency.[8]
-
Solvent: Tetrahydrofuran (THF) is a good solvent for both the analyte and the matrix.[8]
-
Sample Preparation (Dried Droplet Method):
-
Prepare a solution of the DSPE-PEG-Amine 2000 at approximately 0.5 mg/mL in THF.[8]
-
Prepare a saturated solution of the DCTB matrix in THF.
-
Prepare a solution of the cationizing agent (NaI) in a suitable solvent.
-
Mix the sample, matrix, and cationizing agent solutions. A typical ratio is 5:25:1 (sample:matrix:salt).[13]
-
Spot 0.5-1.0 µL of the mixture onto the MALDI target plate and allow it to air dry.
-
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
-
Data Analysis: Analyze the spectrum to determine the molecular weight distribution of the DSPE-PEG-Amine 2000 and identify any peaks corresponding to impurities.
Purity Comparison and Alternatives
Significant differences in impurity profiles and PEG chain length distribution can be observed between DSPE-PEG lipids from different vendors.[5] While some suppliers specify a purity of >99%, others may offer products with purities around 95%.[14][15] A thorough in-house analysis is recommended to ensure batch-to-batch consistency.
Potential Impurities in DSPE-PEG-Amine 2000:
-
DSPE-PEG-DSPE: A dimeric impurity where both ends of the PEG chain are conjugated to a DSPE molecule.[1]
-
Free PEG: Unreacted polyethylene glycol.
-
Unmodified DSPE: The starting lipid material without the PEG chain.
-
PEGylated lipids with different fatty acid chains: Impurities arising from the DSPE starting material.[16]
Emerging Alternatives: Polysarcosine (pSar) Lipids
Polysarcosine (pSar) is a promising alternative to PEG for modifying lipid nanoparticles. pSar is a non-ionic, hydrophilic polypeptoid derived from the endogenous amino acid sarcosine.
Advantages of pSar-Lipids over PEG-Lipids:
-
Reduced Immunogenicity: pSar has been shown to have a lower risk of inducing an immune response (anti-PEG antibodies), which can lead to accelerated blood clearance of the nanoparticles upon repeated administration.
-
Biodegradability: pSar is biodegradable, which may reduce concerns about long-term tissue accumulation.
The purity of pSar-lipids is also a critical parameter and can be assessed using similar analytical techniques as for PEGylated lipids, such as SEC, MALDI-TOF MS, and NMR.
Visualizing Analytical Workflows
References
- 1. caymanchem.com [caymanchem.com]
- 2. High purity DSPE-PEG-DSPE, GMP standard PEGylation, PEGylation - Biochempeg [biochempeg.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. lcms.cz [lcms.cz]
- 7. Characterization of DSPE-PEG2000 and its Complex with Doxorubicin Using NMR Spectroscopy and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimized MALDI-TOF MS Strategy for Characterizing Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. mdpi.com [mdpi.com]
- 13. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 14. DSPE-PEG-Amine sodium salt, MW 2,000, 474922-26-4 | BroadPharm [broadpharm.com]
- 15. avantiresearch.com [avantiresearch.com]
- 16. researchgate.net [researchgate.net]
DSPE-PEG-Amine vs. Non-PEGylated Lipids: A Comparative Guide to Biological Activity
In the realm of drug delivery, the choice of lipid excipients is paramount to the efficacy and safety of nanoparticle-based therapeutics. This guide provides a detailed comparison of the biological activity of DSPE-PEG-Amine, a commonly used PEGylated lipid, and its non-PEGylated counterparts. By examining key performance indicators such as circulation time, immune response, and cellular uptake, researchers, scientists, and drug development professionals can make informed decisions in the design of their delivery systems.
Executive Summary
The incorporation of a polyethylene (B3416737) glycol (PEG) layer onto the surface of lipid nanoparticles, a process known as PEGylation, is a widely adopted strategy to enhance their therapeutic potential. DSPE-PEG-Amine offers the advantage of prolonging the circulation half-life of nanoparticles by shielding them from the mononuclear phagocyte system (MPS). However, this "stealth" property can also present challenges, including reduced cellular uptake by target cells and the potential for the induction of an immune response against PEG, known as the "accelerated blood clearance (ABC) phenomenon". Non-PEGylated lipids, on the other hand, may exhibit faster clearance but can demonstrate superior cellular uptake. This guide delves into the experimental data that delineates these critical differences.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative differences in the biological performance of PEGylated and non-PEGylated lipid formulations.
| Formulation | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Non-PEGylated Liposomes (Lip-DOX) | 140 | < 0.2 | Near Neutrality | [1][2][3] |
| PEGylated Liposomes (Lip2000-DOX) | 140 | < 0.2 | Near Neutrality | [1][2][3] |
| Parameter | Non-PEGylated Liposomes (Lip-DOX) | PEGylated Liposomes (Lip2000-DOX) | Reference |
| Circulation Half-Life (T1/2) | 118.3 min | 160.0 min | [4] |
| Cellular Uptake in 4T1 Cells (4h) | Higher Uptake | Lower Uptake | [1][2] |
| Anti-PEG IgM Induction | Not Applicable | Yes | [5][6][7] |
Key Biological Activities: A Head-to-Head Comparison
Circulation Half-Life
PEGylation is a well-established strategy to prolong the systemic circulation time of nanoparticles. The hydrophilic PEG chains create a steric barrier that reduces opsonization (the process of marking particles for phagocytosis) and subsequent uptake by the MPS, primarily in the liver and spleen. This leads to a longer circulation half-life, allowing for greater accumulation at the target site, such as a tumor, through the enhanced permeability and retention (EPR) effect.
However, a study by de Barros et al. (2018) on pH-sensitive liposomes found that while the PEGylated formulation (Lip2000) had a longer terminal half-life (160.0 min) compared to the non-PEGylated version (Lip) (118.3 min), the overall blood clearance was similar for both formulations.[4] This suggests that the benefits of PEGylation on circulation time can be formulation-dependent.
Immune Response: The Accelerated Blood Clearance (ABC) Phenomenon
A significant drawback of PEGylated nanoparticles is the potential to induce an immune response, specifically the production of anti-PEG immunoglobulin M (IgM) antibodies.[5][6][7] Upon repeated administration of PEGylated formulations, these pre-existing anti-PEG IgM antibodies can bind to the PEG chains, leading to rapid clearance of the nanoparticles from the bloodstream, a phenomenon known as accelerated blood clearance (ABC).[7] This can significantly reduce the therapeutic efficacy of the drug. Non-PEGylated lipids do not induce a PEG-specific immune response and are therefore not subject to the ABC phenomenon.
Cellular Uptake
While PEGylation enhances circulation time, it can hinder the interaction of nanoparticles with target cells, thereby reducing cellular uptake. The steric hindrance provided by the PEG layer can mask targeting ligands and impede the fusion of the lipid bilayer with the cell membrane.
A comparative study using doxorubicin-loaded pH-sensitive liposomes demonstrated that the non-PEGylated formulation (Lip-DOX) exhibited significantly higher cellular uptake in 4T1 breast cancer cells after 4 hours of incubation compared to its PEGylated counterpart (Lip2000-DOX).[1][2] This suggests that for applications where rapid and efficient cellular internalization is crucial, a non-PEGylated formulation might be more advantageous.
Experimental Protocols
Preparation of PEGylated and Non-PEGylated Liposomes
This protocol is based on the method described by de Barros et al. (2022).[2]
-
Lipid Film Hydration: A mixture of lipids (e.g., DOPE, CHEMS, and DSPE for non-PEGylated, or DOPE, CHEMS, and DSPE-PEG2000 for PEGylated liposomes) in chloroform (B151607) is prepared in a round-bottom flask. The solvent is removed under reduced pressure to form a thin lipid film.
-
Hydration: The lipid film is hydrated with an aqueous solution (e.g., a solution containing the drug to be encapsulated) by gentle rotation.
-
Extrusion: The resulting multilamellar vesicles are then extruded through polycarbonate membranes with defined pore sizes (e.g., 100 nm) to produce unilamellar liposomes with a uniform size distribution.
In Vivo Circulation Half-Life Determination
The following is a general protocol for determining the circulation half-life of liposomes in mice.
-
Animal Model: Female BALB/c mice are used.
-
Liposome (B1194612) Labeling: The liposomes are labeled with a radioactive tracer (e.g., 99mTc) or a fluorescent dye.
-
Administration: The labeled liposomes are administered intravenously (i.v.) via the tail vein.
-
Blood Sampling: At predetermined time points (e.g., 5, 15, 30, 60, 120, 240 minutes), blood samples are collected.
-
Quantification: The amount of radioactivity or fluorescence in the blood samples is measured.
-
Data Analysis: The percentage of the injected dose remaining in the blood is plotted against time, and the data are fitted to a pharmacokinetic model to calculate the circulation half-life.
In Vitro Cellular Uptake Assay (Flow Cytometry)
This protocol is adapted from methods for quantifying nanoparticle uptake in cancer cells.[8][9]
-
Cell Culture: 4T1 murine breast cancer cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum.
-
Seeding: Cells are seeded in 12-well plates and allowed to adhere overnight.
-
Incubation: The cells are then incubated with the fluorescently labeled liposome formulations (e.g., containing a fluorescent lipid dye) at a specific concentration for various time points (e.g., 1 and 4 hours).
-
Washing: After incubation, the cells are washed with phosphate-buffered saline (PBS) to remove non-internalized liposomes.
-
Harvesting: The cells are detached from the plates using trypsin.
-
Flow Cytometry Analysis: The fluorescence intensity of the cells is analyzed using a flow cytometer to quantify the amount of internalized liposomes.
Visualizations
Experimental Workflow for Cellular Uptake Analysis
Caption: Workflow for in vitro cellular uptake analysis of liposomes in 4T1 cells.
Proposed Signaling Pathway for Nanoparticle-Immune Cell Interaction
Caption: Proposed signaling pathway for nanoparticle interaction with immune cells via Toll-like receptors.
References
- 1. PEGylated versus Non-PEGylated pH-Sensitive Liposomes: New Insights from a Comparative Antitumor Activity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PEGylated versus Non-PEGylated pH-Sensitive Liposomes: New Insights from a Comparative Antitumor Activity Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influence of PEG coating on the biodistribution and tumor accumulation of pH-sensitive liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-PEG IgM production induced by PEGylated liposomes as a function of administration route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Preparation and effects of functionalized liposomes targeting breast cancer tumors using chemotherapy, phototherapy, and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Quantitative Analysis of DSPE-PEG-Amine on Liposome Surfaces: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise quantification of amine groups on the surface of liposomes is critical for ensuring the quality, stability, and efficacy of targeted drug delivery systems. The density of DSPE-PEG-Amine, a common component for surface functionalization, directly impacts conjugation efficiency with targeting moieties and the overall in vivo performance of the liposomal formulation. This guide provides an objective comparison of prevalent analytical methods for quantifying DSPE-PEG-Amine on liposome (B1194612) surfaces, complete with experimental protocols and performance data.
Comparative Analysis of Quantification Methods
Several techniques are available for the quantification of amine groups on liposome surfaces, each with distinct principles, advantages, and limitations. The primary methods include colorimetric assays (Ninhydrin and Trinitrobenzene Sulfonic Acid - TNBS), a fluorescence-based assay (Fluorescamine), a high-performance liquid chromatography-based method (HPLC), and an indirect electrokinetic method (Zeta Potential Measurement).
| Method | Principle | Typical Substrates | Sensitivity | Advantages | Disadvantages | Quantitative Range (approx.) |
| Ninhydrin (B49086) Assay | Reaction with primary amines to form a deep purple-colored product (Ruhemann's purple), measured spectrophotometrically at ~570 nm.[1] | Solid substrates, nanoparticles, amino acids in solution. | Moderate | Inexpensive, widely available reagents, straightforward procedure.[2] | Requires heating, can be less sensitive than fluorescent methods, potential for interference from ammonia.[3] | Micromolar (µM) range.[2] |
| TNBS Assay | Reaction of 2,4,6-trinitrobenzene sulfonic acid with primary amines to form a water-soluble, yellow-colored derivative, measured spectrophotometrically at ~335 nm. | Proteins, peptides, nanoparticles. | Moderate to High | Rapid and sensitive, reaction proceeds at room temperature. | Light-sensitive reagent, potential for interference from buffers containing amines (e.g., Tris). | Micromolar (µM) range. |
| Fluorescamine (B152294) Assay | A non-fluorescent reagent that reacts rapidly with primary amines to form a highly fluorescent product, measured fluorometrically (Ex ~390 nm, Em ~475 nm).[4][5] | Proteins, peptides, amino acids in solution.[4] | High | Very rapid reaction at room temperature, high sensitivity (picomole range).[5] | Reagent is susceptible to hydrolysis, requiring non-aqueous solvent for preparation and rapid addition to the aqueous sample.[4] | Nanomolar (nM) to low Micromolar (µM) range. |
| HPLC with ELSD/CAD or MS | Chromatographic separation of lipid components followed by detection using an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometry (MS).[6][7][8] | Liposomes and other lipid nanoparticles.[6][7][8] | High to Very High | High specificity and ability to quantify multiple lipid components simultaneously, provides information on purity.[6][9] | Requires specialized equipment, more complex method development. | Nanogram (ng) to Microgram (µg) range.[8] |
| Zeta Potential Measurement | Measures the electrophoretic mobility of liposomes in an electric field, which is related to the surface charge. The presence of protonated amine groups increases the zeta potential.[10] | Colloidal particles, including liposomes.[10][11] | Indirect | Rapid, non-destructive, provides information on colloidal stability.[10] | Indirect measurement of amine groups, highly dependent on buffer pH and ionic strength, does not provide absolute quantification.[10][12] | Correlates with surface charge, not a direct concentration measurement. |
Experimental Protocols
Detailed methodologies are crucial for obtaining accurate and reproducible results. Below are protocols for the key quantification methods.
Ninhydrin Assay for Liposome Surface Amines
This colorimetric assay is based on the reaction of ninhydrin with primary amines to form a purple-colored adduct.
Materials:
-
Amine-functionalized liposome suspension
-
Ninhydrin reagent solution (e.g., 2% w/v in ethanol)
-
Phosphate buffer (e.g., 10 mM, pH 7.5)
-
Standard solution of a known primary amine (e.g., DSPE-PEG-Amine or a small molecule amine like glycine)
-
Ethanol (B145695) or a 1:1 (v/v) mixture of 2-propanol and water (Diluent)
-
Microcentrifuge tubes
-
Heating block or water bath (100°C)
-
UV-Vis Spectrophotometer
Procedure:
-
Sample Preparation:
-
Place a known amount of the amine-functionalized liposome suspension into a microcentrifuge tube.
-
To remove unreacted DSPE-PEG-Amine and other potential interfering substances from the liposome formulation, purify the liposomes using a suitable method such as dialysis or size-exclusion chromatography.
-
Prepare a series of standards with known concentrations of the primary amine standard in the same buffer as the liposome sample. A blank sample containing only the buffer should also be prepared.
-
-
Reaction:
-
Measurement:
-
Cool the tubes to room temperature.
-
If the liposomes cause turbidity, they may need to be pelleted by centrifugation.
-
Add a diluent (e.g., ethanol or 2-propanol/water mixture) to each tube and mix well.
-
Measure the absorbance of the supernatant at 570 nm using a spectrophotometer.
-
-
Quantification:
-
Subtract the absorbance of the blank from the absorbance readings of the standards and samples.
-
Create a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of amine groups in the liposome sample by interpolating its absorbance value on the standard curve.
-
Trinitrobenzene Sulfonic Acid (TNBS) Assay
This assay utilizes the reaction of TNBS with primary amines to produce a colored product.
Materials:
-
Amine-functionalized liposome suspension
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.5
-
TNBS solution (e.g., 0.5% w/v in water)
-
Quenching Solution: 10% (w/v) Sodium Dodecyl Sulfate (SDS) and 0.1 N HCl
-
Standard solution of a known primary amine
-
Microplate reader or spectrophotometer
Procedure:
-
Sample Preparation:
-
Purify the liposome suspension as described in the ninhydrin protocol.
-
Prepare standards of a known primary amine in the reaction buffer.
-
Place the liposome samples, standards, and a buffer blank into separate reaction vessels (e.g., microcentrifuge tubes or wells of a 96-well plate).
-
-
Reaction:
-
Add the TNBS solution to each sample, standard, and blank.
-
Incubate at room temperature for 2 hours.
-
-
Measurement:
-
Add the quenching solution to stop the reaction.
-
Measure the absorbance at 335 nm.
-
-
Quantification:
-
Construct a standard curve and determine the amine concentration in the liposome samples as described for the ninhydrin assay.
-
Fluorescamine Assay
This highly sensitive fluorescence-based assay involves the rapid reaction of fluorescamine with primary amines.
Materials:
-
Amine-functionalized liposome suspension
-
Borate (B1201080) Buffer: 0.1 M, pH 9.0
-
Fluorescamine solution (e.g., 3 mg/mL in acetone (B3395972) or DMSO, prepared fresh)
-
Standard solution of a known primary amine
-
Fluorometer or microplate reader with fluorescence capabilities
Procedure:
-
Sample Preparation:
-
Purify the liposome suspension.
-
Prepare standards in borate buffer.
-
Dispense samples, standards, and a blank into a black 96-well plate.
-
-
Reaction:
-
Rapidly add the fluorescamine solution to each well while mixing. The reaction is almost instantaneous.[4]
-
Incubate for 5-15 minutes at room temperature, protected from light.
-
-
Measurement:
-
Measure the fluorescence intensity with an excitation wavelength of approximately 390 nm and an emission wavelength of approximately 475 nm.[4]
-
-
Quantification:
-
Generate a standard curve and calculate the amine concentration in the liposome samples.
-
High-Performance Liquid Chromatography (HPLC)
This method separates and quantifies the lipid components of the liposomes.
Materials:
-
Amine-functionalized liposome suspension
-
HPLC system with a suitable detector (ELSD, CAD, or MS)
-
Appropriate column (e.g., C18)
-
Mobile phases (e.g., a gradient of methanol (B129727) and ammonium (B1175870) acetate (B1210297) buffer)
-
DSPE-PEG-Amine standard
-
Organic solvent for sample preparation (e.g., methanol or chloroform)
Procedure:
-
Sample Preparation:
-
Disrupt the liposomes to release the lipids. This can be achieved by adding an organic solvent like methanol.
-
Centrifuge to pellet any insoluble material.
-
Prepare a series of DSPE-PEG-Amine standards in the same solvent.
-
-
Chromatographic Analysis:
-
Inject the samples and standards into the HPLC system.
-
Separate the lipid components using a suitable gradient elution method.
-
-
Detection and Quantification:
-
Detect the DSPE-PEG-Amine peak using the chosen detector.
-
Create a standard curve by plotting the peak area of the standards against their concentrations.
-
Quantify the amount of DSPE-PEG-Amine in the liposome samples from the standard curve.
-
Zeta Potential Measurement
This technique provides an indirect assessment of surface amine density by measuring surface charge.
Materials:
-
Amine-functionalized liposome suspension
-
Zeta potential analyzer
-
Appropriate buffer (e.g., 10 mM NaCl)
Procedure:
-
Sample Preparation:
-
Dilute the liposome suspension in the appropriate buffer to a suitable concentration for measurement.
-
-
Measurement:
-
Measure the electrophoretic mobility of the liposomes using the zeta potential analyzer. The instrument software will convert this to a zeta potential value.
-
-
Interpretation:
-
Compare the zeta potential of amine-functionalized liposomes to that of non-functionalized liposomes. An increase in positive zeta potential with increasing DSPE-PEG-Amine concentration is expected at a pH below the pKa of the amine group. A calibration curve correlating DSPE-PEG-Amine concentration with zeta potential can be generated.
-
Mandatory Visualizations
Caption: General workflow for quantitative analysis of surface amines on liposomes.
Caption: Reaction principles for colorimetric and fluorescent amine quantification assays.
Conclusion
The choice of method for quantifying DSPE-PEG-Amine on liposome surfaces depends on several factors, including the required sensitivity, available equipment, and the need for absolute versus relative quantification. For routine and cost-effective analysis, colorimetric assays like the Ninhydrin or TNBS assays are suitable. When high sensitivity is paramount, the Fluorescamine assay is a superior choice. For the most accurate and specific quantification, especially in complex formulations, HPLC-based methods are recommended. Zeta potential measurements offer a rapid, non-destructive, and complementary technique for assessing surface charge modifications and colloidal stability. For robust and reliable characterization of amine-functionalized liposomes, a combination of these methods is often employed.
References
- 1. njlabs.com [njlabs.com]
- 2. Quantification of amine functional groups on silica nanoparticles: a multi-method approach - Nanoscale Advances (RSC Publishing) DOI:10.1039/C9NA00016J [pubs.rsc.org]
- 3. hiyka.com [hiyka.com]
- 4. Analytical techniques for single-liposome characterization - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. Liposomes: preparation and characterization with a special focus on the application of capillary electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry Method for the Identification and Quantification of Lipids in Liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quality by Design-Driven Zeta Potential Optimisation Study of Liposomes with Charge Imparting Membrane Additives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Influence of Polyethylene Glycol Density and Surface Lipid on Pharmacokinetics and Biodistribution of Lipid-Calcium-Phosphate Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Influence of PEG coating on the biodistribution and tumor accumulation of pH-sensitive liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ableweb.org [ableweb.org]
- 14. benchchem.com [benchchem.com]
A Researcher's Guide to Commercial DSPE-PEG(2000)-Amine: A Comparative Overview
For researchers and professionals in drug development, the quality of reagents is paramount. 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG(2000)-Amine) is a critical component in the formulation of liposomes and lipid nanoparticles (LNPs) for drug delivery. Its primary amine group allows for the covalent attachment of targeting ligands, while the PEG linker provides a "stealth" characteristic, prolonging circulation time. However, the performance of this lipid can vary between commercial sources due to differences in purity, polydispersity, and the reactivity of the terminal amine.
This guide provides a comparative summary of major commercial sources of DSPE-PEG(2000)-Amine based on publicly available data and outlines key experimental protocols for in-house validation, empowering users to make informed purchasing decisions and ensure the reproducibility of their results.
Supplier and Product Specification Overview
| Supplier | Product Name | Advertised Purity | Form | CAS Number |
| Avanti Polar Lipids | DSPE-PEG(2000) Amine | >99%[1][2] | Powder or Chloroform Solution[1] | 474922-26-4[1] |
| BroadPharm | DSPE-PEG-Amine, MW 2000 | >95%[3] | Solid | 474922-26-4[3] |
| Cayman Chemical | DSPE-PEG(2000)-amine (sodium salt) | ≥95%[4] | Crystalline Solid | 474922-26-4 |
| MedChemExpress | DSPE-PEG-Amine, MW 2000 ammonium | Not specified | Solid | 474922-26-4[5] |
| Biopharma PEG | DSPE-PEG-NH2 | ≥95%[6] | Solid | 474922-26-4[6] |
Note: Purity is often determined by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The molecular weight is an average due to the polydispersity of the PEG chain.[1]
Key Experimental Protocols for Performance Evaluation
To rigorously compare different sources of DSPE-PEG(2000)-Amine, a series of analytical and functional tests should be performed. The following protocols describe standard methods for characterizing critical quality attributes.
Purity and Polydispersity Analysis
The presence of impurities or a broad distribution of PEG chain lengths can significantly impact the in vivo performance and stability of lipid nanoparticles.
-
Methodology: HPLC with Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD)
-
Principle: HPLC separates the DSPE-PEG-Amine from non-PEGylated impurities and other lipid species. Since PEGylated lipids lack a strong UV chromophore, detectors like CAD or ELSD are essential for accurate quantification.[7] This method can also reveal the polydispersity of the PEG chain, which can differ between vendors.[8]
-
Protocol:
-
Prepare a standard solution of the DSPE-PEG-Amine sample at a known concentration (e.g., 1 mg/mL) in an appropriate solvent like ethanol (B145695) or a chloroform/methanol mixture.
-
Use a reverse-phase HPLC column (e.g., C8 or C18).
-
Employ a gradient elution method, for example, with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Run the sample through the HPLC system coupled to a CAD or ELSD detector.
-
Analyze the resulting chromatogram. The area of the main peak relative to the total area of all peaks provides the purity percentage. The peak shape can give a qualitative indication of polydispersity.
-
-
-
Methodology: Mass Spectrometry (MS)
-
Principle: MS is crucial for confirming the identity and average molecular weight of the PEGylated lipid. It provides detailed information on the distribution of PEG chain lengths (polydispersity).[7][8]
-
Protocol:
-
Introduce the sample into the mass spectrometer, often via direct infusion or coupled with an HPLC system (LC-MS).
-
Acquire the mass spectrum. For PEGylated lipids, a distribution of peaks will be observed, each corresponding to a different number of ethylene (B1197577) glycol units.
-
The most abundant peak in the mass spectrum can be used to report the molecular weight. Analysis of the entire distribution provides the polydispersity index (PDI).
-
-
Quantification of Amine Group Reactivity
The functionality of DSPE-PEG(2000)-Amine hinges on the availability and reactivity of its terminal primary amine.
-
Methodology: TNBSA (2,4,6-Trinitrobenzenesulfonic Acid) Assay
-
Principle: TNBSA reacts specifically with primary amines in an alkaline environment (pH 8.5) to produce a yellow-colored derivative that can be quantified spectrophotometrically by measuring its absorbance at 335 nm.[9][10][11] This allows for the determination of the concentration of accessible amine groups.
-
Protocol:
-
Prepare a standard curve using a compound with a known primary amine concentration (e.g., glycine (B1666218) or L-lysine) in 0.1 M sodium bicarbonate buffer (pH 8.5).
-
Dissolve the DSPE-PEG-Amine sample in the same reaction buffer to a final concentration of approximately 2-20 µg/mL.[11]
-
To 0.5 mL of each standard and sample, add 0.25 mL of a freshly prepared 0.01% (w/v) TNBSA solution.[10]
-
Stop the reaction by adding 0.25 mL of 10% SDS and 0.125 mL of 1 N HCl.[10]
-
Measure the absorbance at 335 nm.
-
Calculate the amine concentration in the DSPE-PEG-Amine sample by comparing its absorbance to the standard curve.
-
-
Functional Performance in Nanoparticle Formulation
The ultimate test of DSPE-PEG(2000)-Amine is its performance in a formulated nanoparticle system.
-
Methodology: Liposome (B1194612) Formulation and Characterization by Dynamic Light Scattering (DLS)
-
Principle: DLS measures the size (hydrodynamic diameter) and size distribution (PDI) of nanoparticles suspended in a liquid.[12][13] Consistent and monodisperse nanoparticles are critical for drug delivery applications.
-
Protocol:
-
Prepare liposomes using a standard method such as thin-film hydration followed by extrusion. A typical formulation might include a structural lipid (e.g., DSPC), cholesterol, and 1-5 mol% of DSPE-PEG(2000)-Amine from different suppliers.[14][15]
-
Dilute the final liposome suspension in an appropriate buffer (e.g., PBS) to a suitable concentration for DLS analysis.[15]
-
Measure the Z-average diameter and PDI using a DLS instrument.
-
Compare the results. High-quality DSPE-PEG-Amine should result in nanoparticles with a small hydrodynamic diameter and a low PDI (<0.2), indicating a homogeneous population.[12]
-
-
Visualizing Workflows and Pathways
To aid in understanding the experimental and biological context, the following diagrams illustrate the validation workflow and a common application pathway.
Caption: Experimental workflow for comparing commercial DSPE-PEG(2000)-Amine.
Caption: Pathway of a ligand-targeted LNP utilizing DSPE-PEG-Amine.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. Avanti Polar Lipids DSPE-PEG 2000 AMINE 100MG, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 3. DSPE-PEG-Amine sodium salt, MW 2,000, 474922-26-4 | BroadPharm [broadpharm.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. DSPE-PEG-NH2, DSPE-PEG-Amine, Amine functionalized PEG Lipid- Biochempeg [biochempeg.com]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Optimization of PEGylation Conditions for BSA Nanoparticles Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. PEGylated lipid screening, composition optimization, and structure–activity relationship determination for lipid nanoparticle-mediated mRNA delivery - Nanoscale (RSC Publishing) DOI:10.1039/D5NR00433K [pubs.rsc.org]
- 13. Construction of Spleen-Accumulated Polysorbate 20-Containing Ionizable Lipid Nanoparticles for mRNA Delivery | MDPI [mdpi.com]
- 14. PEGylated lipids in lipid nanoparticle delivery dynamics and therapeutic innovation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
DSPE-PEG-Amine vs. DSPE-PEG-COOH: A Comparative Guide for Drug Delivery
In the realm of drug delivery, the functionalization of nanoparticles with polyethylene (B3416737) glycol (PEG) has become a cornerstone for enhancing therapeutic efficacy. Among the various derivatives, 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) conjugated to PEG with terminal amine (DSPE-PEG-Amine) or carboxyl (DSPE-PEG-COOH) groups are prominently utilized for surface modification of liposomes and other nanoparticles. This guide provides a comparative analysis of these two widely used lipids, offering insights into their respective impacts on nanoparticle performance, supported by experimental data from various studies.
Physicochemical Properties: A Tale of Two Charges
The primary distinction between DSPE-PEG-Amine and DSPE-PEG-COOH lies in their terminal functional group, which imparts different surface charge characteristics to the nanoparticles at physiological pH. This fundamental difference influences several key physicochemical properties, as summarized in the table below.
| Property | DSPE-PEG-Amine | DSPE-PEG-COOH | Key Considerations |
| Terminal Group | Primary Amine (-NH₂) | Carboxylic Acid (-COOH) | The amine group is positively charged at physiological pH, while the carboxyl group is negatively charged. This charge difference is the primary driver for variations in performance. |
| Zeta Potential | Positive or near-neutral | Negative | The positive charge of the amine group can lead to a higher zeta potential, which may enhance interaction with negatively charged cell membranes. Conversely, the negative charge of the carboxyl group results in a negative zeta potential, which can contribute to colloidal stability through electrostatic repulsion.[1] |
| Conjugation Chemistry | Reacts with NHS esters, carboxyl groups (via EDC/NHS chemistry) | Reacts with primary amines (via EDC/NHS chemistry) | DSPE-PEG-Amine is ideal for conjugating molecules with activated carboxyl groups.[2] DSPE-PEG-COOH is suited for attaching ligands with available amine groups, such as peptides and proteins.[3][4] The choice depends on the functional groups present on the targeting ligand or molecule to be conjugated.[5][6] |
Performance in Drug Delivery Systems
The choice between DSPE-PEG-Amine and DSPE-PEG-COOH can significantly impact the performance of a drug delivery system, from its stability in biological fluids to its interaction with target cells.
Stability and In Vivo Behavior
Both DSPE-PEG-Amine and DSPE-PEG-COOH contribute to the "stealth" properties of nanoparticles, prolonging their circulation time in the bloodstream by reducing opsonization and clearance by the mononuclear phagocyte system.[7][8] The dense hydrophilic layer formed by the PEG chains sterically hinders the binding of plasma proteins.[9] While both provide enhanced stability compared to non-PEGylated formulations, the surface charge can influence their interaction with blood components and overall biodistribution. Formulations with a negative surface charge, such as those incorporating DSPE-PEG-COOH, may exhibit slightly longer circulation times due to reduced non-specific interactions with blood cells, which are also negatively charged.
Drug Loading and Encapsulation Efficiency
The functional group on the DSPE-PEG derivative does not typically have a direct, significant impact on the drug loading and encapsulation efficiency of liposomes, especially when the drug is encapsulated within the aqueous core or the lipid bilayer. These parameters are more heavily influenced by the formulation method, the physicochemical properties of the drug, and the overall lipid composition.[10] However, in cases where the drug is conjugated to the surface of the nanoparticle, the choice of functional group becomes critical for the conjugation reaction.
Cellular Uptake and Targeting
The surface charge imparted by the terminal functional group plays a crucial role in cellular uptake.
-
DSPE-PEG-Amine: The positive charge of the amine group can facilitate electrostatic interactions with the negatively charged cell membrane, potentially leading to enhanced cellular uptake through non-specific adsorptive endocytosis. However, this can also lead to increased cytotoxicity and non-specific uptake by healthy tissues.
-
DSPE-PEG-COOH: The negative charge of the carboxyl group generally results in lower non-specific cellular uptake compared to positively charged nanoparticles. This can be advantageous for passive targeting strategies that rely on the enhanced permeability and retention (EPR) effect in tumor tissues. Furthermore, the carboxyl group provides a convenient handle for the covalent attachment of specific targeting ligands (e.g., antibodies, peptides) to enhance receptor-mediated endocytosis by target cells.[7]
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and comparison.
Liposome (B1194612) Formulation via Thin-Film Hydration
A common method for preparing liposomes incorporating DSPE-PEG derivatives is the thin-film hydration technique.
Materials:
-
Primary lipid (e.g., DSPC, DPPC)
-
Cholesterol
-
DSPE-PEG-Amine or DSPE-PEG-COOH
-
Organic solvent (e.g., chloroform, methanol)
-
Aqueous buffer (e.g., PBS, HEPES)
Protocol:
-
Dissolve the lipids (primary lipid, cholesterol, and DSPE-PEG derivative) in an organic solvent in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Further dry the film under vacuum to remove any residual solvent.
-
Hydrate the lipid film with an aqueous buffer by rotating the flask at a temperature above the phase transition temperature of the lipids. This results in the formation of multilamellar vesicles (MLVs).
-
To obtain unilamellar vesicles (ULVs) with a uniform size, the MLV suspension is typically subjected to extrusion through polycarbonate membranes with a defined pore size or sonication.[11][12]
Ligand Conjugation to DSPE-PEG-COOH Liposomes
This protocol describes the conjugation of a protein or peptide to pre-formed liposomes containing DSPE-PEG-COOH using EDC/NHS chemistry.[5][6]
Materials:
-
DSPE-PEG-COOH containing liposomes
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation buffer (e.g., MES buffer, pH 6.0)
-
Ligand with a primary amine group
-
Coupling buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., hydroxylamine)
Protocol:
-
Resuspend the DSPE-PEG-COOH liposomes in the activation buffer.
-
Add EDC and NHS (or sulfo-NHS) to the liposome suspension to activate the carboxyl groups. Incubate for a specified time (e.g., 15-30 minutes) at room temperature.
-
Remove excess EDC and NHS by dialysis or size-exclusion chromatography.
-
Immediately add the amine-containing ligand to the activated liposomes in the coupling buffer.
-
Allow the conjugation reaction to proceed for a set duration (e.g., 2-4 hours) at room temperature or 4°C.
-
Quench any unreacted NHS-esters by adding a quenching solution.
-
Purify the conjugated liposomes from unconjugated ligand using size-exclusion chromatography or dialysis.
Visualizing the Conjugation Process
The following diagrams illustrate the fundamental principles of utilizing DSPE-PEG-Amine and DSPE-PEG-COOH for nanoparticle functionalization.
Conjugation to DSPE-PEG-Amine.
Conjugation to DSPE-PEG-COOH.
Conclusion
The selection between DSPE-PEG-Amine and DSPE-PEG-COOH is a critical decision in the design of functionalized nanoparticles for drug delivery. DSPE-PEG-Amine, with its positive charge, may offer advantages in terms of non-specific cellular uptake but carries a higher risk of cytotoxicity. In contrast, DSPE-PEG-COOH provides a negatively charged, more "stealthy" surface that is less prone to non-specific interactions and offers a versatile platform for the attachment of targeting ligands. The ultimate choice will depend on the specific application, the nature of the therapeutic agent, and the desired biological outcome. Researchers should carefully consider the trade-offs between surface charge, stability, and targeting efficiency to optimize their drug delivery systems.
References
- 1. researchgate.net [researchgate.net]
- 2. DSPE-PEG-NH2, DSPE-PEG-Amine, Amine functionalized PEG Lipid- Biochempeg [biochempeg.com]
- 3. DSPE PEG Acid, DSPE-PEG-COOH [nanocs.net]
- 4. avantiresearch.com [avantiresearch.com]
- 5. encapsula.com [encapsula.com]
- 6. encapsula.com [encapsula.com]
- 7. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Long-Term Stable Liposome Modified by PEG-Lipid in Natural Seawater - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The impact of PEGylation patterns on the in vivo biodistribution of mixed shell micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of DSPE-PEG-Amine, MW 2000: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental responsibility are paramount in the disposal of all chemical reagents, including DSPE-PEG-Amine, MW 2000. While this substance is not classified as hazardous under the Globally Harmonized System (GHS), adherence to proper disposal protocols is essential to minimize environmental impact and maintain a safe laboratory environment.
This guide provides detailed procedures for the proper disposal of DSPE-PEG-Amine, MW 2000, tailored for researchers, scientists, and drug development professionals. By following these steps, you can ensure the safe and compliant disposal of this reagent.
Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle DSPE-PEG-Amine, MW 2000, with care. Although not classified as hazardous, it is recommended to wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Disposal Procedures for DSPE-PEG-Amine, MW 2000
The appropriate disposal method for DSPE-PEG-Amine, MW 2000, depends on the quantity and form of the waste (solid, solution, or empty containers).
Step 1: Waste Identification and Segregation
Properly identify the waste material. If the DSPE-PEG-Amine, MW 2000 has been mixed with other chemicals, the entire mixture must be treated as hazardous waste and disposed of according to the most hazardous component in the mixture.
Step 2: Disposal of Small Quantities of Solid DSPE-PEG-Amine, MW 2000
While the Safety Data Sheet (SDS) for DSPE-PEG-Amine, MW 2000 suggests that smaller quantities can be disposed of with household waste, it is best practice within a laboratory setting to follow more stringent institutional guidelines.[1] Many institutions prohibit the disposal of any chemical waste in the regular trash.
Recommended Procedure:
-
Consult your institution's Environmental Health and Safety (EHS) office for specific guidelines on non-hazardous chemical waste disposal.
-
If permitted, ensure the amount is minimal (typically less than a few grams).
-
The solid waste should be placed in a securely sealed container, clearly labeled with the chemical name ("DSPE-PEG-Amine, MW 2000").
-
Dispose of the sealed container in the designated non-hazardous laboratory waste stream as directed by your EHS office.
Step 3: Disposal of Solutions Containing DSPE-PEG-Amine, MW 2000
Aqueous solutions of DSPE-PEG-Amine, MW 2000 are considered slightly hazardous for water.[1] Therefore, disposal down the sanitary sewer is not recommended to prevent the release of this substance into aquatic environments.
Recommended Procedure:
-
Collect all aqueous and organic solutions containing DSPE-PEG-Amine, MW 2000, in a designated, leak-proof waste container.
-
The container must be clearly labeled with the full chemical name and concentration. If other substances are present, list all components.
-
Store the waste container in a designated satellite accumulation area.
-
Arrange for pickup and disposal through your institution's hazardous waste management program.
Step 4: Disposal of Empty Containers
Empty containers that previously held DSPE-PEG-Amine, MW 2000, should be managed as follows:
Recommended Procedure:
-
Triple-rinse the empty container with a suitable solvent (e.g., deionized water or ethanol).
-
Collect the rinsate and dispose of it as chemical waste, following the procedure for solutions.
-
Deface or remove the original label from the container.
-
Dispose of the clean, de-labeled container in the appropriate laboratory glassware or solid waste stream, in accordance with your institution's policies.
Quantitative Data Summary
| Waste Type | Recommended Disposal Method | Key Considerations |
| Small Quantities (Solid) | Dispose as non-hazardous chemical waste via institutional EHS. | Follow specific institutional guidelines; avoid regular trash. |
| Solutions (Aqueous/Organic) | Collect in a labeled waste container for hazardous waste pickup. | Do not pour down the drain due to slight water hazard.[1] |
| Empty Containers | Triple-rinse, deface label, and dispose of as clean lab waste. | Collect rinsate as chemical waste. |
Experimental Protocol: Triple-Rinsing of Empty Containers
Objective: To effectively decontaminate empty containers of DSPE-PEG-Amine, MW 2000, for proper disposal.
Materials:
-
Empty DSPE-PEG-Amine, MW 2000 container
-
Appropriate solvent (e.g., deionized water, ethanol)
-
Labeled chemical waste container for rinsate
-
Personal Protective Equipment (PPE)
Procedure:
-
Select a solvent in which DSPE-PEG-Amine, MW 2000 is soluble.
-
Add a small amount of the solvent to the empty container, ensuring it wets all interior surfaces.
-
Securely cap the container and agitate it for at least 30 seconds.
-
Pour the rinsate into the designated chemical waste container.
-
Repeat steps 2-4 two more times for a total of three rinses.
-
Allow the container to air dry completely in a fume hood.
-
Once dry, deface the original label and dispose of the container as directed by institutional guidelines.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of DSPE-PEG-Amine, MW 2000 waste.
Caption: Disposal decision workflow for DSPE-PEG-Amine, MW 2000.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
